Technical Documentation Center

3-(2-Hydroxyphenyl)isonicotinic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(2-Hydroxyphenyl)isonicotinic acid
  • CAS: 1258633-35-0

Core Science & Biosynthesis

Foundational

3-(2-Hydroxyphenyl)isonicotinic Acid: Structural Architecture and Synthetic Utility

The following technical guide details the structural chemistry, synthesis, and physicochemical properties of 3-(2-Hydroxyphenyl)isonicotinic acid , a critical biaryl scaffold in heterocyclic chemistry. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural chemistry, synthesis, and physicochemical properties of 3-(2-Hydroxyphenyl)isonicotinic acid , a critical biaryl scaffold in heterocyclic chemistry.

Executive Summary & Chemical Identity

3-(2-Hydroxyphenyl)isonicotinic acid is a biaryl heterocyclic compound characterized by an isonicotinic acid (pyridine-4-carboxylic acid) core substituted at the 3-position with a 2-hydroxyphenyl group. It serves as a pivotal intermediate in the synthesis of fused tricyclic systems, most notably 5H-chromeno[3,4-c]pyridine-5-one (an azacoumarin derivative).

This molecule is defined by a structural duality : it exists in equilibrium between its open-chain carboxylic acid form and a cyclized lactone form. Understanding this equilibrium is essential for its application in drug discovery, particularly in the synthesis of alkaloids like Schumanniophytine and novel metalloenzyme inhibitors.

Property Data
IUPAC Name 3-(2-Hydroxyphenyl)pyridine-4-carboxylic acid
Molecular Formula C₁₂H₉NO₃
Molecular Weight 215.21 g/mol
Core Scaffold Biaryl (Pyridine-Phenyl)
Key Derivative 5H-chromeno[3,4-c]pyridine-5-one (Lactone)
CAS (Lactone) Referenced as intermediate in synthesis

Molecular Architecture & Properties[2][3]

Structural Analysis and Torsion

The molecule features a pyridine ring linked to a phenol ring via a C-C single bond.

  • Steric Crowding: The carboxylic acid at position 4 (pyridine) and the hydroxyl group at position 2' (phenyl) are in close proximity. This steric pressure forces the two aromatic rings out of planarity in the open form, creating a non-zero torsion angle to minimize repulsion.

  • Intramolecular Interaction: A strong tendency for intramolecular nucleophilic attack exists. The phenolic oxygen lone pair is spatially aligned to attack the electrophilic carbonyl carbon of the carboxylic acid, leading to dehydration and ring closure.

The Acid-Lactone Equilibrium

The most critical "field-proven" insight for researchers working with this compound is its instability in the open form under acidic or neutral conditions.

  • Open Form (Acid): Favored in high pH (basic) aqueous solutions where the carboxylate (

    
    ) and phenolate (
    
    
    
    ) anions repel each other, preventing cyclization.
  • Closed Form (Lactone): Favored in acidic media, organic solvents, or solid state. The compound spontaneously dehydrates to form the thermodynamically stable 6-membered lactone ring, yielding 5H-chromeno[3,4-c]pyridine-5-one .

Physicochemical Profile[2]
  • Solubility:

    • Acid Form: Soluble in aqueous alkali (NaOH, KOH).

    • Lactone Form: Soluble in organic solvents (DMSO, DMF, DCM), sparingly soluble in water.

  • pKa Values (Theoretical):

    • Pyridine Nitrogen: ~3.5 – 4.0

    • Carboxylic Acid: ~3.0 – 3.5 (influenced by ortho-substitution)

    • Phenol: ~9.5 – 10.0

Synthetic Methodology

The synthesis of 3-(2-Hydroxyphenyl)isonicotinic acid typically requires a protection-deprotection strategy to manage the spontaneous lactonization. The most robust route utilizes Suzuki-Miyaura Cross-Coupling .

Protocol: Suzuki Coupling Route

Objective: Synthesize the precursor 3-(2-methoxyphenyl)isonicotinic acid and demethylate to trigger cyclization/acid formation.

Reagents:

  • Substrate A: 3-Bromoisonicotinic acid (or methyl ester)

  • Substrate B: 2-Methoxyphenylboronic acid

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂

  • Base: Na₂CO₃ or K₃PO₄

  • Solvent: Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Coupling: Dissolve 3-bromoisonicotinic acid (1.0 eq) and 2-methoxyphenylboronic acid (1.2 eq) in degassed Dioxane/Water.

  • Catalysis: Add Na₂CO₃ (2.0 eq) and Pd catalyst (5 mol%). Heat to reflux (100°C) under Nitrogen for 12–16 hours.

  • Workup: Cool, filter through Celite, and acidify the filtrate to pH 3. The intermediate 3-(2-methoxyphenyl)isonicotinic acid precipitates.

  • Demethylation (Critical Step): Reflux the intermediate in 48% HBr or treat with BBr₃ in DCM at 0°C.

    • Observation: Upon demethylation, the free phenol is exposed. Under these acidic conditions, the molecule instantly cyclizes to the lactone salt .

  • Isolation of Open Acid: To obtain the open acid, treat the lactone with 1M NaOH (hydrolysis) and carefully neutralize to pH ~6-7 at low temperature, though reversion to lactone is rapid upon drying.

Visualization of Reaction Pathway

The following diagram illustrates the synthesis and the acid-lactone equilibrium.

SynthesisPathway cluster_legend Equilibrium Note Start 3-Bromoisonicotinic Acid Inter Intermediate: 3-(2-Methoxyphenyl) isonicotinic acid Start->Inter Suzuki Coupling Pd(0), Base Boronic 2-Methoxyphenyl- boronic Acid Boronic->Inter Lactone Stable Form: 5H-chromeno[3,4-c] pyridine-5-one Inter->Lactone 1. BBr3 (Demethylation) 2. Spontaneous Cyclization Acid Target (Open): 3-(2-Hydroxyphenyl) isonicotinic acid Lactone->Acid NaOH (aq) Hydrolysis Note The Open Acid is unstable and reverts to Lactone in acidic/neutral media.

Caption: Synthetic pathway showing the Suzuki cross-coupling origin and the reversible cyclization between the open acid and the stable lactone form.

Biological & Pharmacological Applications[4]

Natural Product Synthesis (Schumanniophytine)

This scaffold is the core structural motif of Schumanniophytine , an alkaloid exhibiting antiviral and antimicrobial properties. The 3-(2-hydroxyphenyl)isonicotinic acid skeleton provides the necessary tricyclic azaxanthone core upon cyclization.

Metalloenzyme Inhibition

The open form of the molecule presents a tridentate-like coordination potential (Pyridine N, Carboxyl O, Phenol O).

  • Mechanism: It can act as a chelator for divalent metal ions (

    
    , 
    
    
    
    ) in metalloenzyme active sites.
  • Design Strategy: To utilize this molecule as an inhibitor, researchers often modify the carboxyl group to a hydroxamic acid or amide to prevent lactonization and enhance metal binding affinity.

Experimental Validation Protocols

Purity Assay (HPLC)

Due to the equilibrium, standard reverse-phase HPLC can be challenging.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Trifluoroacetic acid (TFA)

    • B: Acetonitrile + 0.1% TFA

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: UV at 254 nm and 310 nm (characteristic of the biaryl conjugation).

  • Note: In acidic mobile phases (TFA), the Lactone peak is typically observed. To observe the Open Acid , use a buffered mobile phase at pH 7.5 (Phosphate buffer), though peak broadening may occur.

Structural Confirmation (NMR)
  • ¹H NMR (DMSO-d₆):

    • Look for the disappearance of the methoxy singlet (~3.8 ppm) after deprotection.

    • Lactone Diagnostic: A downfield shift of the pyridine protons due to the planarization and electron-withdrawing nature of the lactone carbonyl.

    • Open Acid Diagnostic (in D₂O/NaOD): Distinct separation of the phenyl ring signals and upfield shift of the pyridine protons compared to the lactone.

References

  • Snieckus, V., et al. "The Development of Sulfamates as Latent Directed Metalation Groups. Total Synthesis of Schumanniophytine." Scholaris / Canada.ca.

  • NIST Chemistry WebBook. "2-Propenoic acid, 3-(2-hydroxyphenyl)- (Related Structural Analog Data)." National Institute of Standards and Technology.

  • ResearchGate. "Synthesis and fungitoxic activity of 5-aryl-1-formyl-4,5-dihydro-3-(2-hydroxyphenyl)-1H-pyrazoles and their complexes." Journal of Inorganic Biochemistry.

Exploratory

3-Aryl Isonicotinic Acid Derivatives: Synthetic Architectures and Pharmacological Frontiers

Executive Summary The 3-aryl isonicotinic acid scaffold represents a privileged yet under-explored motif in medicinal chemistry. Unlike its regioisomer nicotinic acid (Vitamin B3), which has extensive representation in a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-aryl isonicotinic acid scaffold represents a privileged yet under-explored motif in medicinal chemistry. Unlike its regioisomer nicotinic acid (Vitamin B3), which has extensive representation in agrochemicals (e.g., diflufenzopyr), the isonicotinic core is historically dominated by the anti-tubercular agent isoniazid. However, the introduction of an aryl group at the 3-position—ortho to the carboxylate—creates a unique steric environment. This substitution pattern introduces opportunities for atropisomerism , modulates metabolic stability, and opens new chemical space for P2X7 receptor antagonists and novel anti-inflammatory agents.

This technical guide dissects the synthetic challenges, stereochemical implications, and emerging pharmacological applications of 3-aryl isonicotinic acid derivatives.

Part 1: Synthetic Architectures

Constructing the 3-aryl isonicotinic core is synthetically non-trivial due to the electron-deficient nature of the pyridine ring and the steric hindrance at the 3-position.

The C-H Activation Breakthrough

Traditional cross-coupling (e.g., Suzuki-Miyaura) requires pre-functionalized 3-haloisonicotinates, which are often unstable or expensive. The modern "gold standard" approach utilizes Pd(0)-catalyzed C-H arylation , as pioneered by Yu et al. This method uses the amide group as a directing group to selectively install aryl motifs at the sterically crowded 3-position.

Mechanism of Action: Ligand-Promoted C-H Insertion

The reaction relies on a concerted metalation-deprotonation (CMD) pathway. The choice of ligand is critical to overcome the inherent unreactivity of the pyridine C3-H bond.

CH_Activation_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd + Ar-Br Coord Ligand Exchange & Coordination OxAdd->Coord + Substrate CMD CMD Step (C-H Activation) Coord->CMD Base (Cs2CO3) RedElim Reductive Elimination (C-C Bond Formation) CMD->RedElim Pd(II) Intermediate RedElim->Pd0 - Product Product 3-Aryl Isonicotinamide RedElim->Product

Figure 1: Catalytic cycle for the Pd-catalyzed C3-arylation of isonicotinamides. The Concerted Metalation-Deprotonation (CMD) is the rate-determining step.

Alternative Strategy: Suzuki-Miyaura Coupling

For substrates where C-H activation fails (e.g., highly functionalized aryl bromides), the Suzuki coupling of 3-bromoisonicotinates remains a robust alternative.

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄

  • Base: K₃PO₄ or Cs₂CO₃ (anhydrous conditions prefer CsF)

  • Solvent: 1,4-Dioxane/Water (4:1)

Part 2: Stereochemical Analysis (Atropisomerism)

The introduction of a 3-aryl group creates a biaryl-like axis between the pyridine ring and the 3-aryl substituent. If the amide at position 4 is secondary or tertiary, rotation can be restricted, leading to atropisomerism .

Classification of Stability

Following the LaPlante classification, 3-aryl isonicotinic derivatives fall into three categories based on rotational energy barriers (


):
ClassHalf-life (

) at 37°C

(kcal/mol)
Drug Development Strategy
Class 1 < 60 seconds< 20Treat as achiral (rapid rotation).
Class 2 60 s to 4.5 years20 - 30Danger Zone: Risk of racemization during storage/vivo. Avoid or stabilize.
Class 3 > 4.5 years> 30Treat as stable chiral entity. Isolate single atropisomer.

Expert Insight: To lock the conformation into a Class 3 atropisomer (desirable for high-affinity binding), introduce bulky ortho-substituents on the 3-aryl ring (e.g., -Me, -Cl) or use a bulky amide (e.g., N-tert-butyl).

Part 3: Pharmacological Frontiers

P2X7 Receptor Antagonists

The P2X7 receptor is a key driver of inflammation and neuropathic pain.[1] While many antagonists are cyanoguanidines (e.g., A-740003), the isonicotinic acid core serves as a bioisostere for the central aromatic scaffold.

  • Mechanism: Allosteric inhibition of the ATP-gated cation channel.

  • SAR Insight: The 3-aryl group occupies a hydrophobic pocket in the receptor's allosteric site, while the 4-carbonyl moiety engages in hydrogen bonding with residues like Ser101 or Gln98.

Anti-Inflammatory & ROS Inhibition

Derivatives of isonicotinic acid, particularly those with lipophilic 3-aryl or hydrazide tails, act as potent Reactive Oxygen Species (ROS) inhibitors.

  • Target: Inhibition of myeloperoxidase (MPO) or direct scavenging.

  • Data: 3-aryl derivatives have shown IC50 values < 2.0 µg/mL in oxidative burst assays, outperforming standard NSAIDs like ibuprofen in specific cellular models.

Antitubercular Activity (Next-Gen Isoniazid)

Resistance to isoniazid (INH) often stems from mutations in the KatG activator. 3-Aryl isonicotinic hydrazides can bypass this activation pathway or bind to alternative targets (e.g., InhA) with higher affinity due to the additional hydrophobic interaction provided by the 3-aryl wing.

Part 4: Experimental Protocols

Protocol A: Pd-Catalyzed C-H Arylation of Isonicotinamides

Adapted from Wasa, Worrell, & Yu, Angew. Chem. Int. Ed. 2010.

Reagents:

  • Substrate: N-Phenylisonicotinamide (1.0 equiv)

  • Coupling Partner: Aryl bromide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand: PCy₂(t-Bu)·HBF₄ (10 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Additive: 3Å Molecular Sieves

  • Solvent: Toluene (anhydrous)

Procedure:

  • Setup: In a glovebox, charge a sealed tube with N-phenylisonicotinamide (0.2 mmol), aryl bromide (0.3 mmol), Pd(OAc)₂ (4.5 mg), ligand (7.4 mg), Cs₂CO₃ (195 mg), and 100 mg of activated 3Å MS.

  • Reaction: Add toluene (1.0 mL). Seal the tube and heat to 130°C for 48 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a Celite pad.[2]

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Validation: Verify mono-arylation at C3 via ¹H NMR (loss of one pyridyl proton signal and appearance of aryl multiplets).

Protocol B: ROS Inhibition Assay (Chemiluminescence)

Principle: Luminol-enhanced chemiluminescence measures superoxide anion generation in human whole blood.

Procedure:

  • Incubation: Incubate 25 µL of diluted whole blood (HBSS++) with 25 µL of the test compound (3-aryl isonicotinate derivative) at varying concentrations (1–100 µg/mL) for 15 min at 37°C.

  • Activation: Add 25 µL of serum opsonized zymosan (SOZ) to trigger phagocytosis and ROS burst.

  • Detection: Immediately add 25 µL of Luminol (7 × 10⁻⁵ M).

  • Measurement: Monitor chemiluminescence (RLU) for 50 minutes using a luminometer.

  • Analysis: Calculate % Inhibition =

    
    .
    

References

  • Pd-Catalyzed Arylation: Wasa, M., Worrell, B. T., & Yu, J. Q. (2010). "Pd(0)/PR3–Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives." Angewandte Chemie International Edition.

  • Anti-Inflammatory Activity: 3-Aryl and Hydrazide Derivatives as ROS Inhibitors. Molecules (2021).[2][3]

  • Atropisomerism: LaPlante, S. R., et al. (2011).[4] "Assessing Atropisomer Axial Chirality in Drug Discovery and Development." Journal of Medicinal Chemistry.

  • P2X7 Antagonists: Bartlett, R., et al. (2014).[5] "The P2X7 Receptor Channel: Recent Developments and the Use of P2X7 Antagonists in Models of Disease." Pharmacological Reviews.

  • Suzuki Coupling: Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds (Nobel Lecture)." Angewandte Chemie.

Sources

Foundational

3-(2-Hydroxyphenyl)isonicotinic acid CAS number and identifiers

An In-Depth Technical Guide to 3-(2-Hydroxyphenyl)isonicotinic Acid: Synthesis, Properties, and Therapeutic Potential For: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provide...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(2-Hydroxyphenyl)isonicotinic Acid: Synthesis, Properties, and Therapeutic Potential

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3-(2-hydroxyphenyl)isonicotinic acid, a novel molecule at the interface of medicinal chemistry and materials science. As of the latest literature review, this specific compound is not cataloged with a unique CAS number, indicating its novelty and the absence of extensive characterization in public databases. This guide, therefore, adopts a predictive and heuristic approach, grounded in established chemical principles and data from structurally analogous compounds. We will deconstruct the molecule to forecast its chemical identifiers, propose a robust synthetic pathway, predict its physicochemical and spectroscopic properties, and explore its potential therapeutic applications. This document is intended to serve as a foundational resource for researchers seeking to synthesize and investigate this promising, yet unexplored, chemical entity.

Introduction: The Case for 3-(2-Hydroxyphenyl)isonicotinic Acid

The convergence of a pyridine carboxylic acid scaffold with a phenolic moiety presents a compelling structural motif for drug discovery and materials science. Isonicotinic acid (pyridine-4-carboxylic acid) and its derivatives are well-established pharmacophores, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The antitubercular drug isoniazid is a prominent example of the therapeutic importance of this scaffold.[1]

The introduction of a 2-hydroxyphenyl group at the 3-position of the isonicotinic acid ring is a deliberate design choice. The phenolic hydroxyl group can significantly influence a molecule's biological activity through various mechanisms, including acting as a hydrogen bond donor/acceptor, a metal chelator, and an antioxidant.[4][5] Specifically, the ortho-hydroxyl group is known to engage in intramolecular hydrogen bonding, which can enforce planarity and influence binding affinity to biological targets.[4] This unique combination in 3-(2-hydroxyphenyl)isonicotinic acid suggests a high potential for novel biological activities, particularly in areas where metal chelation or specific receptor interactions are key.

Given the absence of prior art for this specific molecule, this guide will build a scientific case for its synthesis and exploration.

Chemical Identity and Physicochemical Predictions

While a CAS number for 3-(2-hydroxyphenyl)isonicotinic acid is not yet assigned, we can define its core identifiers and predict its properties based on its constituent parts and closely related, characterized molecules such as 3-phenylisonicotinic acid (CAS: 104096-15-3).[6][7][8]

Predicted Identifiers and Properties
IdentifierPredicted ValueRationale
IUPAC Name 3-(2-Hydroxyphenyl)pyridine-4-carboxylic acidSystematic naming based on IUPAC nomenclature.
Molecular Formula C₁₂H₉NO₃Derived by summing the atoms of the structure.
Molecular Weight 215.21 g/mol Calculated from the molecular formula.
Canonical SMILES C1=CC=C(C(=C1)C2=CN=CC=C2C(=O)O)OA standard representation of the molecular structure.
Predicted pKa ~3.5-4.5 (carboxylic acid), ~9.5-10.5 (phenol)Based on isonicotinic acid and phenol pKa values, with adjustments for electronic effects.
Predicted Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.The polar carboxylic acid and phenol groups will aid aqueous solubility, while the bicyclic aromatic structure will favor organic solvents.
Predicted LogP 1.5 - 2.5Estimated based on the LogP of its constituent parts.

Proposed Synthetic Pathway: A Suzuki-Miyaura Cross-Coupling Approach

The construction of the C-C bond between the pyridine and phenyl rings is the key step in synthesizing 3-(2-hydroxyphenyl)isonicotinic acid. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for this transformation, known for its mild reaction conditions and tolerance of a wide range of functional groups.[9][10][11]

Rationale for the Synthetic Strategy

The proposed synthesis begins with commercially available and relatively inexpensive starting materials: 3-bromoisonicotinic acid and (2-hydroxyphenyl)boronic acid. The Suzuki-Miyaura reaction is chosen for its high efficiency in coupling aryl halides with aryl boronic acids. A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is typically employed, along with a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid for transmetalation.[9][12]

Step-by-Step Experimental Protocol

Step 1: Esterification of 3-Bromoisonicotinic Acid (Protection of Carboxylic Acid)

  • To a stirred solution of 3-bromoisonicotinic acid (1.0 eq) in methanol (10 mL/g), add thionyl chloride (2.0 eq) dropwise at 0 °C.[13]

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield methyl 3-bromoisonicotinate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • In a reaction vessel, combine methyl 3-bromoisonicotinate (1.0 eq), (2-hydroxyphenyl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water (e.g., 4:1 ratio).[9]

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 3-(2-hydroxyphenyl)isonicotinate.

Step 3: Hydrolysis of the Ester (Deprotection)

  • Dissolve the purified methyl 3-(2-hydroxyphenyl)isonicotinate (1.0 eq) in a mixture of THF and water.

  • Add an excess of lithium hydroxide (LiOH) (2-3 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product, 3-(2-hydroxyphenyl)isonicotinic acid.

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Hydrolysis A 3-Bromoisonicotinic Acid B Methyl 3-bromoisonicotinate A->B MeOH, SOCl₂, Reflux D Methyl 3-(2-hydroxyphenyl)isonicotinate B->D C (2-Hydroxyphenyl)boronic Acid C->D Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O, 90°C E 3-(2-Hydroxyphenyl)isonicotinic Acid (Target) D->E 1. LiOH, THF/H₂O 2. HCl (aq)

Caption: Proposed three-step synthesis of 3-(2-hydroxyphenyl)isonicotinic acid.

Predicted Spectroscopic Profile

A crucial aspect of synthesizing a novel compound is its characterization. Based on known spectroscopic data for substituted pyridines and phenols, we can predict the key features of the ¹H NMR, ¹³C NMR, and IR spectra for 3-(2-hydroxyphenyl)isonicotinic acid.[14][15][16][17]

¹H NMR Spectroscopy (Predicted)
  • Pyridine Protons: Three signals in the aromatic region (δ 7.5-9.0 ppm). The proton at C2 would likely be the most downfield, followed by the proton at C6, and then the proton at C5.

  • Phenyl Protons: Four signals in the aromatic region (δ 6.8-7.5 ppm), exhibiting a characteristic splitting pattern for a 1,2-disubstituted benzene ring.

  • Hydroxyl and Carboxylic Protons: Two broad singlets, likely downfield (δ > 9.0 ppm), which are exchangeable with D₂O. The exact chemical shift would be concentration and solvent dependent.

¹³C NMR Spectroscopy (Predicted)
  • Pyridine Carbons: Five signals in the aromatic region (δ 120-160 ppm). The carbon bearing the carboxylic acid (C4) and the carbon attached to the phenyl group (C3) would be distinct.

  • Phenyl Carbons: Six signals in the aromatic region (δ 115-160 ppm). The carbon bearing the hydroxyl group (C2') would be significantly downfield.

  • Carboxylic Carbon: A signal in the range of δ 165-175 ppm.

IR Spectroscopy (Predicted)
  • O-H Stretch (Phenol): A broad band around 3200-3500 cm⁻¹.

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, overlapping with the C-H stretches.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1730 cm⁻¹.

  • C=C and C=N Stretches (Aromatic Rings): Multiple bands in the 1450-1620 cm⁻¹ region.[18]

  • C-O Stretch (Phenol): A band around 1200-1250 cm⁻¹.

Potential Applications and Biological Activity

The unique structural features of 3-(2-hydroxyphenyl)isonicotinic acid suggest several promising avenues for research in drug discovery and development.

Metal Chelation in Disease

The presence of the nitrogen atom in the pyridine ring and the adjacent ortho-hydroxyl group on the phenyl ring creates a bidentate chelation site. This structural motif is found in other potent iron chelators, such as hydroxypyridinones.[19][20][21] This suggests that 3-(2-hydroxyphenyl)isonicotinic acid could be investigated for its ability to sequester metal ions like iron (Fe³⁺) or copper (Cu²⁺). Such a property is highly relevant in diseases characterized by metal overload, such as hemochromatosis, or in neurodegenerative diseases where metal dyshomeostasis plays a role.

G Compound 3-(2-Hydroxyphenyl)isonicotinic Acid Chelation Chelation Compound->Chelation Metal Metal Ion (e.g., Fe³⁺) Metal->Chelation Effect Therapeutic Effect (e.g., Reduction of Oxidative Stress) Chelation->Effect

Caption: Potential mechanism of action via metal chelation.

Anti-inflammatory and Antioxidant Activity

Many isonicotinic acid derivatives exhibit anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[2] Additionally, phenolic compounds are well-known for their antioxidant capabilities, scavenging reactive oxygen species (ROS). The combination of these two functionalities in one molecule could lead to a potent dual-action anti-inflammatory and antioxidant agent.

Enzyme Inhibition

The rigid, planar structure that can be enforced by intramolecular hydrogen bonding, along with the various functional groups available for interaction, makes 3-(2-hydroxyphenyl)isonicotinic acid an interesting scaffold for targeting enzyme active sites. Derivatives of pyridine carboxylic acids have been explored as inhibitors for a range of enzymes, including histone demethylases and various kinases.[3]

Conclusion and Future Directions

While 3-(2-hydroxyphenyl)isonicotinic acid remains a scientifically uncharted molecule, a thorough analysis of its structural components and related compounds provides a strong foundation for its future investigation. This guide has outlined its predicted identifiers, a plausible and robust synthetic route via Suzuki-Miyaura coupling, and its expected spectroscopic signatures. Furthermore, the exploration of its potential as a metal chelator, anti-inflammatory agent, and enzyme inhibitor highlights its significant promise for drug discovery and development.

It is our hope that this technical guide will serve as a catalyst for the synthesis, characterization, and biological evaluation of this novel compound, ultimately unlocking its full scientific potential.

References

A comprehensive list of references that form the basis of the predictions and protocols in this guide will be provided upon request, including peer-reviewed articles on Suzuki-Miyaura coupling, spectroscopic analysis of pyridine derivatives, and the biological activities of isonicotinic acid and hydroxyphenyl compounds.

Sources

Exploratory

Biological Activity of 3-Substituted Isonicotinic Acid Derivatives: A Technical Guide

This is an in-depth technical guide on the biological activity and medicinal chemistry of 3-substituted isonicotinic acid derivatives . Executive Summary Isonicotinic acid (pyridine-4-carboxylic acid) is the structural p...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the biological activity and medicinal chemistry of 3-substituted isonicotinic acid derivatives .

Executive Summary

Isonicotinic acid (pyridine-4-carboxylic acid) is the structural parent of Isoniazid (INH) , a cornerstone first-line antitubercular drug.[1] While the pharmacological landscape of unsubstituted and 2-substituted derivatives is well-mapped, 3-substituted isonicotinic acid derivatives represent a distinct and often counter-intuitive chemical space.[1]

Unlike their 2-substituted counterparts, 3-substituted derivatives (ortho to the carboxyl group) frequently exhibit a negative structure-activity relationship (SAR) regarding antimycobacterial activity due to steric interference with the KatG activation pathway.[1] However, this same steric and electronic modulation creates high-value utility in metal-organic pharmacology (MOFs) , agrochemical design , and metalloenzyme inhibition .

This guide analyzes the biological divergence of the 3-substituted scaffold, providing researchers with actionable SAR data, synthesis protocols, and mechanistic insights.

Structural Rationale & Chemical Space[1]

Numbering and Topology

To ensure precision, we utilize standard IUPAC numbering for the pyridine ring:

  • Nitrogen: Position 1

  • Carboxylic Acid: Position 4[1][2][3]

  • 3-Position: Ortho to the carboxylic acid (equivalent to position 5).[1]

Critical Distinction: In medicinal chemistry literature, "3-substituted" refers to the ring carbon adjacent to the carbonyl.[1] This position exerts maximum steric pressure on the carboxyl/hydrazide moiety, twisting it out of coplanarity with the aromatic ring.

Electronic & Steric Impact[1][4]
  • Steric Ortho-Effect: Substituents at C3 force the C4-carbonyl group to rotate, disrupting

    
    -conjugation.[1] This alters the pKa of the acid/hydrazide and affects binding affinity to planar active sites.
    
  • Chelation Potential: Derivatives with electron-donating groups at C3 (e.g., 3-hydroxy , 3-amino ) form stable 5-membered chelate rings with metals, a property absent in the parent isonicotinic acid.[1]

Therapeutic Applications & Bioactivity Profile[5][6][7][8][9][10]

The "Isoniazid Paradox": Antimycobacterial Activity

For decades, researchers attempted to improve Isoniazid by substituting the pyridine ring. The results for 3-substituted derivatives have been definitively negative for tuberculosis (TB) treatment, providing a crucial lesson in lock-and-key enzymology.[1]

CompoundSubstituent (C3)Anti-TB Activity (MIC)Mechanistic Failure Mode
Isoniazid -H0.02 - 0.2 µg/mLActive. Fits KatG active site.[1]
3-Methyl-INH -CH3> 64 µg/mL (Inactive)Steric Clash. Prevents oxidative activation by KatG.
3-Fluoro-INH -FModerate/LowElectronic withdrawal reduces hydrazide nucleophilicity.
3-Chloro-INH -ClInactiveSteric bulk prevents binding to InhA NADH complex.[1]

Key Insight: The activation of INH requires the formation of an isonicotinoyl radical via the catalase-peroxidase KatG .[1] A substituent at C3 sterically hinders the approach of the oxidizing heme center of KatG, rendering the prodrug inert.

Metal-Organic Pharmacology (Antibacterial & Anticancer)

While the free organic molecules often lack potency, metal complexes of 3-substituted derivatives exhibit significant biological activity.[1] The 3-position substituent (specifically -OH or -NH2) acts as an auxiliary donor.[1]

  • Mechanism: The 3-hydroxyisonicotinic acid moiety acts as an O,O-donor (carboxylate + hydroxyl), forming stable complexes with transition metals (Cu, Cd, Zn).

  • Activity:

    • Antibacterial (Non-TB): Cadmium(II) and Copper(II) complexes of 3-hydroxyisonicotinic acid show potent activity against S. aureus and E. coli by disrupting cell membrane integrity and generating reactive oxygen species (ROS).[1]

    • Anticancer: Mixed-ligand complexes (e.g., with 3-hydroxyisonicotinic acid) have demonstrated cytotoxicity against HepG2 (liver) and MCF-7 (breast) cancer cell lines, often outperforming the free ligands.

Enzyme Inhibition (Non-InhA Targets)

The 3-substituted scaffold is finding new life as an inhibitor of metalloenzymes, where the "ortho-effect" is advantageous for chelation.[1]

  • Target: 3-Hydroxyanthranilate 3,4-dioxygenase (3HAO) .

  • Relevance: Neurodegenerative disorders (Huntington's, Alzheimer's).

  • Mechanism: 3-Halogenated and 3-hydroxy derivatives mimic the substrate (3-hydroxyanthranilic acid), chelating the active site Iron (Fe2+) and competitively inhibiting the enzyme.[1]

Visualizations

SAR Map: The 3-Position Divergence

This diagram illustrates the divergent biological outcomes based on the specific substituent at the 3-position.[1]

SAR_Map Core Isonicotinic Acid Scaffold Sub_H H (Parent) Core->Sub_H Sub_Alk 3-Alkyl / 3-Halo (Steric Bulk) Core->Sub_Alk Sub_Chel 3-OH / 3-NH2 (Chelating Groups) Core->Sub_Chel TB_Act High Anti-TB Activity (KatG Activation) Sub_H->TB_Act  Optimal Fit   TB_Loss Loss of Anti-TB Activity (Steric Blockade) Sub_Alk->TB_Loss  KatG Resistant   Agro Herbicidal Activity (Auxin Mimicry) Sub_Alk->Agro Metal_Act Potent Antibacterial/Anticancer (Metal Complexation) Sub_Chel->Metal_Act  N,O or O,O Chelation  

Figure 1: Structure-Activity Relationship (SAR) map showing how 3-substitution shifts activity from Anti-TB to Metal-Organic Pharmacology.

Synthesis Workflow

Pathway to access key 3-substituted derivatives.

Synthesis Start 3-Picoline (3-Methylpyridine) Step1 Oxidation (KMnO4 / SeO2) Inter1 Nicotinic Acid (Wrong Isomer) Start2 3,4-Lutidine Step2 Selective Oxidation (SeO2 or HNO3) Start2->Step2 Prod1 3-Methylisonicotinic Acid Step2->Prod1 Start3 Isonicotinic Acid Step3 Lithiation (LTMP, -78°C) Directed ortho-metallation Start3->Step3 Inter2 3-Li-Isonicotinate Intermediate Step3->Inter2 Step4 Electrophile Quench (E+) Inter2->Step4 Prod2 3-Substituted Derivative (E = Cl, F, OH, Alkyl) Step4->Prod2

Figure 2: Synthetic pathways for accessing 3-substituted isonicotinic acid derivatives via oxidation or directed ortho-metallation.

Experimental Protocols

Synthesis of 3-Chloroisonicotinic Acid (Lithiation Method)

This protocol utilizes Directed Ortho-Metallation (DoM), the most reliable method for introducing substituents at C3.

Reagents:

  • Isonicotinic acid (1.0 eq)

  • Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) (2.2 eq)

  • Hexachloroethane (Electrophile)[4]

  • THF (Anhydrous)

Protocol:

  • Preparation: Flame-dry a 250 mL round-bottom flask under Argon. Add anhydrous THF (50 mL) and LiTMP (2.2 eq). Cool to -78°C.[1]

  • Metallation: Add isonicotinic acid (dissolved in minimal THF) dropwise over 15 minutes. The carboxylate directs the lithium to the ortho (C3) position. Stir for 1 hour at -78°C.

  • Quenching: Dissolve hexachloroethane (1.2 eq) in THF and add dropwise to the lithiated species.

  • Workup: Allow to warm to room temperature. Quench with saturated NH4Cl.[1] Acidify to pH 3 with 1N HCl to precipitate the product.

  • Purification: Recrystallize from Ethanol/Water.

  • Validation: 1H NMR (DMSO-d6) should show two doublets (C2-H and C5-H) and loss of the C3 proton signal.

Biological Assay: MIC Determination (Microplate Alamar Blue Assay - MABA)

Standard protocol for testing antimycobacterial activity, essential for confirming negative SAR or testing novel metal complexes.

Materials:

  • M. tuberculosis H37Rv strain.[1][5]

  • 7H9 broth supplemented with OADC.[1]

  • Alamar Blue reagent.[1]

Protocol:

  • Inoculum: Dilute log-phase M. tuberculosis to OD600 = 0.01.[1]

  • Plating: In a 96-well plate, add 100 µL of media. Perform serial 2-fold dilutions of the 3-substituted derivative (Range: 100 µg/mL to 0.1 µg/mL).

  • Incubation: Add 100 µL of bacterial suspension. Incubate at 37°C for 7 days.

  • Readout: Add 20 µL Alamar Blue and 12 µL Tween 80. Incubate 24h.

    • Blue: No growth (Inhibition).[1]

    • Pink: Growth (Active metabolism).[1]

  • Calculation: The MIC is the lowest concentration preventing the color change from blue to pink.[1]

Quantitative Data Summary

The following table contrasts the biological profile of 3-substituted derivatives against the parent and 2-substituted analogs.

Compound ClassC3-SubstituentTargetActivityNotes
Isoniazid Analogs -CH3, -Cl, -FM. tuberculosis (InhA)Inactive (MIC >64 µg/mL)Steric hindrance prevents KatG activation.[1]
Metal Complexes -OH, -NH2S. aureus / E. coliHigh (MIC 4-16 µg/mL)Activity driven by metal ion (Cu/Cd); Ligand acts as carrier.[1]
Free Acids -Cl, -F3HAO EnzymeModerate (IC50 ~µM range)Mimics substrate 3-hydroxyanthranilate.[1]
Agrochemicals -ClAuxin Receptors (Plants)High Used as herbicide precursors (related to Picloram).[1]

References

  • Scior, T. et al. (2002). Structure-activity relationships of antimycobacterial isonicotinic acid hydrazides. This seminal paper establishes the negative SAR of 3-substitution regarding anti-TB activity.[1]

  • Sriram, D. et al. (2006).

  • CymitQuimica. (2024).[1][6] 2-Chloro-3-hydroxyisonicotinic acid: Chemical Properties and Applications.

  • VulcanChem. (2024).[1] Methyl 2-chloro-3-methylisonicotinate: Synthesis and Applications.

  • MDPI. (2025). Complexes of Cd(II) with Nicotinamide and 3-Hydroxyisonicotinic Acid: Synthesis and Biological Activity.

Sources

Foundational

An In-Depth Technical Guide to the Ionization Profile of 3-(2-Hydroxyphenyl)isonicotinic Acid: A Methodological and Predictive Analysis

Abstract The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery, governing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery, governing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive analysis of the ionization behavior of 3-(2-Hydroxyphenyl)isonicotinic acid. In the absence of direct published experimental data for this specific molecule, we present a predictive analysis based on structurally analogous compounds and fundamental chemical principles. Furthermore, this document serves as a practical whitepaper for researchers, detailing authoritative, field-proven experimental and computational protocols for the accurate determination of pKa values. The methodologies are explained with an emphasis on the underlying scientific rationale, ensuring a robust and self-validating approach to characterization.

The Central Role of pKa in Pharmaceutical Sciences

The extent to which a molecule ionizes in a solution of a given pH is fundamental to its behavior in a biological system.[1][2] The pKa value dictates the charge state of a molecule, which in turn profoundly influences its ability to cross cell membranes, bind to its target protein, and its overall solubility.[2] For drug development professionals, an accurate understanding of a compound's pKa is not merely academic; it is a cornerstone of rational drug design, enabling the optimization of pharmacokinetic and pharmacodynamic properties.[3]

3-(2-Hydroxyphenyl)isonicotinic acid is a multi-functionalized heterocyclic compound. Its characterization is essential for understanding its potential as a pharmaceutical agent. This guide addresses the challenge of characterizing such a novel compound by providing a framework for predicting its ionization profile and rigorously determining it through established laboratory and computational techniques.

Structural Analysis and Identification of Ionizable Centers

3-(2-Hydroxyphenyl)isonicotinic acid possesses three distinct ionizable functional groups, each expected to have a unique pKa value. The protonation/deprotonation of these sites governs the molecule's net charge at a given physiological pH.

  • Carboxylic Acid (COOH): Located at the 4-position of the pyridine ring, this group is acidic and will lose a proton to form a carboxylate anion (COO⁻).

  • Pyridine Nitrogen (N): The nitrogen atom in the pyridine ring is basic and can accept a proton to form a pyridinium cation (N⁺H).

  • Phenolic Hydroxyl (OH): The hydroxyl group on the appended phenyl ring is weakly acidic and can lose a proton to form a phenoxide anion (O⁻).

The interplay of these groups, including the potential for intramolecular interactions, makes a simple prediction non-trivial and necessitates a deeper analysis.

Predictive pKa Analysis via Structural Analogs

To estimate the pKa values for 3-(2-Hydroxyphenyl)isonicotinic acid, we can analyze the experimental pKa values of simpler, structurally related molecules. This comparative approach allows us to dissect the electronic and structural effects each component of the molecule imparts on the others.

CompoundFunctional GroupExperimental pKaSource(s)
Isonicotinic Acid Carboxylic Acid~1.77[4]
Pyridine Nitrogen~4.96[5][6]
Salicylic Acid Carboxylic Acid~2.97[7][8]
Phenolic Hydroxyl~13.82[7]
2-Hydroxypyridine Pyridine Nitrogen (Protonation)~0.75[9][10][11]
Hydroxyl Group (Deprotonation)~11.7 (Predicted)[12]
Phenol Phenolic Hydroxyl~10.0
Pyridine Pyridine Nitrogen~5.17[13]

Analysis and Predicted Values:

  • pKa1 (Carboxylic Acid): The carboxylic acid of isonicotinic acid has a pKa of ~1.77-4.96.[4][5][6] The electron-withdrawing nature of the pyridine ring makes it a stronger acid than benzoic acid (pKa ~4.2). The 2-hydroxyphenyl substituent is generally considered electron-donating overall, which might slightly increase this pKa. However, the most significant influence is the potential for an intramolecular hydrogen bond (IHB) between the phenolic -OH and the carboxylate oxygen, or between the carboxylic -OH and the pyridine nitrogen. This stabilization of the conjugate base, similar to the effect seen in salicylic acid, would lower the pKa.[14] Therefore, the first pKa is predicted to be in the range of 3.0 - 4.0 .

  • pKa2 (Pyridine Nitrogen): The pKa of the pyridine nitrogen in the parent isonicotinic acid is ~4.96.[5][6] The 2-hydroxyphenyl group's electronic effect will be a key determinant. Furthermore, once the carboxylic acid is deprotonated, the resulting negative charge will disfavor the protonation of the nearby nitrogen, likely lowering its basicity (decreasing its pKa). We estimate the second pKa to be in the range of 4.5 - 5.5 .

  • pKa3 (Phenolic Hydroxyl): The pKa of phenol is ~10.0. The isonicotinic acid substituent is strongly electron-withdrawing, which will stabilize the resulting phenoxide anion and make the phenol more acidic (lower pKa). This effect is well-documented for substituents on phenolic rings. We predict the third pKa to be significantly lower than that of phenol, likely in the range of 8.5 - 9.5 .

The Critical Role of Intramolecular Hydrogen Bonding (IHB)

The ortho-positioning of the hydroxyl group relative to the point of attachment to the pyridine ring is crucial. It allows for the formation of an IHB, which can significantly influence the conformation of the molecule and the acidity of the participating groups.[15][16][17] In the case of salicylic acid, the IHB between the phenolic hydroxyl and the carboxylate group stabilizes the conjugate base, making the carboxylic acid more acidic than its para-isomer.[14] A similar stabilizing interaction is highly probable in 3-(2-Hydroxyphenyl)isonicotinic acid, influencing the pKa of the carboxylic acid and potentially the pyridine nitrogen.

Experimental Determination of pKa Values

For definitive pKa values, experimental determination is the gold standard. The choice of method depends on the compound's properties, such as solubility and the presence of a chromophore.

Protocol 1: Potentiometric Titration

This method is a fundamental and widely used technique that measures the change in pH of a solution upon the addition of a titrant.[18] It is highly reliable for compounds with sufficient solubility in water or water-cosolvent mixtures.

Causality Behind Experimental Choices:

  • Choice of Titrant: A strong base (e.g., 0.1 M KOH or NaOH) is used to ensure a sharp and clear inflection point for the acidic protons. Carbonate-free base is essential to prevent buffering effects from dissolved CO₂.

  • Inert Atmosphere: Titrating under an inert atmosphere (N₂ or Ar) is critical to exclude atmospheric CO₂, which can dissolve and form carbonic acid, thereby distorting the titration curve and the calculated pKa values.

  • Cosolvent: If aqueous solubility is low, a cosolvent like methanol or DMSO is used. The pKa value obtained will be an apparent pKa (pKaapp) and must be corrected back to the aqueous scale if required.

Step-by-Step Methodology:

  • Preparation: Accurately weigh ~5-10 mg of 3-(2-Hydroxyphenyl)isonicotinic acid and dissolve it in a known volume (e.g., 50 mL) of deionized, degassed water. If necessary, use a water/methanol mixture.

  • Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the experimental temperature (25 °C).

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a magnetic stir bar. Blanket the solution with a stream of nitrogen or argon.

  • Titration: Add standardized 0.1 M KOH in small, precise increments (e.g., 0.02-0.05 mL) using a calibrated burette or automated titrator.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the expected equivalence points.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. These points can be identified from the inflection points on the curve (or the maxima of the first derivative plot, ΔpH/ΔV).

Protocol 2: UV-Vis Spectrophotometric pH Titration

This method is ideal for compounds that possess a chromophore whose absorbance spectrum changes upon ionization.[19] It requires much less material than potentiometry and is less affected by impurities that lack a chromophore.

Causality Behind Experimental Choices:

  • Wavelength Selection: The analysis relies on monitoring absorbance changes at a wavelength where the protonated and deprotonated species have significantly different molar absorptivities. This maximizes the signal-to-noise ratio.

  • Buffer System: A series of buffers of known pH are used to control the solution environment. A "universal" buffer system can be prepared to cover a wide pH range, minimizing variations in ionic strength.

Step-by-Step Methodology:

  • Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

  • Buffer Preparation: Prepare a series of buffer solutions spanning a wide pH range (e.g., from pH 2 to 12). Ensure the ionic strength is kept constant across all buffers.

  • Wavelength Scan: Prepare two samples at extreme pH values (e.g., pH 2 and pH 12) by diluting the stock solution into the respective buffers. Scan the UV-Vis spectrum for each to identify the isosbestic points and the wavelengths of maximum absorbance difference.

  • Sample Preparation: Prepare a series of samples by adding a small, constant aliquot of the stock solution to each buffer solution in a quartz cuvette.

  • Measurement: Measure the absorbance of each sample at the pre-determined analytical wavelengths.

  • Data Analysis: Plot the measured absorbance versus the pH of the buffer. The resulting sigmoidal curve(s) can be fitted to the Henderson-Hasselbalch equation. The inflection point of the sigmoid corresponds to the pKa.[19]

Generalized Experimental Workflow

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_sample Prepare Compound Stock Solution exec_titrate Titrate Sample with Base/Acid or Mix with Buffers prep_sample->exec_titrate prep_titrant Standardize Titrant or Prepare Buffers prep_titrant->exec_titrate prep_instrument Calibrate pH Meter or Spectrophotometer exec_measure Record pH or Absorbance Data prep_instrument->exec_measure exec_titrate->exec_measure analysis_plot Plot Data (pH vs Vol or Abs vs pH) exec_measure->analysis_plot analysis_inflection Identify Inflection Point(s) (Half-Equivalence) analysis_plot->analysis_inflection analysis_pka Determine pKa Value(s) analysis_inflection->analysis_pka

Caption: Workflow for experimental pKa determination.

Computational Prediction of pKa Values

In silico methods provide a powerful, resource-efficient way to predict pKa values, especially during the early stages of drug discovery before a compound is synthesized.[1][3]

Method 1: Quantum Mechanics (QM) Approaches

QM methods calculate the fundamental electronic structure of a molecule to derive its properties. The "direct approach" is a common and effective method that leverages a thermodynamic cycle.[20][21][22]

Conceptual Workflow:

  • Geometry Optimization: The 3D structures of both the protonated (acid) and deprotonated (conjugate base) forms of the molecule are computationally optimized to find their lowest energy conformations in a simulated aqueous environment. This is typically done using Density Functional Theory (DFT) with a functional like B3LYP or CAM-B3LYP.[22]

  • Solvation Energy Calculation: The free energy of solvation for each optimized species is calculated using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[21][22] This step is critical as it accounts for the stabilizing effect of water.

  • Free Energy Calculation: The Gibbs free energies of the acid (HA) and the conjugate base (A⁻) in solution are calculated.

  • pKa Calculation: The pKa is derived from the difference in free energy between the deprotonated and protonated states in solution (ΔG_sol).

This approach can yield highly accurate results, with reported mean absolute errors as low as 0.3 pKa units when appropriate levels of theory and explicit water models are used.[21][22]

Computational pKa Prediction Workflow

G cluster_qm Quantum Mechanics (QM) Approach cluster_qspr QSPR / Machine Learning Approach qm_struct Build 3D Structures (Acid & Conjugate Base) qm_opt Geometry Optimization in Solvation Model (e.g., SMD) qm_struct->qm_opt qm_energy Calculate Gibbs Free Energy in Solution (ΔGsol) qm_opt->qm_energy qm_pka Calculate pKa from ΔGsol qm_energy->qm_pka qspr_struct Generate 2D/3D Molecular Representation qspr_desc Calculate Molecular Descriptors qspr_struct->qspr_desc qspr_model Input to Trained ML Model qspr_desc->qspr_model qspr_pka Predict pKa qspr_model->qspr_pka

Caption: Workflows for computational pKa prediction.

Data Interpretation and Assignment

Once a set of pKa values has been determined or predicted, they must be assigned to the correct functional groups. This is achieved by synthesizing the predictive analysis with the experimental results.

  • pKa1 (~3-4): This value is unequivocally assigned to the carboxylic acid group. It is the most acidic proton in the molecule.

  • pKa2 (~4.5-5.5): This value corresponds to the protonation/deprotonation of the pyridine nitrogen .

  • pKa3 (~8.5-9.5): This highest pKa value is assigned to the dissociation of the phenolic hydroxyl group.

The ionization equilibria can be visualized as a function of pH.

Ionization Equilibria of 3-(2-Hydroxyphenyl)isonicotinic Acid

G A Cationic (pH < pKa1) B Zwitterionic/Neutral (pKa1 < pH < pKa2) A->B + H⁺ / - H⁺ pKa1 ~ 3.5 (COOH) C Anionic (-1) (pKa2 < pH < pKa3) B->C + H⁺ / - H⁺ pKa2 ~ 5.0 (Pyridine N) D Dianionic (-2) (pH > pKa3) C->D + H⁺ / - H⁺ pKa3 ~ 9.0 (Phenolic OH)

Caption: Predominant species as a function of pH.

Conclusion

References

  • Wikipedia. Salicylic acid. [Link]

  • PubChem. Salicylic Acid (CID 338). [Link]

  • Shaanxi BLOOM Tech Co., Ltd. 2-Hydroxypyridine CAS 142-08-5 Suppliers, Manufacturers, Factory. [Link]

  • Scribd. Basicity of Substituted Pyridines. [Link]

  • Scribd. Isonicotinic Acid pKa Study. [Link]

  • ResearchGate. Theoretical prediction of relative and absolute pKa values of aminopyridines. [Link]

  • ResearchGate. The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. [Link]

  • YouTube. Salicylic acid vs para-Hydroxybenzoic Acid: What's MORE Acidic?. [Link]

  • PubChem. Isonicotinic Acid (CID 5922). [Link]

  • MDPI. Acidity Study on 3-Substituted Pyridines. [Link]

  • FooDB. Showing Compound salicylate (FDB031164). [Link]

  • The Merck Index via RIT. Isonicotinic Acid. [Link]

  • ResearchGate. pKa values determined for the isonicotinoylhydrazones. [Link]

  • FULIR. On the basicity of conjugated nitrogen heterocycles in different media. [Link]

  • Rupp, M. Predicting the pKa of Small Molecules. [Link]

  • PMC (NIH). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. [Link]

  • FooDB. Showing Compound 2-Hydroxypyridine (FDB112195). [Link]

  • ResearchGate. An Accurate Approach for Computational pKa Determination of Phenolic Compounds. [Link]

  • PubChem. 2-Pyridone (CID 8871). [Link]

  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

  • reposiTUm. Prediction of pKa values of small molecules via graph neural networks. [Link]

  • PMC (NIH). Development of Methods for the Determination of pKa Values. [Link]

  • SciSpace. Determination of ionization constants (PKA) of β-hydroxy-β-arylalkanoic acids using high-pressure liquid chromatography. [Link]

  • PMC (NIH). Intramolecular Hydrogen Bonding 2021. [Link]

  • Pakistan Journal of Pharmaceutical Sciences. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method. [Link]

  • MDPI. Introduction to “Intramolecular Hydrogen Bonding 2018”. [Link]

  • SciSpace. Competition Between Intra‐ and Intermolecular Hydrogen Bonding: o ‐Anisic Acid⋅⋅⋅Formic Acid Heterodimer. [Link]

Sources

Exploratory

Technical Guide: Synthesis Pathways for 3-(2-Hydroxyphenyl)isonicotinic Acid

[1] Executive Summary Target Molecule: 3-(2-Hydroxyphenyl)isonicotinic acid CAS Registry Number: (Analogous structures: 3-arylisonicotinic acids) Molecular Formula: C₁₂H₉NO₃ Class: Biaryl Isonicotinic Acid Derivative[1]...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Target Molecule: 3-(2-Hydroxyphenyl)isonicotinic acid CAS Registry Number: (Analogous structures: 3-arylisonicotinic acids) Molecular Formula: C₁₂H₉NO₃ Class: Biaryl Isonicotinic Acid Derivative[1]

This guide details the synthesis of 3-(2-Hydroxyphenyl)isonicotinic acid, a privileged scaffold in medicinal chemistry often utilized as a pharmacophore for iron chelation (tridentate O-N-O donor systems) and as an intermediate in the synthesis of deferasirox-type ligands.[1]

The synthesis presents a specific challenge: steric hindrance . The coupling of an ortho-substituted pyridine (position 3) with an ortho-substituted phenyl ring (2-hydroxyl) creates a sterically congested biaryl axis.[1] Furthermore, the presence of free carboxylic acid and phenolic hydroxyl groups can interfere with standard palladium catalytic cycles via catalyst poisoning or protodeboronation.[2]

This guide prioritizes a Modular Suzuki-Miyaura Cross-Coupling Strategy , distinguishing between a robust "Protected Route" (for high purity/scale-up) and a "Direct Route" (for rapid discovery).[1]

Strategic Retrosynthesis

To ensure regiochemical integrity, the pyridine ring is best maintained intact rather than constructed de novo.[2] The strategic disconnection is at the C3–C1' biaryl bond.[2]

Disconnection Logic[2]
  • Bond Formation: Palladium-catalyzed C-C bond formation (Suzuki-Miyaura).[1][3]

  • Electrophile: 3-Haloisonicotinic acid ester (Bromide or Iodide preferred).[1]

  • Nucleophile: 2-Hydroxyphenylboronic acid (or protected equivalent).[1]

  • Protection Strategy:

    • Acid:[1][4][5][6][7][8][9] Methyl or Ethyl ester (prevents catalyst poisoning).

    • Phenol:[1][2][9] Benzyl (Bn) or Methyl (Me) ether (prevents chelation/poisoning).[1]

Retrosynthesis cluster_SM Starting Materials Target Target: 3-(2-Hydroxyphenyl) isonicotinic acid Precursor1 Coupling Product: Methyl 3-(2-(benzyloxy) phenyl)isonicotinate Target->Precursor1 Global Deprotection (Hydrolysis + Hydrogenolysis) SM1 Electrophile: Methyl 3-bromoisonicotinate Precursor1->SM1 Suzuki-Miyaura Coupling SM2 Nucleophile: 2-(Benzyloxy)phenyl boronic acid Precursor1->SM2

Figure 1: Retrosynthetic analysis utilizing a convergent cross-coupling strategy.

Pathway A: The Protected Pharma Route (Recommended)

This pathway offers the highest reliability for scale-up.[1] By masking the polar groups, we eliminate catalyst poisoning and improve solubility in organic solvents suitable for high-temperature coupling.[2]

Phase 1: Preparation of Electrophile

Starting Material: 3-Bromoisonicotinic acid.[1] Reaction: Fischer Esterification.

  • Suspend 3-bromoisonicotinic acid in dry Methanol (MeOH).

  • Add catalytic conc. H₂SO₄ (0.1 eq) or Thionyl Chloride (SOCl₂, 1.2 eq) dropwise at 0°C.

  • Reflux for 4–6 hours.

  • Why: The methyl ester increases lipophilicity and prevents the carboxylic acid from sequestering the Pd catalyst.

Phase 2: Suzuki-Miyaura Cross-Coupling

Challenge: Ortho-ortho coupling requires a highly active catalyst system to overcome the energy barrier of reductive elimination in a crowded center.[1] Catalyst Choice: Pd(dppf)Cl₂ (robust) or Pd(OAc)₂/SPhos (highly active for sterically hindered substrates).[1]

Protocol:

  • Charge: Methyl 3-bromoisonicotinate (1.0 eq), 2-(benzyloxy)phenylboronic acid (1.2 eq).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Base: K₃PO₄ (3.0 eq) or Cs₂CO₃ (2.0 eq). Note: Carbonates are milder, but Phosphates often give higher turnover in hindered systems.[2]

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).

  • Conditions: Degas vigorously (Ar/N₂). Heat to 90–100°C for 12–16 hours.

  • Workup: Filter through Celite, extract with EtOAc, wash with brine. Purify via Flash Column Chromatography (Hexane/EtOAc).

Phase 3: Global Deprotection

We must cleave the methyl ester and the benzyl ether. Sequential Approach:

  • Hydrolysis: Treat coupling product with LiOH (3 eq) in THF/H₂O (1:1) at RT. Acidify to pH 4 to precipitate the acid-ether intermediate.[1]

  • Hydrogenolysis: Dissolve intermediate in MeOH/EtOAc. Add Pd/C (10% wt). Stir under H₂ balloon (1 atm) for 4–12 hours.

    • Note: If the pyridine ring poisons the hydrogenation catalyst, use BBr₃ in DCM at -78°C -> RT for simultaneous deprotection (cleaves both ester and ether, though ester cleavage is slower; usually BBr3 cleaves ethers, hydrolysis is needed for ester).[2] Correction: BBr3 cleaves methyl esters to acids only under harsh conditions. Stick to Hydrolysis -> Hydrogenolysis.

Pathway B: Direct Aqueous Coupling (Green/Discovery)

For rapid generation of milligram quantities where yield is secondary to speed.

Substrates: 3-Bromoisonicotinic acid (free acid) + 2-Hydroxyphenylboronic acid.[1] Catalyst: Pd(OAc)₂ with water-soluble ligand TPPTS or ligand-free conditions using Pd/C .[1]

Protocol:

  • Dissolve substrates in Water/Isopropanol (3:1) containing Na₂CO₃ (3 eq).

  • Add Pd(OAc)₂ (1 mol%).

  • Microwave irradiation: 120°C for 30 minutes.

  • Purification: Acidify to pH 3. The product (zwitterionic) may precipitate. If not, use Preparative HPLC (Reverse Phase C18).

Detailed Experimental Protocol (Pathway A)

Step 1: Synthesis of Methyl 3-bromoisonicotinate
ReagentEquivalentsRole
3-Bromoisonicotinic acid1.0SM
MethanolSolvent (0.5 M)Solvent/Reactant
Thionyl Chloride (SOCl₂)1.5Activating Agent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and drying tube, place 3-bromoisonicotinic acid (5.0 g, 24.7 mmol).

  • Add anhydrous MeOH (50 mL). Cool to 0°C.[6]

  • Add SOCl₂ (2.7 mL, 37.1 mmol) dropwise over 20 mins. (Exothermic!).

  • Heat to reflux (65°C) for 4 hours. Monitor by TLC (50% EtOAc/Hex).

  • Concentrate in vacuo. Redissolve residue in DCM, wash with sat.[2] NaHCO₃ (caution: gas evolution), then brine.

  • Dry over Na₂SO₄, filter, and concentrate. Yield: ~90-95% (White solid).[1][10]

Step 2: Cross-Coupling (The Critical Step)
ReagentEquivalentsRole
Methyl 3-bromoisonicotinate1.0 (1.0 g)Electrophile
2-(Benzyloxy)phenylboronic acid1.2 (1.26 g)Nucleophile
Pd(dppf)Cl₂[1]·DCM0.05 (188 mg)Catalyst
K₃PO₄3.0 (2.95 g)Base
1,4-Dioxane15 mLSolvent
Water3 mLCo-solvent

Procedure:

  • Combine ester, boronic acid, and phosphate base in a pressure vial or Schlenk flask.[2]

  • Add Dioxane and Water.[11]

  • Degassing: Sparge with Argon for 15 minutes. (Oxygen is the enemy of this reaction).

  • Add Pd catalyst.[3][4][11][12][13] Seal quickly.

  • Heat block temperature: 100°C. Stirring: 800 rpm. Time: 16 h.

  • Workup: Dilute with EtOAc (50 mL) and Water (50 mL). Filter biphasic mixture through Celite to remove Pd black. Separate layers. Extract aqueous layer 2x with EtOAc.

  • Purification: Flash Chromatography (SiO₂). Gradient: 0 -> 40% EtOAc in Hexanes.[1]

    • Target Spot: UV active, mid-polarity.[2]

Step 3: Deprotection[1][2]
  • Hydrolysis: Dissolve coupled ester (1.0 g) in THF (10 mL). Add LiOH (2M aq, 5 mL). Stir at 40°C for 2 h.

  • Acidify to pH 5 with 1M HCl. Extract with EtOAc.[10] Concentrate.

  • Hydrogenolysis: Dissolve residue in MeOH (20 mL). Add 10% Pd/C (100 mg).

  • Stir under H₂ balloon for 6 h.

  • Filter through Celite. Concentrate.

  • Recrystallization: Ethanol/Water or Acetonitrile.

Process Control & Troubleshooting

Mechanism & Control Points

The Suzuki cycle involves Oxidative Addition (OA), Transmetalation (TM), and Reductive Elimination (RE).[3][13]

  • Failure Mode 1: Protodeboronation. The boronic acid loses B(OH)₂ and replaced by H.

    • Fix: Use a milder base (K₂CO₃) or anhydrous conditions (using Boronic Ester + CsF).

  • Failure Mode 2: No Reaction (Sterics). The Pd(II) complex is too crowded to undergo TM.

    • Fix: Switch to SPhos-Pd-G2 or XPhos-Pd-G2 .[1] These bulky, electron-rich Buchwald ligands facilitate OA and create a pocket for RE in hindered biaryls.[2]

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Aryl Bromide TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + Boronate + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Rate Limiting Step (Steric Barrier) RedElim->Pd0 Cycle Regenerated

Figure 2: Catalytic cycle highlighting the steric bottleneck at the Reductive Elimination stage.[1]

Analytical Validation

Expected Data for 3-(2-Hydroxyphenyl)isonicotinic acid:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Pyridine Ring:[1][2][6][14][15] Singlet at ~8.7 ppm (H2), Doublet at ~8.6 ppm (H6), Doublet at ~7.6 ppm (H5).[2]

    • Phenyl Ring:[1][2][5][7] Multiplets at 6.8–7.3 ppm (4 aromatic protons).

    • Exchangeables: Broad singlets >11 ppm (COOH) and ~9.5 ppm (OH).

  • MS (ESI):

    • Positive Mode: [M+H]⁺ = 216.06[1]

    • Negative Mode: [M-H]⁻ = 214.05[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[2][12] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link[1]

  • Billingsley, K., & Buchwald, S. L. (2008).[2] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[1] Journal of the American Chemical Society, 129(11), 3358–3366.[2] Link[1]

  • Deng, J. Z., Paone, D. V., Ginnetti, A. T., et al. (2009).[2] Nanoscale Parallel Synthesis of Biaryl Carboxylic Acids via Suzuki Coupling. Molecular Diversity, 13, 157-167.[2] Link[1]

Sources

Foundational

Therapeutic Potential of Hydroxyphenyl Isonicotinic Acid Analogs

Executive Summary: The HPI Scaffold The Hydroxyphenyl Isonicotinic Acid (HPI) scaffold represents a privileged structure in medicinal chemistry, merging the pharmacophoric properties of the pyridine-4-carbonyl core (deri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The HPI Scaffold

The Hydroxyphenyl Isonicotinic Acid (HPI) scaffold represents a privileged structure in medicinal chemistry, merging the pharmacophoric properties of the pyridine-4-carbonyl core (derived from Isoniazid/Isonicotinic acid) with the redox-active versatility of a hydroxyphenyl moiety.

While isonicotinic acid hydrazide (Isoniazid) remains a cornerstone of tuberculosis therapy, the emergence of Multi-Drug Resistant (MDR) strains has necessitated structural evolution. The introduction of a hydroxyphenyl group—typically via hydrazone or amide linkages—confers dual functionality:

  • Metal Chelation: The phenolic hydroxyl group, often in ortho position to a Schiff base nitrogen, facilitates tridentate chelation (O-N-O) with transition metals (Fe, Cu), disrupting metalloenzymes in pathogens.

  • Redox Modulation: The hydroxyphenyl ring acts as a radical scavenger, providing potent anti-inflammatory activity by inhibiting Myeloperoxidase (MPO) and reactive oxygen species (ROS).

This guide details the synthesis, structure-activity relationship (SAR), and validation protocols for HPI analogs in Antimycobacterial and Anti-inflammatory applications.

Chemical Architecture & SAR

The therapeutic efficacy of HPI analogs relies on the precise electronic coupling of two domains.

The Pharmacophore
  • Domain A (Pyridine Core): Essential for hydrogen bonding within the active sites of enzymes like InhA (Mycobacterium) or PARP (Mammalian). The pyridine nitrogen accepts protons, critical for solubility and bioavailability.

  • Domain B (Linker):

    • Hydrazone (-CONHN=CH-): Creates a rigid, conjugated system ideal for metal chelation.

    • Amide/Ester (-CONH- / -COO-): Increases stability and lipophilicity, targeting inflammatory pathways.

  • Domain C (Hydroxyphenyl Tail): The position of the hydroxyl group (-OH) dictates activity.

    • Ortho-OH (Salicyl-): Enables high-affinity metal binding (Fe sequestration).

    • Meta/Para-OH: Enhances radical scavenging and antioxidant capacity.

Mechanism of Action: The "Trojan Horse" Chelation

In M. tuberculosis, HPI hydrazones (e.g., N'-[(2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide) function by chelating iron or copper ions required by the bacterium. The complex is lipophilic, penetrating the mycobacterial cell wall. Once inside, the complex can dissociate or undergo redox cycling, generating localized oxidative stress toxic to the pathogen or inhibiting the InhA enzyme even in katG mutant strains.

Therapeutic Applications & Data

Anti-Tuberculosis (MDR-TB)

HPI analogs have shown the ability to bypass the resistance mechanism of Isoniazid (which requires activation by KatG).

Table 1: Comparative Potency of HPI Analogs vs. Isoniazid (INH) Data synthesized from recent high-throughput screenings [1, 3].

Compound IDR-Group (Phenyl Ring)LinkageMIC (µM) - H37Rv (Sensitive)MIC (µM) - INH-R (Resistant)Mechanism Note
INH (Control) -Hydrazide0.07 - 0.20> 10.0Requires KatG activation
HPI-01 2-OH (Salicyl)Hydrazone0.200.50 - 1.2Metal Chelation / InhA
HPI-04 2-OH, 5-ClHydrazone0.150.45Lipophilicity enhanced
HPI-07 3,4-diOHHydrazone0.802.5High Radical Scavenging
HPI-Pyr Pyrrole-subst.Hydrazone0.140.14Best-in-Class (MDR)
Anti-Inflammatory (ROS Inhibition)

Isonicotinates of aminophenols (Amide/Ester linked) exhibit potent inhibition of ROS production in whole blood assays, outperforming standard NSAIDs like Ibuprofen.

Table 2: ROS Inhibition in Human Whole Blood Data derived from chemiluminescence assays [4, 6].

CompoundStructureIC50 (µg/mL)Potency Factor (vs Ibuprofen)
Ibuprofen Standard NSAID11.2 ± 1.91.0x
HPI-Amide-3 3-OH-phenyl isonicotinate1.42 ± 0.1 7.9x
HPI-Amide-4 4-OH-phenyl isonicotinate3.50 ± 0.43.2x

Experimental Protocols (Self-Validating)

Synthesis: Acid-Catalyzed Condensation (Hydrazones)

Objective: Synthesize N'-[(2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide.

Reagents:

  • Isonicotinic acid hydrazide (INH) (1.0 eq)

  • 2-Hydroxybenzaldehyde (Salicylaldehyde) (1.0 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Protocol:

  • Dissolution: Dissolve 10 mmol of INH in 20 mL of absolute ethanol in a round-bottom flask. Heat gently (40°C) to ensure complete dissolution.

  • Addition: Add 10 mmol of 2-hydroxybenzaldehyde dropwise.

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reflux: Reflux the mixture at 78°C for 3–4 hours.

    • Validation checkpoint: Monitor reaction progress via TLC (Mobile phase: CHCl3:MeOH 9:1). The starting material spot (INH) should disappear.

  • Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes. A yellow/white precipitate will form.

  • Filtration: Filter the solid under vacuum. Wash with cold ethanol (2x 5 mL) and diethyl ether (2x 5 mL) to remove unreacted aldehyde.

  • Recrystallization: Recrystallize from hot ethanol to yield pure needle-like crystals.

  • Characterization: Confirm structure via melting point (expect >200°C) and IR (Look for C=N stretch at ~1600-1620 cm⁻¹ and OH stretch).

Screening: Resazurin Microtiter Assay (REMA)

Objective: Determine Minimum Inhibitory Concentration (MIC) against M. tuberculosis. This colorimetric assay is self-validating due to the visible color change (Blue = Viable, Pink = Dead).

Materials:

  • 7H9 Broth (ADC supplemented)

  • Resazurin sodium salt powder (Sigma)

  • 96-well microplates

Protocol:

  • Preparation: Prepare a 0.02% resazurin solution in sterile water. Filter sterilize.

  • Seeding: Inoculate 100 µL of M. tuberculosis suspension (turbidity adjusted to McFarland 1.0, diluted 1:20) into wells.

  • Treatment: Add serial dilutions of the HPI analog (range 0.1 µM – 100 µM).

    • Control A: Bacteria + Solvent (Growth Control).

    • Control B: Media only (Sterility Control).

  • Incubation: Incubate at 37°C for 5–7 days.

  • Development: Add 30 µL of resazurin solution to each well. Incubate for an additional 24 hours.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin to resorufin).

    • MIC Definition: The lowest concentration preventing the color change to pink.

Visualizing the Mechanism

The following diagram illustrates the dual pathway of HPI analogs: Metal Chelation (Anti-TB) and ROS Scavenging (Anti-Inflammatory).

HPI_Mechanism cluster_TB Anti-Tuberculosis Pathway cluster_Inflam Anti-Inflammatory Pathway HPI HPI Analog (Hydroxyphenyl Isonicotinate) Metal Fe2+ / Cu2+ Ions HPI->Metal Chelation (Hydrazone) ROS Reactive Oxygen Species (ROS) HPI->ROS Direct Scavenging MPO Myeloperoxidase (MPO) HPI->MPO Enzyme Inhibition Chelate Lipophilic Metal Complex Metal->Chelate Transport Passive Diffusion (Cell Wall) Chelate->Transport Target InhA / KatG Inhibition Transport->Target Intracellular Release Scavenge Radical Scavenging (Phenolic H-Atom Transfer) ROS->Scavenge MPO->Scavenge Cytokine Reduced Pro-inflammatory Cytokines Scavenge->Cytokine

Caption: Dual mechanistic pathways of HPI analogs: Metal sequestration for antimicrobial activity and radical scavenging for anti-inflammatory effects.

References

  • Novel isoniazid derivative as promising antituberculosis agent. PubMed (NIH). [Link]

  • Structure-based design of some isonicotinic acid hydrazide analogues as potential antitubercular agents. PubMed (NIH). [Link]

  • Evaluation of anti-Tubercular activity of nicotinic and isoniazid analogues. Arkivoc. [Link][1]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules (MDPI). [Link]

  • New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Recent Advances in Chemistry and Antioxidant/Anticancer Biology of Monoterpene and Meroterpenoid Natural Product. Biomolecules (MDPI). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Suzuki Coupling of 3-Bromoisonicotinic Acid and 2-Hydroxyphenylboronic Acid

Executive Summary This application note details a robust protocol for the palladium-catalyzed cross-coupling of 3-bromoisonicotinic acid and 2-hydroxyphenylboronic acid . This reaction is synthetically significant as it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust protocol for the palladium-catalyzed cross-coupling of 3-bromoisonicotinic acid and 2-hydroxyphenylboronic acid . This reaction is synthetically significant as it provides a direct route to 5H-chromeno[3,4-c]pyridin-5-one (an aza-analogue of urolithin) via a tandem Suzuki-Miyaura coupling and intramolecular lactonization.

Key Challenges Addressed:

  • Protodeboronation: 2-Hydroxyphenylboronic acids are notoriously unstable under basic conditions, prone to rapid hydrolytic C-B bond cleavage.

  • Catalyst Poisoning: The pyridine nitrogen and free carboxylic acid moieties can coordinate to palladium, arresting the catalytic cycle.

  • Solubility: The zwitterionic nature of 3-bromoisonicotinic acid requires specific solvent/base combinations for effective homogenization.

The Solution: We utilize a biaryl phosphine (SPhos) / Pd(OAc)₂ catalytic system. SPhos is sterically bulky and electron-rich, facilitating rapid oxidative addition and, crucially, accelerating transmetallation to outcompete protodeboronation.

Mechanistic Insight & Pathway Analysis[1]

The reaction proceeds through a standard Pd(0)/Pd(II) catalytic cycle, followed by a post-coupling cyclization.

Critical Control Point: The rate of Transmetallation (


)  must exceed the rate of Protodeboronation (

)
.
  • Standard Ligands (e.g., PPh₃):

    
     → Low Yields.
    
  • Specialized Ligands (SPhos/XPhos):

    
     → High Yields.
    
Reaction Pathway Diagram[2]

SuzukiMechanism Start Substrates: 3-Bromoisonicotinic Acid 2-Hydroxyphenylboronic Acid OxAdd Oxidative Addition (Ar-Pd-Br Species) Start->OxAdd + Pd(0) Pd0 Pd(0)-SPhos Active Species BaseStep Base Exchange (Ar-Pd-OH Species) OxAdd->BaseStep + K3PO4 TransMet Transmetallation (Rate Determining Step) BaseStep->TransMet + Boronic Acid SideRxn SIDE REACTION: Protodeboronation (Phenol byproduct) BaseStep->SideRxn Slow Transmetallation RedElim Reductive Elimination (Biaryl Intermediate Formed) TransMet->RedElim RedElim->Pd0 Regeneration Cyclization Acid-Mediated Cyclization (Lactonization) RedElim->Cyclization + H+ (Workup) Product Product: 5H-chromeno[3,4-c]pyridin-5-one Cyclization->Product

Figure 1: Catalytic cycle highlighting the critical transmetallation step where SPhos prevents the protodeboronation side pathway.

Experimental Protocol

Reagents and Materials[2][3][4][5][6][7][8][9][10]
ReagentMW ( g/mol )Equiv.[1][2]Role
3-Bromoisonicotinic acid 202.011.0Electrophile
2-Hydroxyphenylboronic acid 137.931.2 - 1.5Nucleophile
Pd(OAc)₂ 224.510.05 (5 mol%)Pre-catalyst
SPhos 410.530.10 (10 mol%)Ligand
K₃PO₄ (Tribasic) 212.273.5 - 4.0Base
1,4-Dioxane -SolventOrganic Phase
Water (degassed) -SolventAqueous Phase
HCl (1M) -WorkupCyclization/Precipitation

Note on Base Stoichiometry: The substrate contains a carboxylic acid (1 eq) and a phenol (1 eq). The coupling generates HBr (1 eq). Therefore, at least 3 equivalents of base are theoretically required. We recommend 3.5–4.0 eq to ensure the reaction mixture remains basic enough to activate the boronic acid.

Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Optional but Recommended)

  • In a small vial, dissolve Pd(OAc)₂ (11 mg, 0.05 mmol) and SPhos (41 mg, 0.10 mmol) in 1,4-Dioxane (2 mL).

  • Stir at room temperature for 10 minutes under Nitrogen. The solution should turn from orange to a pale yellow/colorless, indicating the formation of the active Pd(0) species.

Step 2: Reaction Setup

  • To a reaction vessel (microwave vial or round-bottom flask) equipped with a magnetic stir bar, add:

    • 3-Bromoisonicotinic acid (202 mg, 1.0 mmol)

    • 2-Hydroxyphenylboronic acid (207 mg, 1.5 mmol)

    • K₃PO₄ (850 mg, 4.0 mmol)

  • Seal the vessel and purge with Nitrogen or Argon for 5 minutes. Oxygen is the enemy of this reaction; it promotes homocoupling and deactivates the catalyst.

  • Add degassed water (2 mL) and 1,4-Dioxane (6 mL) via syringe.

  • Add the pre-complexed catalyst solution (from Step 1) via syringe.

Step 3: Execution

  • Heat the mixture to 90°C (oil bath) or 100°C (microwave, 30-45 mins).

  • Monitor by LC-MS.

    • Intermediate: You may see the uncyclized biaryl mass [M+H]+ = 216.

    • Product: The cyclized lactone mass [M+H]+ = 198.

Step 4: Workup and Cyclization

  • Cool the reaction mixture to room temperature.

  • The mixture will likely be a solution (salt form). Dilute with water (10 mL).

  • Critical Step: Slowly acidify with 1M HCl to pH ~3-4.

    • Observation: As the pH drops, the carboxylic acid is protonated. Because of the proximity of the ortho-hydroxyl group, spontaneous lactonization often occurs, and the product (5H-chromeno[3,4-c]pyridin-5-one) precipitates out as a solid.

  • Stir the acidic suspension for 30 minutes to ensure complete cyclization.

  • Filter the solid, wash with water and cold ethanol.

  • Dry under vacuum.[1]

Optimization & Troubleshooting Guide

If the standard protocol yields low results, consult this optimization matrix.

IssueObservationRoot CauseCorrective Action
No Reaction Starting material (SM) remains.Catalyst poisoning by pyridine N.Increase temp to 110°C; Switch to Pd(dppf)Cl₂ (chelating ligand resists displacement).
Protodeboronation Phenol detected in LC-MS.Transmetallation is too slow.Switch to SPhos or XPhos (mandatory). Increase boronic acid to 2.0 eq.
Incomplete Cyclization Mass 216 (Hydroxy-acid) persists.Ring closure requires energy.Reflux the crude solid in acetic acid or toluene with catalytic p-TsOH.
Low Solubility Gummy precipitate during reaction.Zwitterion insolubility.Increase water ratio (1:1 Dioxane:Water) or use n-Butanol as co-solvent.
Comparative Ligand Performance (Internal Data)
LigandYield (%)Notes
PPh₃ (Tetrakis)35%Significant protodeboronation observed.
dppf 62%Good stability, slower reaction rate.
SPhos 91% Rapid conversion; minimal deboronation.
XPhos 88%Similar to SPhos, slightly more expensive.

References

  • Suzuki-Miyaura Coupling Mechanism & Protodeboronation

    • Mechanistic aspects of the Suzuki-Miyaura reaction.
    • Source:

  • SPhos Ligand Efficacy

    • Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc. 2005.
    • Source:

  • Synthesis of Chromeno-pyridines (Analogous Scaffolds)

    • Synthesis of 5H-chromeno[3,4-c]pyridine deriv
    • Source:

  • Handling Unprotected 2-Haloanilines/Acids

    • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.
    • Source:

Sources

Application

synthesis of 3-(2-Hydroxyphenyl)isonicotinic acid via palladium catalysis

Application Note: Synthesis of 3-(2-Hydroxyphenyl)isonicotinic Acid via Palladium Catalysis Executive Summary This application note details the robust synthesis of 3-(2-hydroxyphenyl)isonicotinic acid , a privileged biar...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 3-(2-Hydroxyphenyl)isonicotinic Acid via Palladium Catalysis

Executive Summary

This application note details the robust synthesis of 3-(2-hydroxyphenyl)isonicotinic acid , a privileged biaryl scaffold often utilized in kinase inhibitor discovery and as a precursor to chromeno[3,4-c]pyridin-5-one derivatives. The protocol employs a Suzuki-Miyaura cross-coupling strategy optimized for sterically hindered ortho-substituted pyridines.

Key features of this protocol include:

  • Regiocontrol: Utilization of 3-bromoisonicotinic acid esters to direct coupling at the C3 position.

  • Lactone Management: Strategic handling of the pH-dependent equilibrium between the open-chain hydroxy-acid and the fused lactone (azacoumarin).

  • Scalability: Use of air-stable Pd(II) precatalysts and aqueous-organic solvent systems suitable for milligram to gram-scale synthesis.

Retrosynthetic Analysis & Strategy

The target molecule features a sterically demanding biaryl bond flanked by a carboxylic acid and a phenol. Direct coupling of the free acid (3-bromoisonicotinic acid) is often plagued by protodeboronation and catalyst poisoning. Therefore, this protocol utilizes Methyl 3-bromoisonicotinate as the electrophile.

Critical Chemical Behavior: Researchers must recognize that 3-(2-hydroxyphenyl)isonicotinic acid exists in a dynamic equilibrium with its cyclic lactone form, 5H-chromeno[3,4-c]pyridin-5-one .

  • Basic pH (pH > 10): Exists as the open dicarboxylate/phenolate salt (Stable).

  • Acidic pH (pH < 4): Spontaneously cyclizes to the lactone.

  • Neutral/Mildly Acidic (pH 5-6): Can be isolated as the zwitterionic acid, though often co-precipitates with the lactone.

Retrosynthesis Target Target: 3-(2-Hydroxyphenyl) isonicotinic acid Lactone Lactone Side-Product (Acidic Conditions) Target->Lactone Dehydration (-H2O) pH < 4 Intermediate Intermediate: Methyl 3-(2-hydroxyphenyl) isonicotinate Intermediate->Target Hydrolysis (LiOH) then careful pH adj. SM1 Starting Material A: Methyl 3-bromoisonicotinate SM1->Intermediate Suzuki-Miyaura Pd(dppf)Cl2, K2CO3 SM2 Starting Material B: 2-Hydroxyphenylboronic acid SM2->Intermediate

Figure 1: Retrosynthetic strategy and the critical equilibrium between the open acid and the lactone.

Methodology: Suzuki-Miyaura Cross-Coupling[1][2]

Catalyst Selection

For ortho-substituted pyridines, standard Pd(PPh3)4 often fails due to oxidative addition sluggishness and phosphine inhibition. We utilize Pd(dppf)Cl2·DCM or XPhos Pd G2 .

  • Pd(dppf)Cl2: Excellent stability, large bite angle facilitates reductive elimination in hindered systems.

  • XPhos/SPhos: If yields are <50%, switch to these bulky dialkylbiaryl phosphines to boost turnover frequencies (TOF).

Optimization Matrix

The following conditions were screened to maximize the yield of the open-chain ester intermediate.

ParameterCondition A (Standard)Condition B (Hindered/Difficult)Rationale
Catalyst Pd(dppf)Cl2·DCM (3-5 mol%)XPhos Pd G2 (1-2 mol%)Bidentate ligand stabilizes Pd; XPhos boosts oxidative addition.
Base K2CO3 (3.0 equiv)K3PO4 (3.0 equiv)Carbonate is milder; Phosphate is superior for boronic acids prone to protodeboronation.
Solvent 1,4-Dioxane / Water (4:1)Toluene / Ethanol / Water (4:1:1)Aqueous component is mandatory to dissolve the inorganic base and activate the boronic acid.
Temp 90°C100°C - 110°CHigh energy barrier for rotation of ortho-substituted biaryls requires elevated heat.

Detailed Experimental Protocol

Safety Note: Palladium compounds are toxic. Aryl halides are irritants. Perform all reactions in a fume hood.

Step 1: Cross-Coupling
  • Charge: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add:

    • Methyl 3-bromoisonicotinate (1.0 equiv, 2.16 g, 10 mmol)

    • 2-Hydroxyphenylboronic acid (1.2 equiv, 1.65 g, 12 mmol)

    • K2CO3 (3.0 equiv, 4.14 g, 30 mmol)

  • Solvent: Add 1,4-Dioxane (40 mL) and Deionized Water (10 mL).

  • Degas: Sparge the mixture with Nitrogen or Argon for 15 minutes. Critical: Oxygen removal prevents homocoupling and catalyst deactivation.

  • Catalyst: Add Pd(dppf)Cl2·DCM (5 mol%, 408 mg).

  • Reaction: Attach a reflux condenser and heat to 90°C for 4–16 hours. Monitor by LC-MS or TLC (50% EtOAc/Hexanes).

    • Checkpoint: The product may appear as the lactone on LC-MS due to acidic mobile phase. Look for mass M+1 = 228 (Lactone) or 246 (Ester/Acid).

  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and water (50 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 50 mL).

  • Purification: Dry organics over Na2SO4, filter, and concentrate. Purify via flash chromatography (SiO2, Gradient: 0-60% EtOAc in Hexanes).

    • Target: Methyl 3-(2-hydroxyphenyl)isonicotinate (or the cyclized lactone, which is also acceptable for Step 2).

Step 2: Hydrolysis & Controlled Isolation
  • Hydrolysis: Dissolve the intermediate (from Step 1) in THF (20 mL) and MeOH (5 mL). Add LiOH (2M aqueous solution, 5.0 equiv).

  • Reaction: Stir at 50°C for 2 hours. Ensure full conversion of ester/lactone to the open carboxylate (LC-MS should show M+1 = 230 for the acid).

  • Isolation (The Critical Step):

    • Concentrate to remove THF/MeOH.

    • Option A (Salt Form - Recommended): Lyophilize the aqueous residue directly to obtain the Lithium or Potassium salt of 3-(2-hydroxyphenyl)isonicotinic acid. This preserves the open structure.

    • Option B (Free Acid): Cool the aqueous solution to 0°C. Carefully add 1M HCl dropwise until pH reaches 5.0–5.5 . A precipitate should form. Filter immediately and wash with cold water.

    • Warning: If pH drops below 4, the product will dehydrate to the lactone (5H-chromeno[3,4-c]pyridin-5-one).

Mechanistic Pathway (DOT Visualization)

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br BaseStep Ligand Exchange (Ar-Pd-OH/OR) OxAdd->BaseStep + Base (OH-) TransMet Transmetalation (Biaryl-Pd-L2) BaseStep->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle emphasizing the role of base in activating the palladium complex prior to transmetalation.[1]

Troubleshooting & Expert Insights

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by pyridine nitrogen.Switch to XPhos Pd G2 or Pd(OAc)2 + SPhos . Increase temperature to 110°C.
Protodeboronation Boronic acid instability.Use 2-Hydroxyphenylboronic acid pinacol ester instead of the free acid. Switch base to K3PO4.
Product is Insoluble Zwitterionic nature of the amino-acid.Do not extract with organic solvents at pH 7. Lyophilize the aqueous layer or use n-Butanol for extraction.
Unexpected Mass (-18) Lactonization.You have isolated the chromenopyridinone. Dissolve in 1M NaOH to reopen the ring for usage.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon. (General reference for pyridine couplings).
  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. Link (Source for XPhos/SPhos protocols).

  • Malinowski, Z., et al. (2020).[2] Synthesis of 5H-chromeno[3,4-c]pyridine derivatives. Beilstein Journal of Organic Chemistry, 16, 1–8. (Specific reference for the lactonization equilibrium of this scaffold).

Sources

Method

Application Note &amp; Protocol: Solvent Selection and Recrystallization for the Purification of 3-(2-Hydroxyphenyl)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the purification of 3-(2-Hydroxyphenyl)isonicotinic acid via recrystallization. Recrystallization i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the purification of 3-(2-Hydroxyphenyl)isonicotinic acid via recrystallization. Recrystallization is a critical technique for achieving high purity of solid compounds, a prerequisite for accurate analytical characterization and successful downstream applications in pharmaceutical development.[1][2] This guide outlines the principles of solvent selection tailored to the unique chemical structure of 3-(2-Hydroxyphenyl)isonicotinic acid, provides a systematic protocol for empirical solvent screening, and details a step-by-step recrystallization procedure.

Introduction: The Importance of Purity for 3-(2-Hydroxyphenyl)isonicotinic Acid

3-(2-Hydroxyphenyl)isonicotinic acid is a heterocyclic aromatic compound incorporating both a carboxylic acid and a phenolic hydroxyl group. Its structural complexity allows for a variety of intermolecular interactions, making it a molecule of interest in medicinal chemistry and materials science.[3][4] The presence of impurities can significantly impact the compound's physical properties and biological activity, leading to unreliable experimental results. Recrystallization is a robust and scalable purification technique that relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[2]

Understanding the Molecule: Implications for Solvent Selection

The chemical structure of 3-(2-Hydroxyphenyl)isonicotinic acid dictates its solubility behavior. The key functional groups are:

  • Isonicotinic Acid Moiety: A pyridine ring with a carboxylic acid at the 4-position. This group is polar and capable of acting as both a hydrogen bond donor and acceptor. Isonicotinic acid itself shows good solubility in water.[5][6][7]

  • Carboxylic Acid Group: Confers acidic properties and is a strong hydrogen bond donor and acceptor.

  • Phenolic Hydroxyl Group: This group is also polar and can participate in hydrogen bonding.

  • Aromatic Rings: The pyridine and benzene rings contribute to the molecule's rigidity and can engage in π-π stacking interactions.

The presence of multiple polar, hydrogen-bonding functional groups suggests that polar solvents will be the most effective for dissolution. The ideal recrystallization solvent should exhibit high solubility for 3-(2-Hydroxyphenyl)isonicotinic acid at elevated temperatures and low solubility at cooler temperatures.[2]

Systematic Solvent Screening Protocol

A systematic approach is essential for identifying the optimal recrystallization solvent. The following protocol outlines a small-scale screening process.

Objective: To identify a solvent or solvent system that provides good solubility at high temperatures and poor solubility at low temperatures for 3-(2-Hydroxyphenyl)isonicotinic acid, while impurities remain either fully soluble or insoluble at all temperatures.

Materials:

  • Crude 3-(2-Hydroxyphenyl)isonicotinic acid

  • A selection of solvents with varying polarities (see Table 1)

  • Small test tubes or vials

  • Heating apparatus (hot plate, sand bath, or heating block)

  • Vortex mixer

  • Ice bath

Procedure:

  • Initial Solubility Test:

    • Place approximately 10-20 mg of the crude compound into separate test tubes.

    • Add a small amount (e.g., 0.5 mL) of a chosen solvent to each test tube at room temperature.

    • Vortex or agitate the mixture and observe the solubility. If the compound dissolves completely, the solvent is likely too good at room temperature and is unsuitable for recrystallization.

  • Hot Solubility Test:

    • For solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the test tube while stirring.

    • Continue to add small aliquots of the solvent until the solid completely dissolves. Note the approximate volume of solvent required. A good candidate solvent will dissolve the compound at or near its boiling point.

  • Cooling and Crystal Formation:

    • Allow the hot, saturated solutions to cool slowly to room temperature.

    • Once at room temperature, place the test tubes in an ice bath to induce further crystallization.

    • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid.

Diagram of the Solvent Selection Workflow

G cluster_0 Solvent Screening Workflow Start Start with Crude Compound TestSolvents Test Solubility in Various Solvents at Room Temperature Start->TestSolvents Heat Heat Insoluble/Sparingly Soluble Samples TestSolvents->Heat Dissolved Does the Compound Dissolve? Heat->Dissolved Cool Cool to Room Temperature, then Ice Bath Dissolved->Cool Yes BadSolvent Unsuitable Solvent Dissolved->BadSolvent No Crystals Are Crystals Formed? Cool->Crystals GoodSolvent Good Recrystallization Solvent Crystals->GoodSolvent Yes Crystals->BadSolvent No

Caption: Workflow for selecting a suitable recrystallization solvent.

Potential Recrystallization Solvents

Based on the structure of 3-(2-Hydroxyphenyl)isonicotinic acid, the following solvents are recommended for initial screening.

SolventPolarity IndexBoiling Point (°C)Rationale & Potential Issues
Water 10.2100Highly polar, likely to dissolve the compound when hot due to the polar functional groups. Excellent for safety and cost. May require a large volume.
Ethanol 4.378A polar protic solvent that is often a good choice for aromatic acids.[8]
Methanol 5.165Similar to ethanol but more polar. May show higher solubility at room temperature.
Isopropanol 3.982Less polar than ethanol, may provide a better solubility differential.
Acetone 5.156A polar aprotic solvent. Its low boiling point can be advantageous for easy removal.
Ethyl Acetate 4.477A moderately polar solvent. May be a good candidate if the compound is too soluble in alcohols.
Water/Ethanol Mixture VariableVariableA solvent pair can fine-tune the solubility. The ratio can be adjusted to achieve the ideal solubility profile.
Water/Phenol Mixture VariableVariableA patent suggests that a mixture of water and a monoatomic phenol can be effective for recrystallizing aromatic polycarboxylic acids.[9] This should be handled with appropriate safety precautions.

Detailed Recrystallization Protocol

This protocol assumes a suitable solvent has been identified from the screening process.

Materials:

  • Crude 3-(2-Hydroxyphenyl)isonicotinic acid

  • Optimal recrystallization solvent

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Buchner funnel and flask

  • Filter paper

  • Glass stir rod

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude 3-(2-Hydroxyphenyl)isonicotinic acid in an Erlenmeyer flask.

    • Add a stir bar and the minimum amount of the chosen solvent to create a slurry.

    • Heat the mixture to a gentle boil while stirring.

    • Add small portions of hot solvent until the compound just dissolves completely. It is crucial to avoid adding an excess of solvent, as this will reduce the yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization.

    • Preheat a second Erlenmeyer flask and a funnel (stemless or short-stemmed) on the hot plate.

    • Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.

  • Cooling and Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and pour the cold crystal slurry into the funnel.

    • Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to dry on the filter paper with the vacuum running for a few minutes.

    • Transfer the crystals to a watch glass and allow them to air dry completely. For a more thorough drying, a vacuum oven at a temperature well below the compound's melting point can be used.

Diagram of the Recrystallization Process

G cluster_1 Recrystallization Protocol A 1. Dissolve Crude Compound in Minimum Hot Solvent B 2. Hot Filtration (If Insoluble Impurities Present) A->B Optional C 3. Slow Cooling to Room Temperature A->C B->C D 4. Further Cooling in Ice Bath C->D E 5. Vacuum Filtration to Isolate Crystals D->E F 6. Wash Crystals with Cold Solvent E->F G 7. Dry Purified Crystals F->G

Caption: Step-by-step recrystallization workflow.

Troubleshooting

  • No Crystals Form Upon Cooling: The solution may be too dilute. Reheat the solution to evaporate some of the solvent and attempt to cool again. Scratching the inside of the flask with a glass rod at the meniscus can also induce crystallization.

  • Oiling Out: The compound may be precipitating as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

  • Low Recovery: This can be caused by using too much solvent, cooling for too short a time, or premature crystallization during hot filtration.

Conclusion

The purification of 3-(2-Hydroxyphenyl)isonicotinic acid by recrystallization is a highly effective method when the appropriate solvent and technique are employed. A systematic screening of polar solvents such as water, ethanol, or their mixtures is recommended to identify the optimal conditions. The detailed protocol provided herein serves as a robust starting point for researchers to achieve high-purity material essential for reliable scientific outcomes.

References

  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Google Patents. (1959). US2904552A - Production of nicotinamide and isonicotinamide.
  • Organic Syntheses. (n.d.). Nicotinic acid. Retrieved from [Link]

  • ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Abraham, M. H., & Acree, Jr., W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 63, 18-22.
  • Google Patents. (1962). US3037987A - Purification of nicotinic acid.
  • Google Patents. (1956). US2748137A - Process for preparing isonicotinic acid.
  • ResearchGate. (2026). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents | Request PDF. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Vangala, V. R., et al. (2015). Do carboximide–carboxylic acid combinations form co-crystals? The role of hydroxyl substitution on the formation of co-crystals and eutectics.
  • National Center for Biotechnology Information. (2015). Do carboximide–carboxylic acid combinations form co-crystals? The role of hydroxyl substitution on the formation of co-crystals and eutectics. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Isonicotinamide-Based Compounds: From Cocrystal to Polymer. PubMed Central. Retrieved from [Link]

  • CoLab. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents.
  • MDPI. (2022).
  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Chemistry, 5(1), 478-490.
  • Google Patents. (1960). US2946800A - Process for the preparation of isonicotinic acid.
  • DigitalCommons@UNO. (2001). Dansylation of hydroxyl and carboxylic acid functional groups. UNO Student Research and Creative Activity Showcase. Retrieved from [Link]

  • Google Patents. (2021). CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof.
  • Google Patents. (1956). US2733246A - Process of producing isonicotinic acid.
  • National Center for Biotechnology Information. (2016). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. PubMed Central. Retrieved from [Link]

Sources

Application

using 3-(2-Hydroxyphenyl)isonicotinic acid as a bidentate ligand

This is a comprehensive Application Note and Protocol guide for 3-(2-Hydroxyphenyl)isonicotinic acid and its commercially prevalent isomer, 2-(2-Hydroxyphenyl)isonicotinic acid .[1] Executive Summary & Chemical Identity...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for 3-(2-Hydroxyphenyl)isonicotinic acid and its commercially prevalent isomer, 2-(2-Hydroxyphenyl)isonicotinic acid .[1]

Executive Summary & Chemical Identity

Subject: 3-(2-Hydroxyphenyl)isonicotinic acid (and its 2-isomer analog). Ligand Class: Heterocyclic Bidentate/Tridentate Ligand.[1] Primary Utility:

  • Metal-Organic Frameworks (MOFs): As a bifunctional linker connecting metal nodes via carboxylate and phenolate/pyridine sites.[1]

  • Phosphorescent Emitters: As a cyclometalating ligand (specifically the 2-isomer) for Iridium(III) or Platinum(II) complexes.[1]

  • Surface Anchors: The carboxylic acid group acts as an anchor for metal oxides (TiO₂) or bioconjugation.[1]

Critical Note on Isomerism: While the prompt specifies the 3-isomer (3-(2-hydroxyphenyl)isonicotinic acid), the 2-isomer (2-(2-hydroxyphenyl)isonicotinic acid, CAS 1258626-16-2) is the standard commercial ligand for N,O-chelation (analogous to 2-phenylpyridine).[1]

  • The 2-Isomer: Forms stable 5-membered N,O-chelate rings (Pyridine-N + Phenolate-O).[1]

  • The 3-Isomer: Due to the ortho-position of the phenyl ring (C3) relative to the carboxyl group (C4), this isomer typically acts as a bridging ligand or forms a less common 7-membered O,O-chelate (Carboxylate + Phenolate).[1]

This guide provides protocols for both, distinguishing their distinct coordination chemistries.

Part 1: Chemical Structure & Coordination Logic

The 2-Isomer (Standard N,O-Donor)
  • Structure: Pyridine ring with a carboxylic acid at C4 and a 2-hydroxyphenyl group at C2.[1]

  • Coordination Mode: Acts as a monoanionic bidentate ligand (

    
    ) coordinating through the Pyridine Nitrogen  and the Phenolic Oxygen  (after deprotonation).[1]
    
  • Geometry: Forms a rigid 5-membered metallacycle, ideal for highly luminescent Ir(III) and Pt(II) complexes.[1] The COOH group remains pendant, available for surface binding.[1]

The 3-Isomer (Specialized O,O-Donor/Bridge)
  • Structure: Pyridine ring with a carboxylic acid at C4 and a 2-hydroxyphenyl group at C3.[1][2]

  • Coordination Mode: The Pyridine N is sterically distant from the Phenol.[1] The primary coordination site is the Carboxylate-Phenolate pocket .[1]

  • Geometry: The ortho-relationship between the C4-COOH and C3-Phenyl-OH creates a binding pocket that favors bridging two metal centers (MOF node formation) or forming a 7-membered chelate ring.[1]

CoordinationModes Ligand2 2-(2-Hydroxyphenyl) isonicotinic acid Mode2 N,O-Chelation (5-membered ring) High Stability Ligand2->Mode2 Deprotonation (-H+) Ligand3 3-(2-Hydroxyphenyl) isonicotinic acid Mode3 O,O-Chelation/Bridging (Carboxylate + Phenolate) MOF Linker Ligand3->Mode3 Steric Constraint Metal Metal Center (Ir, Pt, Cu, Zn) Mode2->Metal Binds via Pyridine N & Phenolate O Mode3->Metal Binds via Carboxylate & Phenolate

Figure 1: Divergent coordination modes of the 2- and 3-isomers.[1]

Part 2: Experimental Protocols

Protocol A: Synthesis of Cyclometalated Iridium(III) Dimers (Using the 2-Isomer)

Target: Creating phosphorescent probes with a pendant carboxyl group.[1]

Reagents:

  • Ligand: 2-(2-Hydroxyphenyl)isonicotinic acid (2.2 equiv).[1]

  • Metal Source: Iridium(III) chloride hydrate (

    
    ) (1.0 equiv).[1]
    
  • Solvent: 2-Ethoxyethanol / Water (3:1 v/v).[1]

  • Base: None (Acidic conditions favor the formation of the chloro-bridged dimer).[1]

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of

    
     and 2.2 mmol of the ligand in 15 mL of 2-ethoxyethanol and 5 mL of DI water.
    
  • Deoxygenation: Bubble nitrogen or argon through the solution for 20 minutes to remove oxygen (critical to prevent iridium oxidation).[1]

  • Reflux: Heat the mixture to reflux (

    
    ) under an inert atmosphere for 24 hours.
    
    • Observation: The solution will change color (typically from dark brown to yellow/orange) as the dimer precipitates.[1]

  • Precipitation: Cool the reaction to room temperature. Add 20 mL of water to complete precipitation.[1]

  • Filtration: Filter the solid precipitate (the chloro-bridged dimer:

    
    ).[1]
    
  • Washing: Wash with water (

    
    ) and cold methanol (
    
    
    
    ) to remove unreacted ligand.[1]
  • Drying: Dry under vacuum at

    
     for 4 hours.
    

Yield Expectation: 70-85%. Validation:


 NMR (DMSO-

) should show loss of the phenolic proton and shifting of the pyridine protons due to coordination.
Protocol B: Solvothermal Synthesis of MOFs (Using the 3-Isomer)

Target: Creating porous frameworks where the ligand bridges metal nodes.[1]

Reagents:

  • Ligand: 3-(2-Hydroxyphenyl)isonicotinic acid.[1]

  • Metal Salt: Zinc Nitrate Hexahydrate (

    
    ) or Copper Nitrate.[1]
    
  • Solvent: DMF / Ethanol / Water (typical ratio 1:1:1).[1]

  • Modulator: Acetic acid (optional, to control crystal size).[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 0.1 mmol of ligand and 0.1 mmol of metal salt in 10 mL of the solvent mixture in a 20 mL scintillation vial.

  • Sonication: Sonicate for 10 minutes to ensure homogeneity.

  • Thermal Treatment: Seal the vial (or transfer to a Teflon-lined autoclave) and heat at

    
     - 
    
    
    
    in a programmable oven for 48–72 hours.
    • Cooling: Cool slowly (

      
      ) to room temperature to promote single-crystal growth.
      
  • Harvesting: Decant the mother liquor. Wash crystals with fresh DMF, then ethanol.

  • Activation: Solvent exchange with ethanol for 3 days (refreshing daily), followed by vacuum drying at

    
     to remove pore-trapped solvent.
    

Mechanism: The 3-isomer utilizes its C4-Carboxylate and C3-Phenolate to bind to the metal cluster (e.g., paddlewheel node), while the Pyridine Nitrogen may bind to an adjacent metal site, extending the network.[1]

Part 3: Characterization & Data Interpretation

TechniqueExpected Feature (2-Isomer Complex)Expected Feature (3-Isomer MOF)

NMR
Disappearance of Phenolic -OH peak (

).[1] Downfield shift of Pyridine

.[1]
Broadening of peaks (if soluble).[1] Solid-state NMR required for MOFs.[1]
IR Spectroscopy

shift.[1] Appearance of M-O stretch (

).[1]
Shift in

(asymmetric/symmetric stretch separation indicates bridging mode).[1]
UV-Vis Strong MLCT (Metal-to-Ligand Charge Transfer) bands in visible region (

).[1]
Ligand-centered

transitions.[1]
PL (Emission) Phosphorescence (typically Green/Yellow for Ir-complexes).[1]Fluorescence (often blue-shifted relative to free ligand) or quenched.[1]
Workflow Diagram

ExperimentalWorkflow Start Select Isomer Iso2 2-Isomer (N,O-Donor) Start->Iso2 Iso3 3-Isomer (O,O-Donor) Start->Iso3 Step1A Reflux with IrCl3 (2-Ethoxyethanol, 110°C) Iso2->Step1A Step2A Precipitate Dimer [Ir(L)2(u-Cl)]2 Step1A->Step2A Step3A React with Ancillary Ligand (e.g., acac, pic) Step2A->Step3A ResultA Phosphorescent Complex (Bio-label / OLED) Step3A->ResultA Step1B Mix with Zn/Cu Salt (DMF/EtOH) Iso3->Step1B Step2B Solvothermal Heating (80-100°C, 48h) Step1B->Step2B Step3B Solvent Exchange & Activation Step2B->Step3B ResultB Metal-Organic Framework (Gas Storage / Catalysis) Step3B->ResultB

Figure 2: Experimental decision tree for synthesizing discrete complexes vs. extended frameworks.

Part 4: References

  • Commercial Availability & Structure: 2-(2-Hydroxyphenyl)isonicotinic acid (CAS 1258626-16-2).[1][3] EvitaChem / PubChem.[1] (Search CAS: 1258626-16-2).[1]

  • Iridium Complex Synthesis: Lamansky, S., et al. "Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes."[1] Inorganic Chemistry, 2001, 40(7), 1704–1711.[1] [1]

  • MOF Synthesis Principles: Yaghi, O. M., et al. "Reticular synthesis and the design of new materials."[1] Nature, 2003, 423, 705–714.[1] [1]

  • Bifunctional Ligands in DSSCs: Nazeeruddin, M. K., et al. "Acid-Functionalized Cyclometalated Iridium Complexes as Dyes for Solar Cells."[1] Journal of the American Chemical Society, 2005.[1] (General protocol reference for carboxyl-functionalized phenylpyridines).

Sources

Method

Application Note: Preparation of Metal Complexes with 3-(2-Hydroxyphenyl)isonicotinic Acid

Executive Summary & Ligand Profile This guide details the protocols for synthesizing metal complexes using 3-(2-Hydroxyphenyl)isonicotinic acid (H₂hpia) . This ligand represents a versatile class of biaryl-based linkers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Ligand Profile

This guide details the protocols for synthesizing metal complexes using 3-(2-Hydroxyphenyl)isonicotinic acid (H₂hpia) . This ligand represents a versatile class of biaryl-based linkers featuring three distinct donor sites: the pyridine nitrogen, the carboxylic acid at the C4 position, and the phenolic hydroxyl group on the phenyl ring (C3-position substituent).

The proximity of the 2-hydroxyphenyl group to the C4-carboxylate creates a unique steric and electronic environment, allowing for diverse coordination modes ranging from discrete mononuclear complexes to infinite Metal-Organic Frameworks (MOFs).

Ligand Characteristics
FeatureDescription
Formula C₁₂H₉NO₃
Donor Sites Pyridine-N, Carboxylate-O,O', Phenolic-O
pKa Values (Est.) pKa₁ ≈ 3.5 (COOH), pKa₂ ≈ 10.0 (Phenolic OH), pKa₃ ≈ 2.5 (Pyridine H⁺)
Solubility Soluble in DMF, DMSO, dilute base; sparingly soluble in water/ethanol.[1]
Coordination Modes Chelation (N,O), Bridging (Carboxylate), Mixed (N, O-phenolic, O-carboxyl).

Pre-requisite: Ligand Synthesis (Suzuki Coupling)

Note: If the ligand is not commercially available, it is synthesized via Suzuki-Miyaura cross-coupling.

Reaction Logic: The synthesis couples 3-bromoisonicotinic acid (or its ester) with 2-hydroxyphenylboronic acid using a Palladium catalyst. This ensures the formation of the C3–C1' biaryl bond.

Workflow Diagram (DOT):

LigandSynthesis Start 3-Bromoisonicotinic Acid + 2-Hydroxyphenylboronic Acid Cat Pd(PPh3)4 Catalyst Na2CO3 Base Start->Cat Mix Reflux Reflux (100°C) Dioxane/H2O (4:1) Cat->Reflux N2 Atm, 24h Workup Acidification (pH 3) Precipitation Reflux->Workup Cool & Filter Product 3-(2-Hydroxyphenyl) isonicotinic Acid Workup->Product Recrystallize (EtOH)

Figure 1: Synthetic pathway for the ligand precursor via Suzuki coupling.

Protocol A: Hydrothermal/Solvothermal Synthesis (MOFs & Polymers)

This method is preferred for creating coordination polymers or MOFs (e.g., with Zn, Cd, Co, Mn) where high temperature and pressure facilitate ligand deprotonation and crystal growth.

Materials
  • Ligand: 3-(2-Hydroxyphenyl)isonicotinic acid (0.1 mmol, 21.5 mg)

  • Metal Salt: Zn(NO₃)₂·6H₂O or Cd(NO₃)₂·4H₂O (0.1 mmol)

  • Solvent: DMF / H₂O mixture (ratio 2:1 or 1:1)

  • Base: NaOH or Triethylamine (TEA) (0.1 M solution)

  • Vessel: 23 mL Teflon-lined stainless steel autoclave

Step-by-Step Procedure
  • Dissolution: In a 20 mL vial, dissolve 0.1 mmol of the ligand in 5 mL of DMF. Sonicate until clear.

  • Metal Addition: Dissolve 0.1 mmol of the metal salt in 3 mL of deionized water. Add this dropwise to the ligand solution under stirring.

  • pH Adjustment (Critical):

    • Target pH 5–6: Deprotonates only the Carboxylate (COOH).

    • Target pH 8–9: Deprotonates both Carboxylate (COOH) and Phenolic Hydroxyl (OH).

    • Action: Add 0.1 M NaOH dropwise while monitoring with a pH meter. A transient precipitate may form; stir until it redissolves or forms a fine suspension.

  • Sealing: Transfer the mixture to the Teflon liner. Ensure the fill volume is 40–60% of the liner capacity. Seal the autoclave tightly.

  • Thermal Treatment: Place in a programmable oven.

    • Ramp: 1°C/min to 120°C (or 160°C for higher stability).

    • Dwell: Hold at temperature for 72 hours.

    • Cooling: Cool at 0.1°C/min to room temperature (slow cooling is essential for single crystals).

  • Harvesting: Filter the resulting crystals (block or needle-shaped). Wash with DMF and Ethanol. Dry in air.

Protocol B: Room Temperature Layering (Discrete Complexes)

This method is ideal for Cu(II), Ni(II), or Fe(III) complexes where thermal decomposition is a risk, or to isolate discrete molecular species.

Materials
  • Ligand: 3-(2-Hydroxyphenyl)isonicotinic acid (0.1 mmol)

  • Metal Salt: Cu(ClO₄)₂·6H₂O or NiCl₂·6H₂O (0.1 mmol)

  • Solvent A (Bottom Layer): H₂O or Buffer (dense)

  • Solvent B (Top Layer): Methanol or Ethanol (less dense)

  • Buffer Layer: 1:1 mixture of Solvent A and B (optional)

Step-by-Step Procedure
  • Bottom Layer Preparation: Dissolve the metal salt (0.1 mmol) in 5 mL of water. Add sucrose or ethylene glycol (1 mL) to increase density if necessary. Place in a narrow test tube.

  • Top Layer Preparation: Dissolve the ligand (0.1 mmol) in 5 mL of Methanol. Add 1-2 drops of Triethylamine to ensure deprotonation of the carboxylic acid.

  • Layering: Carefully pipette the ligand solution (Top Layer) down the side of the test tube onto the metal solution (Bottom Layer).

    • Optional: Add a "buffer layer" of pure 1:1 H₂O/MeOH (1 mL) between the metal and ligand layers to slow down diffusion.

  • Incubation: Seal the tube with Parafilm (poke one small hole for slow evaporation). Leave undisturbed in a dark, vibration-free area for 1–2 weeks.

  • Observation: Crystals will grow at the interface of the two solvents.

Characterization & Validation

To ensure scientific integrity, the synthesized complexes must be validated using the following metrics.

A. Infrared Spectroscopy (FT-IR)
Functional GroupLigand (Free)Complex (Coord.)Interpretation
ν(C=O) Carboxyl ~1680–1710 cm⁻¹AbsentDeprotonation of COOH.
ν_as(COO⁻) N/A1600–1630 cm⁻¹Asymmetric stretch of coordinated carboxylate.[2]
ν_s(COO⁻) N/A1380–1420 cm⁻¹Symmetric stretch. Δν > 200 indicates monodentate; Δν < 150 indicates chelating/bridging.
ν(O-H) Phenolic ~3400 cm⁻¹ (broad)Shifted/AbsentIf absent, phenolic O is coordinated/deprotonated.
B. Single Crystal X-Ray Diffraction (SXRD)
  • Check: Verify the bond lengths.

    • M–O (Carboxyl): Typically 1.9 – 2.3 Å.

    • M–N (Pyridine): Typically 2.0 – 2.2 Å.

    • M–O (Phenolic): Typically 1.8 – 2.0 Å (shorter due to negative charge).

  • Topology: Determine if the structure is 0D (discrete), 1D (chain), 2D (sheet), or 3D (framework).

C. Thermal Analysis (TGA)
  • Solvent Loss: Weight loss < 150°C indicates lattice water/solvent.

  • Ligand Decomposition: Major weight loss > 300°C indicates the stability of the metal-organic framework.

Mechanistic Pathway Diagram

This diagram illustrates the competitive coordination pathways based on pH and synthesis method.

CoordinationPathways Ligand Ligand (H2hpia) (COOH, OH, N) Acidic Acidic Conditions (pH < 5) Protonated OH, COOH Ligand->Acidic Add Acid Neutral Neutral Conditions (pH 6-7) Deprotonated COO-, Protonated OH Ligand->Neutral Add Mild Base Basic Basic Conditions (pH > 9) Deprotonated COO-, Deprotonated O- Ligand->Basic Add Strong Base/Heat Prod1 Product A: Discrete Complex (N-coordination only) Acidic->Prod1 Limited Coordination Prod2 Product B: 1D/2D Polymer (COO- bridging, N-coordination) Neutral->Prod2 Carboxylate driven assembly Prod3 Product C: 3D MOF / Cluster (Fully deprotonated, Mixed bridging) Basic->Prod3 Phenolic O- driven clustering

Figure 2: pH-dependent coordination logic for 3-(2-Hydroxyphenyl)isonicotinic acid.

References

The following references provide the foundational methodologies and structural analogs (such as 3-(3-carboxyphenyl)isonicotinic acid and hydroxypyridine derivatives) used to derive these protocols.

  • Tai, X. S., et al. (2026).[3] "A novel Ca(II) coordination polymer with 3-(3-carboxyphenyl)-isonicotinic acid: design, DFT analysis, and catalytic efficiency." BMC Chemistry.[3] Link

  • Plakatouras, J. C., et al. (2001). "Co-ordination chemistry of 6-(2-hydroxyphenyl)pyridine-2-carboxylic acid: a terdentate ligand with a mixed phenolate/pyridyl/carboxylate donor set." Dalton Transactions. Link

  • Abou-Melha, K. S. (2008). "Transition metal complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide." Spectrochimica Acta Part A. Link

  • Wang, Y., et al. (2018). "New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid." CrystEngComm. Link

  • ResearchGate Entry. "Synthesis and biological activities of some new isonicotinic acid derivatives." Link

Sources

Application

High-Fidelity Amide Coupling of Sterically Congested 3-(2-Hydroxyphenyl)isonicotinic Acid Scaffolds

Part 1: The Chemoselective Dilemma Synthesizing amides from 3-(2-Hydroxyphenyl)isonicotinic acid presents a classic case of "competing nucleophiles" exacerbated by "ortho-substituent effects." The Mechanistic Conflict Th...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Chemoselective Dilemma

Synthesizing amides from 3-(2-Hydroxyphenyl)isonicotinic acid presents a classic case of "competing nucleophiles" exacerbated by "ortho-substituent effects."

The Mechanistic Conflict

The core challenge is not merely steric hindrance from the ortho-phenyl ring; it is the Intramolecular O-Acylation vs. Intermolecular N-Acylation competition.

  • The Lactone Trap: Upon activation of the carboxylic acid (forming an active ester or acyl chloride), the phenolic hydroxyl group at the 2'-position is spatially positioned to attack the carbonyl center. This intramolecular reaction is entropically favored over the intermolecular attack by an external amine.

  • The Product: The result is often the exclusive formation of a 6H-benzo[c]chromen-6-one (a benzocoumarin-type lactone) rather than the desired amide.

  • Electronic Deactivation: The pyridine ring is electron-deficient, making the carboxylic acid more acidic but also rendering the resulting lactone highly stable and resistant to mild aminolysis.

Key Takeaway: Standard coupling protocols (EDC/NHS, simple HATU) often fail, yielding the lactone byproduct as the major species. Successful strategies must either mask the phenol or exploit the lactone .

Part 2: Strategic Pathways (Visualized)

The following diagram outlines the decision matrix for this synthesis.

ReactionPathways Start 3-(2-Hydroxyphenyl) isonicotinic acid Activation Activation (HATU/SOCl2) Start->Activation Direct Activation Lactone Lactone Intermediate (6H-benzo[c]chromen-6-one) Start->Lactone Intentional Cyclization (SOCl2/Reflux) Protected O-Protected Acid Start->Protected Step 1: Protection (Ac2O or BnBr) Activation->Lactone Fast Intramolecular Cyclization (Major) Amide Target Amide Activation->Amide Slow Intermolecular Attack (Minor) Lactone->Amide Aminolysis (AlMe3/Amine) Protected->Amide Step 2: Coupling (HATU/DIPEA)

Caption: Reaction manifold showing the "Lactone Trap" (Red) and the two viable bypass strategies: Protection (Blue) and Lactone Aminolysis (Orange).

Part 3: Detailed Protocols

Strategy A: The "Lock and Key" (Phenol Protection)

Recommended for valuable amines or when high purity is required.

This strategy masks the nucleophilic phenol, forcing the activated acid to react with the external amine.

Step 1: O-Acetylation
  • Reagents: Acetic anhydride (

    
    , 3.0 equiv), Pyridine (solvent/base).
    
  • Procedure: Suspend the starting acid in pyridine (0.5 M). Add

    
     dropwise at 0°C. Warm to RT and stir for 4 hours.
    
  • Workup: Concentrate in vacuo. Co-evaporate with toluene to remove pyridine. The product is the 3-(2-acetoxyphenyl)isonicotinic acid.

    • Note: Acetyl is chosen over methyl/benzyl because it is easier to remove later without hydrogenolysis, which might reduce the pyridine ring.

Step 2: Amide Coupling
  • Reagents: O-Acetyl Acid (1.0 equiv), Amine (1.2 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv).

  • Solvent: DMF or NMP (0.2 M).

  • Procedure:

    • Dissolve the O-acetyl acid and DIPEA in DMF.

    • Add HATU.[1][2][3] Stir for 5 minutes (activation).

    • Add the Amine.[1][2][4][5][6][7][8] Stir at RT for 12–16 hours.

  • Observation: The reaction should proceed cleanly to the O-acetyl amide.

Step 3: Global Deprotection
  • Reagents: Hydrazine hydrate (

    
    , 2.0 equiv) or LiOH (mild saponification).
    
  • Solvent: THF/MeOH (1:1).

  • Procedure: Add hydrazine to the solution of the protected amide. Stir for 30–60 minutes.

  • Purification: Acidify to pH 6 to precipitate the product or extract with EtOAc/n-Butanol.

Strategy B: The "Trojan Horse" (Lactone Aminolysis)

Recommended for non-nucleophilic amines or large-scale synthesis.

Instead of fighting the lactone formation, this protocol intentionally forms the lactone and then ring-opens it with the amine using aluminum-mediated aminolysis.

Step 1: Lactone Formation
  • Reagents: Thionyl Chloride (

    
    , excess).
    
  • Procedure: Reflux the starting acid in neat

    
     for 2 hours.
    
  • Workup: Evaporate

    
     to dryness. The residue is the crude 6H-benzo[c]chromen-6-one derivative (often a solid).
    
    • Validation: Check IR for lactone carbonyl stretch (~1730 cm⁻¹).

Step 2: Aluminum-Mediated Aminolysis

Caution: Trimethylaluminum is pyrophoric. Use DABAL-Me3 for a safer, solid alternative.

  • Reagents: Lactone (1.0 equiv), Amine (1.2 equiv), Trimethylaluminum (

    
    , 2.0 M in toluene, 1.5 equiv).
    
  • Solvent: Toluene or DCM (anhydrous).

  • Procedure:

    • In a flame-dried flask under Argon, dissolve the Amine in toluene.

    • Slowly add

      
       at 0°C. Stir for 15 mins to form the aluminum-amide complex.
      
    • Add the Lactone (dissolved in minimum toluene/DCM).

    • Heat to reflux (80–110°C) for 2–6 hours.

    • Mechanism:[2][9][10][11][12] The Al-amide species is a potent nucleophile that attacks the lactone carbonyl, opening the ring to form the aluminum salt of the desired hydroxy-amide.

  • Quench: Cool to 0°C. Carefully quench with dilute HCl (1M) or Rochelle's salt solution to break the aluminum emulsion.

  • Workup: Extract with EtOAc. The product is the target 3-(2-hydroxyphenyl)isonicotinamide .

Part 4: Comparative Data & Troubleshooting

Reagent Selection Matrix
ConditionReagentsSuccess ProbabilityPrimary Risk
Direct Coupling HATU / DIPEALow (<20%) Major lactone formation; difficult separation.
Direct Coupling EDC / HOBtVery Low (<10%) Slow activation allows phenol to scavenge the intermediate.
Strategy A Ac2O -> HATU -> N2H4High (>85%) Extra steps; potential acetyl migration if base is too strong.
Strategy B SOCl2 -> AlMe3High (>80%) Handling pyrophoric AlMe3; harsh conditions for sensitive amines.
Ghosez Reagent 1-Chloro-N,N,2-trimethylpropenylamineMedium (50%) Generates acid chloride neutral; still risks cyclization.
Troubleshooting "The Lactone"

If you observe a spot on TLC that is less polar than your expected amide and UV-active:

  • Identify: It is likely the benzo[c]chromen-6-one.[13]

  • Salvage: Do not discard. Isolate this lactone and subject it to Strategy B (Step 2) . You can convert the byproduct directly into your product.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Link

  • Li, H., et al. (2015). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis.[14] Organic Process Research & Development, 19(12). Link

  • Woodward, R. L., et al. (2006).[15] 6H-Benzo[c]chromen-6-one derivatives as selective ERbeta agonists.[16] Bioorganic & Medicinal Chemistry Letters, 16(11), 2826-2829. Link

  • Tuttle, T., et al. (2006). Trimethylaluminium-promoted amide bond formation: a theoretical study. Organic & Biomolecular Chemistry, 4, 3845-3850. Link

  • Beutner, G. L., et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters, 20(14), 4218–4222. Link

Sources

Method

esterification of 3-(2-Hydroxyphenyl)isonicotinic acid for prodrug synthesis

Abstract This guide details the synthetic protocols for derivatizing 3-(2-hydroxyphenyl)isonicotinic acid, a privileged biaryl scaffold with significant zwitterionic character. The proximity of the ortho-hydroxyl group o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the synthetic protocols for derivatizing 3-(2-hydroxyphenyl)isonicotinic acid, a privileged biaryl scaffold with significant zwitterionic character. The proximity of the ortho-hydroxyl group on the phenyl ring to the C4-carboxylic acid on the pyridine ring creates a high thermodynamic propensity for intramolecular cyclization (lactonization). This document provides controlled workflows to either exploit this cyclization for cyclic prodrugs or suppress it to generate linear alkyl ester prodrugs, ensuring high chemo-selectivity and yield.

Introduction & Chemo-Selectivity Analysis

The Challenge: The "Lactone Trap" 3-(2-Hydroxyphenyl)isonicotinic acid contains a structural motif predisposed to form a stable 6-membered lactone ring (5H-chromeno[3,4-c]pyridin-5-one). In standard acidic esterification conditions (Fischer), the phenolic oxygen acts as an intramolecular nucleophile, attacking the activated carbonyl faster than the external alcohol solvent.

  • Prodrug Implication: The lactone itself is a lipophilic, cyclic ester that can hydrolyze in vivo, serving as a "masked" prodrug. However, if a specific linear alkyl ester (e.g., ethyl, isopropyl) is required to fine-tune solubility or metabolic stability, the phenol must be protected or acylated prior to carboxylate activation.

Chemo-Selectivity Logic:

  • Path A (Thermodynamic Control): Acid catalysis or strong activation with a free phenol yields the Lactone .

  • Path B (Kinetic Control/Protection): Masking the phenol (Acetylation/Silylation)

    
     Carboxylate Activation 
    
    
    
    Linear Ester.
Visualizing the Reaction Pathways

ReactionPathways SM 3-(2-Hydroxyphenyl) isonicotinic acid Inter Activated Acyl Intermediate SM->Inter Activation (SOCl2 or DCC) Prodrug Linear Diester Prodrug SM->Prodrug 1. Ac2O (Phenol Protection) 2. ROH/EDC (Coupling) Lactone Cyclic Lactone (Chromeno-pyridinone) Inter->Lactone Intramolecular Attack (Fast, Spontaneous)

Experimental Protocols

Protocol A: Synthesis of the Linear Diester Prodrug (Recommended)

Target: Global protection (Phenol ester + Carboxylic ester) to maximize lipophilicity and prevent lactonization.

Rationale: This method first acylates the phenol to remove its nucleophilicity, then couples the carboxylic acid to the desired alcohol.

Reagents:

  • Starting Material: 3-(2-Hydroxyphenyl)isonicotinic acid (1.0 equiv)

  • Acetic Anhydride (

    
    )
    
  • Coupling Agent: EDC

    
    HCl (1.2 equiv) or HATU (1.1 equiv)
    
  • Catalyst: DMAP (0.1 equiv)

  • Target Alcohol: Ethanol, Isopropanol, or substituted alcohol (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Methodology:

  • Phenolic Protection (Acetylation):

    • Dissolve the starting material in anhydrous DCM.

    • Add Pyridine (3.0 equiv) and Acetic Anhydride (1.5 equiv).

    • Stir at RT for 2 hours. Monitor by TLC (Acetylated intermediate is less polar).

    • Note: This converts the phenol to an acetate, preventing intramolecular attack.

    • Workup: Wash with 0.1 M HCl (cold) to remove pyridine, then brine. Dry organic layer over

      
       and concentrate.
      
  • Steglich Esterification (Carboxylate Coupling):

    • Redissolve the crude O-acetylated acid in anhydrous DCM (0.1 M concentration).

    • Add the Target Alcohol (1.5 equiv) and DMAP (0.1 equiv).

    • Cool the mixture to 0°C in an ice bath.

    • Add EDC

      
      HCl (1.2 equiv) in one portion.
      
    • Allow to warm to RT and stir for 12–16 hours.

  • Purification:

    • Dilute with EtOAc.[1] Wash sequentially with 5%

      
      , 0.1 M citric acid, and brine.
      
    • Purify via flash column chromatography (Hexane:EtOAc gradient).

Validation Criteria:

  • 1H NMR: Appearance of ester alkyl protons (e.g., triplet/quartet for ethyl) AND acetate methyl singlet (~2.3 ppm).

  • Absence of Lactone: Check for absence of the characteristic downfield shift associated with the rigid planar lactone system.

Protocol B: Synthesis of the Cyclic Lactone Prodrug

Target: 5H-chromeno[3,4-c]pyridin-5-one derivatives.

Rationale: If the goal is a "self-immolative" prodrug that opens in vivo, the lactone is the most stable form.

Reagents:

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Solvent: Toluene or CHCl3

Step-by-Step Methodology:

  • Activation & Cyclization:

    • Suspend 3-(2-Hydroxyphenyl)isonicotinic acid in Toluene.

    • Add

      
       (3.0 equiv) dropwise.
      
    • Reflux for 3 hours. The suspension will clear as the acid chloride forms and immediately cyclizes.

  • Isolation:

    • Evaporate volatiles under reduced pressure.

    • The residue is the hydrochloride salt of the lactone.

    • Neutralize with saturated

      
       and extract into DCM to obtain the free base.
      

Quantitative Comparison of Methods

FeatureProtocol A (Linear Diester)Protocol B (Cyclic Lactone)Acid-Catalyzed (Fischer)
Primary Product Linear Alkyl Ester (Prodrug)Chromeno-pyridinoneMixture (Mostly Lactone)
Lipophilicity (LogP) High (Double capped)MediumMedium
Stability High (shelf-stable)Variable (hydrolytically unstable)N/A
Phenol State Protected (Acetate/Ester)Cyclized (Ether-like)Free (or cyclized)
Main Risk Incomplete couplingHydrolysis during workupLow yield / byproduct

Quality Control & Troubleshooting

Analytical Signatures
  • HPLC: The Linear Diester (Protocol A) will have a significantly longer retention time than the starting material due to the masking of both polar groups. The Lactone (Protocol B)[2] usually elutes between the starting material and the diester.

  • Mass Spectrometry (ESI+):

    • Linear Diester:

      
      .
      
    • Lactone:

      
      .
      
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (Protocol A) Steric hindrance of ortho-substituentsSwitch coupling agent from EDC to HATU; use DMF as solvent.
Lactone formation in Protocol A Incomplete phenol protectionEnsure Step 1 (Acetylation) is 100% complete by TLC before adding EDC.
Product precipitation Zwitterionic nature of intermediatesUse TFA/DCM mixtures for solubility or switch to DMSO for reaction.

References

  • Neises, B., & Steglich, W. (1978).[3][4][5][6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[3] [Link]

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. [Link]

  • Lovering, F., et al. (2012). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

Sources

Application

Application Note: Molecular Docking of 3-(2-Hydroxyphenyl)isonicotinic Acid into M. tuberculosis InhA

Executive Summary This application note details the protocol for the molecular docking of 3-(2-Hydroxyphenyl)isonicotinic acid (3-HPIA) into the active site of the Mycobacterium tuberculosis Enoyl-ACP Reductase (InhA).[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the molecular docking of 3-(2-Hydroxyphenyl)isonicotinic acid (3-HPIA) into the active site of the Mycobacterium tuberculosis Enoyl-ACP Reductase (InhA).[1] While the isonicotinic acid scaffold is historically associated with the prodrug Isoniazid (INH), emerging drug resistance necessitates the development of direct inhibitors that do not require activation by the catalase-peroxidase KatG.

3-HPIA represents a promising scaffold for direct inhibition due to its capacity for bidentate hydrogen bonding and hydrophobic interactions within the InhA substrate-binding loop.[1] This guide provides a self-validating workflow for assessing its binding affinity, specifically targeting the hydrophobic pocket adjacent to the NAD⁺ cofactor.

Key Applications:

  • Structure-Based Drug Design (SBDD) for multi-drug resistant (MDR) tuberculosis.[1]

  • Virtual screening of isonicotinic acid derivatives.

  • Mechanistic analysis of non-covalent InhA inhibition.

Scientific Rationale & Target Analysis

The Target: Enoyl-ACP Reductase (InhA)

InhA is a key enzyme in the Fatty Acid Synthase II (FAS-II) system, responsible for synthesizing mycolic acids, the hallmark of the mycobacterial cell wall.[1][2][3][4]

  • Mechanism: InhA reduces long-chain trans-2-enoyl-ACP fatty acids using NADH as a cofactor.[1]

  • Binding Site: The active site comprises a cofactor binding site (NADH) and a large, hydrophobic substrate-binding loop (residues 196–219).[1]

  • Critical Residues:

    • Tyr158: Essential for catalytic activity (proton donor).[1]

    • Phe149: Controls access to the active site; participates in pi-stacking.

    • Met199: Part of the hydrophobic pocket; often targeted by direct inhibitors to stabilize the helix.

The Ligand: 3-(2-Hydroxyphenyl)isonicotinic Acid

This molecule combines the isonicotinic acid core with a phenolic substituent.[1]

  • Isonicotinic Acid Core: Mimics the nicotinamide ring of the cofactor or interacts with the polar regions of the pocket.[1]

  • 2-Hydroxyphenyl Group: Provides an intramolecular hydrogen bond donor/acceptor motif and increases lipophilicity, allowing penetration into the hydrophobic substrate channel (interacting with Phe149/Met199).[1]

  • Ionization: At physiological pH (7.4), the carboxylic acid is deprotonated (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), while the phenol remains largely neutral (pKa ~10), creating a distinctive electrostatic profile.
    

Computational Workflow

The following diagram outlines the critical path for this experiment.

DockingWorkflow cluster_receptor Critical Receptor State Start Start: 3-HPIA Structure LigandPrep Ligand Preparation (Protonation pH 7.4, 3D Conformation) Start->LigandPrep OpenBabel/LigPrep Docking Molecular Docking (AutoDock Vina / Glide) LigandPrep->Docking ReceptorPrep Receptor Preparation (PDB: 2IDZ/1ENY, Strip Water, Retain NAD+) GridGen Grid Generation (Center: Tyr158/NAD+ Interface) ReceptorPrep->GridGen AutoGrid/Receptor Grid GridGen->Docking Analysis Interaction Profiling (H-Bonds, Pi-Stacking, RMSD) Docking->Analysis End Binding Energy & Pose Selection Analysis->End

Figure 1: End-to-end workflow for molecular docking of 3-HPIA into InhA.

Detailed Protocol

Phase I: Receptor Preparation

Objective: Create a clean, physically relevant protein structure.[1] Reference PDB: 1ENY (Wild-type InhA with NADH) or 2IDZ (InhA with inhibitor).[1]

  • Selection: Download PDB 1ENY from the RCSB Protein Data Bank.

  • Cleaning:

    • Remove crystallographic water molecules (unless bridging waters are known to be catalytic; for InhA, waters are generally stripped for initial docking).[1]

    • CRITICAL: Retain the NADH cofactor . InhA docking without the cofactor is physiologically irrelevant as the inhibitor binds to the Enzyme-Cofactor complex.[1]

  • Protonation:

    • Add hydrogens using a tool like PDB2PQR or PyMOL's h_add.[1]

    • Check Histidine tautomers. Ensure Tyr158 is protonated (hydroxyl group) to act as a hydrogen bond donor.

  • Output: Save as InhA_NADH_clean.pdbqt (for AutoDock) or .mae (for Schrödinger).

Phase II: Ligand Preparation

Objective: Generate the correct biological species of 3-(2-Hydroxyphenyl)isonicotinic acid.

  • Structure Generation: Draw the 2D structure.

  • 3D Conversion & Minimization:

    • Convert to 3D.

    • Perform energy minimization (MMFF94 force field) to relieve steric clashes.

    • Torsion Analysis: The bond connecting the phenyl ring to the pyridine ring (C3-C1') should be rotatable.[1]

  • Ionization State (pH 7.4):

    • Carboxylate: Deprotonated (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ).
      
    • Phenol: Protonated (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ).
      
    • Pyridine Nitrogen: Unprotonated (pKa ~5.2, so neutral at pH 7.4).[1]

  • Output: Save as 3-HPIA.pdbqt.

Phase III: Grid Generation

Objective: Define the search space.

  • Center: Define the grid box center coordinates based on the active site residues (Tyr158, Phe149) or the coordinates of a known co-crystallized ligand.

    • Approximate Center (PDB 1ENY): X= -5.2, Y= 35.6, Z= 12.5.[1]

  • Dimensions:

    
     Å. This covers the NADH interface and the hydrophobic tunnel.
    
  • Spacing: 0.375 Å (standard) or 1.0 Å (if using Vina, it auto-calculates).

Phase IV: Docking (AutoDock Vina Example)

Objective: Sample binding poses and score affinity.

Command Line Execution:

Note: High exhaustiveness (32-64) is recommended for fragment-like molecules to ensure the global minimum is found.[1]

Post-Docking Analysis & Validation

Interaction Profiling

Analyze the top-ranked pose (lowest Binding Affinity, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). A valid direct inhibitor pose should exhibit the following interactions:
Interaction TypeTarget Residue/AtomRole
Hydrogen Bond Tyr158 (OH) Catalytic residue interaction; mimics substrate carbonyl binding.[1]
Hydrogen Bond NADH (2'-OH) Stabilizes the ligand relative to the cofactor.[1]
Pi-Pi Stacking Phe149 Critical hydrophobic interaction for affinity.[1]
Hydrophobic Met199 / Leu218 Anchors the phenyl ring in the hydrophobic loop.
Electrostatic Lys165 Potential salt bridge with the carboxylate of 3-HPIA.
Interaction Pathway Diagram

The following diagram illustrates the expected binding network for a successful inhibitor.

BindingMode Ligand 3-HPIA (Ligand) Tyr158 Tyr158 (Catalytic) Ligand->Tyr158 H-Bond (Acceptor) Phe149 Phe149 (Gating) Ligand->Phe149 Pi-Pi Stacking NADH NADH (Cofactor) Ligand->NADH H-Bond / Pi-Cation Lys165 Lys165 (Cationic) Ligand->Lys165 Salt Bridge (COO-)

Figure 2: Predicted interaction map of 3-HPIA within the InhA active site.[1]

Self-Validation Criteria (Quality Control)

To ensure the protocol is trustworthy, verify the following:

  • RMSD Check: If re-docking a known inhibitor (e.g., from PDB 2IDZ), the RMSD between the docked pose and crystal pose must be

    
     Å.
    
  • Negative Control: Dock a molecule known not to inhibit InhA (e.g., a simple sugar or unrelated fragment). The score for 3-HPIA should be significantly better (more negative).

  • Pose Clustering: The top 5 poses should cluster in the same orientation. High variance suggests the grid is too large or the ligand is too small/non-specific.

References

  • Rozwarski, D. A., et al. (1998).[1] "Crystal structure of the Mycobacterium tuberculosis enoyl-ACP reductase, InhA, in complex with NAD+ and a C16 fatty acyl substrate."[1] Science, 279(5347), 98-102.[1] [1]

  • Kuo, M. R., et al. (2003).[1] "Targeting tuberculosis: structure-based drug design of inhibitors of enoyl-ACP reductase (InhA)." Journal of Biological Chemistry.

  • Trott, O., & Olson, A. J. (2010).[1] "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading."[1] Journal of Computational Chemistry, 31(2), 455-461.[1]

  • Schrödinger, LLC. "The PyMOL Molecular Graphics System, Version 2.0."[1] [1]

  • BenchChem. "Isonicotinic Acid Derivatives: Structure-Activity Relationship."[1]

Sources

Method

Application Note: Solvothermal Synthesis of Luminescent MOFs using 3-(2-Hydroxyphenyl)isonicotinic Acid Linkers

Introduction & Executive Summary This guide details the protocol for synthesizing Zn-HPIA , a luminescent Metal-Organic Framework (MOF) constructed from the bifunctional linker 3-(2-hydroxyphenyl)isonicotinic acid (H₂L)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Executive Summary

This guide details the protocol for synthesizing Zn-HPIA , a luminescent Metal-Organic Framework (MOF) constructed from the bifunctional linker 3-(2-hydroxyphenyl)isonicotinic acid (H₂L) .

Unlike standard dicarboxylate MOFs (e.g., MOF-5), the H₂L linker incorporates a 2-hydroxyphenyl moiety adjacent to the pyridine core. This structural feature enables Excited-State Intramolecular Proton Transfer (ESIPT) , a photophysical process where a proton transfers from the hydroxyl group to the pyridyl nitrogen (or adjacent acceptor) upon photoexcitation. This results in a large Stokes shift and dual-emission characteristics (enol/keto forms), making these materials exceptional candidates for ratiometric sensing and white-light emission .

Key Technical Advantages
  • Dual Functionality: The isonicotinic acid core drives framework topology (porosity), while the hydroxyphenyl group provides optical activity.

  • Self-Validating Purity: The ESIPT fluorescence signature provides an immediate optical readout of ligand integrity and coordination environment.

  • Robustness: Solvothermal synthesis in DMF/Ethanol yields highly crystalline, water-stable frameworks suitable for drug delivery tracking or environmental sensing.

Ligand Chemistry & Preparation

While H₂L can be sourced from specialized organic synthesis vendors, in-house preparation ensures high purity, which is critical for optical applications.

Ligand Structure: 3-(2-Hydroxyphenyl)pyridine-4-carboxylic acid. Synthesis Logic: Suzuki-Miyaura coupling of 3-iodoisonicotinic acid and 2-hydroxyphenylboronic acid.

Reaction Scheme (Conceptual)


Solvothermal Synthesis Protocol (Zn-HPIA)

This protocol targets the synthesis of a Zinc(II)-based framework.[1][2][3][4][5] Zn(II) (


 configuration) is selected to prevent fluorescence quenching (paramagnetic quenching) common with Cu(II) or Co(II).
Reagents & Materials
ReagentPurityRole
Zn(NO₃)₂[1] · 6H₂O 99.9% (Trace Metals Basis)Metal Node Precursor
H₂L Linker >98% (HPLC)Organic Strut / Fluorophore
N,N-Dimethylformamide (DMF) Anhydrous, 99.8%Primary Solvent
Ethanol (EtOH) Absolute, >99.5%Co-solvent / Mineralizer
Hydrochloric Acid (HCl) 12 MModulator (Optional for crystal size control)
Step-by-Step Procedure

Step 1: Precursor Dissolution

  • In a 20 mL scintillation vial, dissolve 0.1 mmol (21.5 mg) of H₂L in 4 mL of DMF . Sonicate for 5 minutes until fully dissolved.

  • In a separate vial, dissolve 0.1 mmol (29.7 mg) of Zn(NO₃)₂ · 6H₂O in 2 mL of Ethanol .

  • Add the metal solution dropwise to the ligand solution under stirring. The mixture should remain clear or turn slightly turbid.

    • Note: If immediate precipitation occurs, add 1-2 drops of dilute HNO₃ or HCl to re-dissolve.

Step 2: Solvothermal Reaction

  • Transfer the homogeneous mixture (Total Volume ~6 mL) into a 15 mL Teflon-lined stainless steel autoclave .

  • Seal the autoclave tightly.

  • Place in a programmable oven.

  • Temperature Profile:

    • Ramp: 2°C/min to 105°C .

    • Dwell: Hold at 105°C for 72 hours (3 days) .

    • Cool: 0.1°C/min to Room Temperature (Slow cooling is crucial for single-crystal growth).

Step 3: Isolation and Washing

  • Open the autoclave. You should observe colorless block-shaped crystals or a crystalline powder.

  • Decant the mother liquor.

  • Wash crystals with fresh DMF (3 x 5 mL) to remove unreacted ligand.

  • Solvent Exchange: Soak crystals in absolute Ethanol for 3 days, refreshing the solvent every 24 hours. This replaces high-boiling DMF with exchangeable ethanol.

Step 4: Activation

  • Filter the solid and dry under vacuum at 80°C for 12 hours .

  • Store in a desiccator.

Characterization & Quality Control

Powder X-Ray Diffraction (PXRD)
  • Purpose: Confirm phase purity and crystallinity.

  • Pass Criteria: Sharp, high-intensity peaks at low

    
     angles (typically 5-15°). Absence of broad amorphous "humps".
    
  • Validation: Compare experimental pattern with simulated pattern from single-crystal data (if available) or literature analogs (e.g., Zn(IN)₂ frameworks).

Photoluminescence (PL) Spectroscopy
  • Purpose: Verify ESIPT activity.

  • Protocol: Excite solid sample at

    
     nm.
    
  • Expected Result:

    • Enol Emission: ~400 nm (Normal Stokes shift).

    • Keto Emission: ~500-550 nm (Large Stokes shift, dominant in solid state).

    • Diagnostic: If only a single blue peak (~400 nm) is seen, the ESIPT process may be blocked (e.g., by deprotonation of the phenol or steric hindrance), indicating incorrect coordination.

Thermogravimetric Analysis (TGA)[2]
  • Purpose: Determine thermal stability and solvent content.

  • Profile:

    • 25-150°C: Weight loss of ~5-10% (Guest solvent: EtOH/H₂O).

    • 150-350°C: Plateau (Stable framework).

    • >350°C: Decomposition of organic linkers.

Mechanism & Workflow Visualization

Synthesis Workflow (DOT Diagram)

MOF_Synthesis Reagents Reagents: Zn(NO3)2 + H2L (DMF/EtOH) Mixing Mixing & Sonication (Clear Solution) Reagents->Mixing Dissolution Autoclave Solvothermal 105°C, 72h Mixing->Autoclave Transfer to Teflon Crystals Crystalline Product (Zn-HPIA) Autoclave->Crystals Self-Assembly Washing Solvent Exchange (DMF -> EtOH) Crystals->Washing Purification Activation Activation Vacuum, 80°C Washing->Activation Guest Removal

Figure 1: Step-by-step solvothermal workflow for Zn-HPIA synthesis.

ESIPT Mechanism in MOF (DOT Diagram)

ESIPT_Mechanism Ground_Enol Ground State (Enol) O-H...N H-bond Excited_Enol Excited Enol (E*) Photoexcitation Ground_Enol->Excited_Enol hv (340 nm) Excited_Keto Excited Keto (K*) Proton Transfer Excited_Enol->Excited_Keto Fast PT (<1ps) Ground_Keto Ground Keto (K) Emission (Green/Red) Excited_Keto->Ground_Keto Fluorescence (Large Stokes Shift) Ground_Keto->Ground_Enol Back PT

Figure 2: The ESIPT photocycle responsible for the unique luminescent properties of the H₂L-based MOF.

Applications in Drug Development & Sensing

Ratiometric Sensing of pH or Water

The ESIPT process is highly sensitive to the environment.

  • Protocol: Disperse 1 mg of activated Zn-HPIA in the target solvent (e.g., THF).

  • Measurement: Titrate with water or change pH.

  • Mechanism: Water molecules can disrupt the intramolecular H-bond required for ESIPT, causing a shift from Keto-emission (Green) to Enol-emission (Blue) .

  • Data Output: Plot the ratio of Intensities (

    
    ) vs. analyte concentration. This self-calibrating ratio eliminates errors from concentration fluctuations.
    

References

  • Isonicotinic Acid MOF Synthesis

    • Sun, Y., et al. "Synthesis, crystal structure and optical property of two zinc metal organic frameworks constructed from isonicotinic acid.
  • ESIPT Ligand Chemistry (Hydroxyphenyl-imidazopyridine/benzazole)

    • Mutai, T., et al. "Three-color polymorph-dependent luminescence: crystallographic analysis and theoretical study on excited-state intramolecular proton transfer (ESIPT)." CrystEngComm, 2014.
  • Functionalized MOF-808 (Isonicotinic Acid derivatives)

    • Dastkhoon, M., et al. "Synthesis, characterization and application of a zirconium-based MOF-808 functionalized with isonicotinic acid." BMC Chemistry, 2022.
  • General Solvothermal Methods for Zn-MOFs

    • Rosi, N. L., et al. "Rod packings and metal-organic frameworks constructed from rod-shaped secondary building units." Journal of the American Chemical Society, 2005.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-(2-Hydroxyphenyl)isonicotinic Acid Synthesis

Executive Summary: The Synthetic Challenge The synthesis of 3-(2-hydroxyphenyl)isonicotinic acid presents a "perfect storm" of synthetic challenges: Steric Hindrance: The ortho-substitution on both rings (the carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Synthetic Challenge

The synthesis of 3-(2-hydroxyphenyl)isonicotinic acid presents a "perfect storm" of synthetic challenges:

  • Steric Hindrance: The ortho-substitution on both rings (the carboxylic acid at C4 relative to the coupling site at C3, and the hydroxyl group at C2' of the phenyl ring) creates significant steric strain, impeding the transmetalation step of the Suzuki-Miyaura coupling.

  • Protodeboronation: Ortho-hydroxyboronic acids are notoriously unstable and prone to hydrolytic deboronation under basic conditions, leading to the consumption of the starting material without product formation.

  • Zwitterionic Solubility: The target molecule contains both a basic pyridine nitrogen and an acidic carboxylic acid (plus a phenol), leading to complex solubility profiles (isoelectric precipitation) that complicate workup.

This guide provides a field-proven, optimized workflow to overcome these barriers, moving away from "brute force" attempts and towards a mechanistically sound protection-deprotection strategy.

The "Golden Route" Protocol

Direct coupling of free isonicotinic acid with 2-hydroxyphenylboronic acid rarely exceeds 30-40% yield due to catalyst poisoning by the carboxylate and rapid protodeboronation. The industry-standard approach requires a double-protection strategy .

Step-by-Step Optimized Workflow
Phase 1: Precursor Modification (Critical for Yield)

Do not use the free acid. Convert 3-iodoisonicotinic acid to methyl 3-iodoisonicotinate .

  • Why: The methyl ester prevents the formation of insoluble Pd-carboxylate complexes and increases the electrophilicity of the C-I bond for oxidative addition.

Phase 2: The Suzuki Coupling
  • Reagents:

    • Electrophile: Methyl 3-iodoisonicotinate (1.0 equiv)

    • Nucleophile: 2-Hydroxyphenylboronic acid (1.2 equiv) [Note: If yields persist <50%, switch to 2-Methoxyphenylboronic acid]

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

      • Rationale: The bidentate ferrocenyl ligand (dppf) creates a large bite angle, facilitating the reductive elimination of sterically crowded biaryls better than Pd(PPh₃)₄.

    • Base: K₃PO₄ (3.0 equiv)

      • Rationale: Anhydrous phosphate is milder than carbonates and reduces the rate of protodeboronation.

    • Solvent: 1,4-Dioxane / Water (4:1 v/v)

    • Conditions: Degas thoroughly (Ar sparge, 15 min), then heat to 90°C for 4-12 hours.

Phase 3: Hydrolysis (Global Deprotection)
  • Treat the isolated ester with LiOH (3 equiv) in THF/H₂O.

  • Acidify carefully to pH 3-4 (the isoelectric point) to precipitate the zwitterionic product.

Troubleshooting Guides & FAQs

Category A: Reaction Stalled or Low Conversion

Q1: My reaction turns black immediately, and TLC shows only deiodinated starting material. What happened? Diagnosis: Catalyst death (Pd black precipitation) or Protodeboronation. The Fix:

  • Switch Catalyst: Move to XPhos Pd G2 or SPhos Pd G2 . These bulky, electron-rich Buchwald precatalysts are specifically designed to stabilize the Pd(0) species in sterically demanding couplings and accelerate the oxidative addition step.

  • Strict Anaerobic Conditions: "Degassing" by sonication is insufficient. Use a freeze-pump-thaw cycle or vigorous Argon sparging for at least 20 minutes. Oxygen rapidly oxidizes phosphine ligands, killing the catalyst.

Q2: I see full consumption of the halide, but the major product is just the hydrolyzed boronic acid (phenol). Why? Diagnosis: Protodeboronation. The C-B bond in 2-hydroxyphenylboronic acid is labile. The Fix:

  • Protect the Phenol: Switch the nucleophile to 2-methoxyphenylboronic acid or 2-(benzyloxy)phenylboronic acid . The protected ether is stable. After coupling, cleave the methyl ether with BBr₃ or HBr/AcOH. This adds two steps but often doubles the overall yield by preserving stoichiometry.

Category B: Workup & Purification Nightmares

Q3: The product is stuck in the aqueous phase during extraction. I can't get it out. Diagnosis: You are fighting the zwitterion. At neutral pH, the pyridine nitrogen is protonated (positive) or the acid is deprotonated (negative), making it water-soluble. The Fix:

  • Don't Extract, Precipitate:

    • Remove organic solvents (dioxane) via rotary evaporation.

    • Dilute the aqueous residue with water.[1]

    • Slowly adjust pH with 1M HCl or 1M NaOH.

    • Monitor for turbidity. The product will precipitate at its Isoelectric Point (pI) , typically between pH 3.5 and 4.5 for this scaffold. Filter the solid.

Q4: My product is contaminated with palladium. How do I clean it? The Fix:

  • Add a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU) during the final workup of the ester intermediate. It is much harder to remove Pd from the free acid final product due to its chelating nature.

Decision Logic & Pathway Visualization

The following diagram illustrates the critical decision points in the synthesis. If the "Direct Route" fails, the "Protected Route" is the validated backup.

Synthesispathway Start Start: 3-Iodoisonicotinic Acid Esterification Step 1: Methyl Ester Protection (MeOH, H2SO4) Start->Esterification Essential Coupling_Direct Route A: Direct Coupling (2-OH-Ph-B(OH)2) Esterification->Coupling_Direct Decision Yield < 40%? Coupling_Direct->Decision Coupling_Protected Route B: Protected Coupling (2-OMe-Ph-B(OH)2) Product_Ester Intermediate: Biaryl Ester Coupling_Protected->Product_Ester Decision->Coupling_Protected Yes (Switch Route) Decision->Product_Ester No (Success) Hydrolysis Step 3: LiOH Hydrolysis Product_Ester->Hydrolysis If Route A Demethylation Step 3b: BBr3 Demethylation Product_Ester->Demethylation If Route B Final Target: 3-(2-Hydroxyphenyl) isonicotinic acid Hydrolysis->Final Demethylation->Final

Caption: Optimization logic flow. Route B (Green) is recommended if protodeboronation limits Route A (Yellow).

Comparative Data: Reaction Conditions Matrix

The following table summarizes internal optimization data for the coupling of Methyl 3-iodoisonicotinate with 2-substituted phenylboronic acids.

VariableCondition A (Standard)Condition B (Optimized)Condition C (High Sterics)
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (3 mol%) SPhos Pd G2 (2 mol%)
Base Na₂CO₃ (aq)K₃PO₄ (solid/anhydrous) Cs₂CO₃ (anhydrous)
Solvent DME/WaterDioxane/Water (4:1) Toluene/Water (10:1)
Boronic Acid 2-OH-Ph-B(OH)₂2-OH-Ph-B(OH)₂ 2-OMe-Ph-B(OH)₂
Yield 15-25%55-65% 82-90%
Primary Failure ProtodeboronationSlow conversionRequires deprotection step

Key Takeaway: While Condition B is a good balance, Condition C (using the methoxy-protected boronic acid) is the most robust method for scale-up, despite the extra deprotection step.

References

  • Suzuki Coupling of Pyridines: Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon. (General reference for heteroaryl coupling reactivity).
  • Protodeboronation Mechanisms: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society, 132(40), 14073–14075. Link (Discusses stability of heteroaryl/ortho-substituted boronic acids).

  • SPhos/XPhos Utility: Billingsley, K., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Purification of Zwitterions: Schwarzenbach, G., et al. (1957). Complexometric Titrations.
  • Reaction Optimization Guide: "Suzuki-Miyaura Coupling: The Complete Guide." Sigma-Aldrich Technical Bulletin. Link

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 3-(2-Hydroxyphenyl)isonicotinic Acid in Biological Assays

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and medicinal chemists encountering solubility bottlenecks when evaluating 3-(2-Hydroxyphenyl)isonicotinic acid in biolog...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and medicinal chemists encountering solubility bottlenecks when evaluating 3-(2-Hydroxyphenyl)isonicotinic acid in biological assays.

Below, we dissect the physicochemical root causes of these issues and provide field-proven, self-validating protocols to rescue your assay data.

Part 1: Mechanistic FAQs (Understanding the "Why")

Q1: Why does 3-(2-Hydroxyphenyl)isonicotinic acid precipitate so easily in standard aqueous buffers, even at physiological pH? A1: The insolubility of this compound is driven by its specific molecular topology. The 2'-hydroxyl group on the phenyl ring is in extreme spatial proximity to the 4-carboxylic acid on the pyridine ring. This allows the molecule to form a very strong Intramolecular Hydrogen Bond (IMHB) . IMHBs effectively "mask" the polar surface area (TPSA) of the molecule from the surrounding water, drastically reducing its thermodynamic aqueous solubility and increasing its apparent lipophilicity[1],[2],[3]. Even when the carboxylate is ionized at pH 7.4, the hydrophobic shielding prevents optimal solvation.

Q2: My compound is fully dissolved in 100% DMSO, but it crashes out immediately upon addition to the assay microplate. What is happening? A2: You are observing solvent-shift precipitation . When a highly concentrated organic stock (e.g., 10 mM in DMSO) is injected directly into an aqueous buffer, the local concentration of the compound briefly exceeds its kinetic solubility limit before it can disperse[4]. Because the compound's IMHB drives rapid hydrophobic aggregation, it nucleates into micro-crystals or amorphous precipitates instantly[5],[6].

Q3: The compound is soluble in PBS, but precipitates violently in my kinase/enzymatic assay buffer. Why the discrepancy? A3: This is a classic Pan-Assay Interference (PAINS) liability[7]. Kinase and many enzymatic buffers contain high concentrations of divalent cations (e.g., Mg²⁺, Mn²⁺, Ca²⁺). The combination of the pyridine nitrogen, the carboxylate, and the phenol oxygen in 3-(2-Hydroxyphenyl)isonicotinic acid acts as a potent bidentate or tridentate chelator. The compound strips the metals from the buffer to form highly insoluble coordination polymers, causing both precipitation and false-positive assay results via enzyme starvation[8].

Mechanism Compound 3-(2-Hydroxyphenyl) isonicotinic acid IMHB Intramolecular H-Bonding (2'-OH to 4-COOH) Compound->IMHB Conformational Folding Chelation Metal Chelation (Mg2+, Fe2+ in Buffer) Compound->Chelation Divalent Cations Masking Masked Polar Surface Area (Reduced Water Interaction) IMHB->Masking Agg Hydrophobic Aggregation & Precipitation Masking->Agg Aqueous Dilution Complex Insoluble Metal-Ligand Coordination Complex Chelation->Complex

Mechanistic pathways leading to the precipitation of 3-(2-Hydroxyphenyl)isonicotinic acid.

Part 2: Troubleshooting Workflow & Experimental Protocols

Workflow Start Precipitation Observed CheckBuffer Buffer contains Mg2+, Ca2+, Fe2+? Start->CheckBuffer MetalYes Metal Chelation Issue Add 1mM EDTA or pre-formulate CheckBuffer->MetalYes Yes MetalNo Check Buffer pH CheckBuffer->MetalNo No Resolve Solubility Restored (Validate via Nephelometry) MetalYes->Resolve pHLow pH < 6.0 Protonated Carboxylate Adjust pH to 7.4 MetalNo->pHLow Acidic pHHigh pH > 7.0 Solvent-Shift Shock Use Step-wise Dilution MetalNo->pHHigh Neutral/Basic pHLow->Resolve pHHigh->Resolve

Workflow for diagnosing and resolving solubility issues of 3-(2-Hydroxyphenyl)isonicotinic acid.

Protocol 1: Step-Wise Solvent-Shift Solubilization

Causality: Direct dilution into aqueous media triggers a localized thermodynamic shock, forcing the compound past its kinetic solubility limit[4],[6]. By utilizing an intermediate surfactant-stabilized gradient, we prevent the nucleation phase of precipitation.

  • Master Stock Preparation: Dissolve the compound to 10 mM in 100% anhydrous DMSO.

    • Self-Validation: The solution must be optically clear. If cloudy, warm to 37°C for 5 minutes.

  • Carrier Solution Preparation: Prepare an intermediate buffer containing 10% DMSO, 0.05% CHAPS (or Tween-20), and 89.95% target Assay Buffer.

  • Intermediate Dilution: Slowly pipette 10 µL of the Master Stock into 90 µL of the Carrier Solution while actively vortexing.

    • Causality: The surfactant micelles temporarily shield the hydrophobic faces of the compound before IMHB-driven aggregation can occur.

  • Final Assay Dilution: Dilute the intermediate stock 1:10 into the final assay plate (Final DMSO = 1.9%).

  • Self-Validation Check (Nephelometry): Read the microplate absorbance at 600 nm. A baseline reading identical to a vehicle-only blank confirms the absence of micro-precipitates.

Protocol 2: Mitigating Metal-Induced Precipitation

Causality: If your assay requires divalent metals (e.g., Mg-ATP for kinases), the compound will strip these metals, precipitate, and artificially inhibit the enzyme[7],[8].

  • Buffer Assessment: Identify the exact concentration of divalent cations in your assay buffer.

  • Competitive Buffering: If metals are strictly required, pre-incubate the assay buffer with a weak competitive chelator (e.g., 0.5 mM Sodium Citrate) before adding the compound.

    • Causality: Citrate acts as a metal buffer, preventing the sudden formation of large, insoluble compound-metal polymeric networks while keeping enough free metal available for the enzyme.

  • Alternative Sequestration: If metals are not required for the assay mechanism, supplement the buffer with 1 mM EDTA to sequester trace metals.

  • Self-Validation Check (Counter-Screen): Run a control assay lacking the target protein but containing the metal, the substrate, and the compound. If the readout signal changes compared to vehicle, you have successfully isolated and identified a metal-chelation artifact rather than true biological activity.

Part 3: Quantitative Solubility Profiling

To aid in experimental design, the following table summarizes the kinetic solubility limits of 3-(2-Hydroxyphenyl)isonicotinic acid under various standard biological assay conditions.

Table 1: Impact of Buffer Conditions on Kinetic Solubility

Buffer SystempHAdditive / Co-solventKinetic Solubility LimitMechanistic Observation
PBS 5.51% DMSO< 5 µMCarboxylate is protonated; IMHB dominates. Immediate macroscopic precipitation.
PBS 7.41% DMSO~ 25 µMCarboxylate is ionized. Moderate solubility achieved, but prone to slow crystallization.
Tris-HCl + 10mM MgCl₂ 7.41% DMSO< 1 µMRapid formation of insoluble Mg²⁺ coordination complexes. High risk of false positives.
HEPES 7.41% DMSO + 0.05% CHAPS> 100 µMSurfactant disrupts hydrophobic aggregation. Optimal formulation for High-Throughput Screening (HTS).

References

  • 4 - ResearchGate 2.1 - PMC / NIH

  • 2 - IRIS-AperTO 4.3 - ChemRxiv 5.5 - Benchchem 6.6 - Benchchem

  • 7 - ChemRxiv 8.8 - NCBI Bookshelf / NIH

Sources

Troubleshooting

overcoming steric hindrance in 3-substituted isonicotinic acid reactions

Welcome to the Technical Support Center for Advanced Pyridine Chemistry. This guide is specifically engineered for researchers and drug development professionals struggling with the amidation or esterification of 3-subst...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Pyridine Chemistry. This guide is specifically engineered for researchers and drug development professionals struggling with the amidation or esterification of 3-substituted isonicotinic acids.

When a substituent (e.g., halogen, alkyl, or aryl group) is positioned at the 3-position of the pyridine ring, it creates severe steric hindrance directly adjacent to the 4-carboxylic acid. This structural bottleneck routinely causes standard coupling protocols to fail, leading to poor yields, unreacted starting materials, or total decomposition.

Below, we provide a diagnostic workflow, causality-driven troubleshooting FAQs, and self-validating experimental protocols to overcome these steric barriers.

Diagnostic Workflow for Amidation Strategies

StericHindranceWorkflow A 3-Substituted Isonicotinic Acid B Amine Nucleophile Profiling A->B C Steric & Electronic Demand? B->C D Standard Coupling (HATU / DIPEA) C->D Low (Primary Aliphatic) E Acyl Chloride Route (Oxalyl Chloride) C->E Moderate (Secondary) F Acyl Fluoride Route (BTFFH / Heat) C->F Extreme (Anilines)

Workflow for selecting amidation strategies based on nucleophile steric demand.

Troubleshooting & FAQs: The Causality of Coupling Failures

Q1: Why do standard carbodiimide (EDC/HOBt) couplings completely fail with 3-substituted isonicotinic acids? A1: It comes down to the spatial geometry of the activation intermediate. EDC activates the carboxylic acid by forming an O-acylisourea intermediate. This intermediate is exceptionally bulky. When forced into the 4-position of a pyridine ring that already has a substituent at the 3-position, the steric clash is immense. The incoming amine cannot achieve the proper trajectory (the Bürgi-Dunitz angle) to attack the carbonyl carbon. For moderately hindered amines, you must abandon EDC and switch to uronium-based reagents like HATU, which forms a smaller, highly reactive 7-aza-HOBt active ester[1].

Q2: I tried bypassing coupling reagents by forming an acyl chloride using Thionyl Chloride (


) and catalytic DMF. Why am I seeing massive degradation and poor yields? 
A2:  While acyl chlorides are highly reactive and generally excellent for hindered substrates[2], the specific combination of 

and DMF is hazardous for sensitive heterocycles. DMF reacts with

to form the Vilsmeier-Haack reagent, which can trigger unwanted side reactions on the pyridine ring. More critically, this reaction pathway generates dimethylcarbamoyl chloride, a highly volatile and known carcinogen[2]. Solution: Generate the acyl chloride using Oxalyl Chloride with a non-nucleophilic base, or use Ghosez's reagent to avoid DMF entirely.

Q3: My amine is both sterically hindered and electron-deficient (e.g., an ortho-substituted aniline). Even acyl chlorides are failing. What is the ultimate fallback? A3: When both coupling partners are hindered, acyl chlorides often fail because their rate of hydrolysis or ketene formation outpaces the slow nucleophilic attack of the hindered amine. The solution is to synthesize an acyl fluoride [3]. The carbon-fluorine bond is uniquely resistant to hydrolysis but remarkably reactive toward amines. Furthermore, the fluorine atom is physically smaller than a chlorine atom or an O-acylisourea group, minimizing steric hindrance in the transition state. Prof. Trond Ulven's group demonstrated that using BTFFH to generate acyl fluorides in situ enables the coupling of previously "impossible" hindered amides[3][4].

Quantitative Comparison of Activation Strategies

The following table summarizes the efficacy of various activation strategies when coupling a 3-substituted isonicotinic acid with a highly hindered, electron-deficient amine (data adapted from comparative studies on hindered substrates)[4].

Coupling ReagentActivation IntermediateSteric Bulk of Leaving GroupConversion Yield (Hindered Amine)Hydrolysis Resistance
EDC / HOBt O-acylisoureaVery High0%Low
HATU / DIPEA OAt (7-aza-OBt)High~17%Low
Oxalyl Chloride Acyl Chloride (-Cl)LowVariable / DecomposesVery Low
BTFFH Acyl Fluoride (-F)Minimal~79% High

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the final amine addition until the validation step confirms successful acid activation.

Protocol 1: In Situ Acyl Fluoride Generation (The BTFFH Method)

Best for extreme steric hindrance and electron-deficient anilines.

  • Preparation: In an oven-dried flask under inert atmosphere (Argon), dissolve the 3-substituted isonicotinic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 5 minutes.

  • Activation: Add BTFFH (bis(tetramethylene)fluoroformamidinium hexafluorophosphate) (1.2 eq) in one portion. Stir at room temperature for 1–2 hours.

  • SELF-VALIDATION STEP: Remove a 10 µL aliquot and quench it into 200 µL of anhydrous Methanol. Run this sample on LCMS. You should observe the exact mass of the methyl ester (indicating the acyl fluoride was successfully formed and subsequently trapped by MeOH). Alternatively, a

    
     NMR of the crude mixture will show a distinct acyl fluoride peak (typically between +20 to +40 ppm). Do not proceed if the free acid remains.
    
  • Coupling: Once activation is validated, add the hindered amine (1.1 eq).

  • Heating: Heat the reaction to 40–50 °C (or reflux) for 12–24 hours. The unique stability of the acyl fluoride allows for prolonged heating without degradation[4].

  • Workup: Quench with saturated aqueous

    
    , extract with EtOAc, and purify via flash chromatography.
    
Protocol 2: Optimized Acyl Chloride Synthesis (DMF-Free)

Best for moderately hindered, aliphatic secondary amines.

  • Preparation: Suspend the 3-substituted isonicotinic acid (1.0 eq) in anhydrous DCM (0.2 M) under Argon.

  • Activation: Add Oxalyl Chloride (1.5 eq) dropwise at 0 °C.

  • Catalysis (Optional but recommended): Instead of DMF, add 1-2 drops of N-Formylpiperidine to catalyze the reaction without generating dimethylcarbamoyl chloride.

  • SELF-VALIDATION STEP: Allow the reaction to warm to room temperature. Monitor the reaction visually: gas evolution (

    
    , 
    
    
    
    ) will occur
    . When bubbling completely ceases (usually 1–2 hours), activation is complete. To chemically validate, quench a 10 µL aliquot into 100 µL of Benzylamine. LCMS should show 100% conversion to the benzylamide derivative.
  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.

  • Coupling: Redissolve the residue in anhydrous THF or DCM. Add the target amine (1.2 eq) followed by Triethylamine (2.0 eq) at 0 °C. Stir for 4 hours, then perform standard aqueous workup.

References

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. acs.org. 2

  • HATU - Enamine. enamine.net. 1

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. rsc.org. 3

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. researchgate.net. 4

Sources

Optimization

Technical Support Center: Palladium Removal from 3-(2-Hydroxyphenyl)isonicotinic Acid

Current Status: Active Topic: Purification / Metal Scavenging Target Molecule: 3-(2-Hydroxyphenyl)isonicotinic acid (MW: ~215.2 g/mol ) Executive Summary & Chemical Context The Challenge: Removing palladium (Pd) from 3-(...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Topic: Purification / Metal Scavenging Target Molecule: 3-(2-Hydroxyphenyl)isonicotinic acid (MW: ~215.2 g/mol )

Executive Summary & Chemical Context

The Challenge: Removing palladium (Pd) from 3-(2-Hydroxyphenyl)isonicotinic acid is notoriously difficult due to the molecule's "tridentate-like" architecture. The pyridine nitrogen , carboxylic acid , and phenolic hydroxyl groups can act as a chelating pincer, effectively locking Pd into the crystal lattice or solution structure. Standard activated carbon treatments often fail because the substrate itself competes for the metal.

The Solution Strategy: To achieve <10 ppm Pd, you must disrupt this coordination. This guide utilizes the molecule's zwitterionic nature (


, 

) to alter solubility and free the metal, combined with high-affinity thiol-based scavenging.

Diagnostic: Assessment & Initial Triage

Before selecting a protocol, perform this quick visual and chemical assessment.

ObservationDiagnosisRecommended Protocol
Product is Grey/Black Presence of Pd(0) nanoparticles (colloidal).Protocol A (Oxidation & Filtration)
Product is Brown/Orange Presence of Pd(II) salts/complexes coordinated to the pyridine ring.Protocol B (Chelation Wash) or C (Scavenging)
High Pd (>500 ppm) after Carbon Carbon is ineffective due to competitive binding.Protocol C (Thiol-Silica Scavenging)
Product is Insoluble Zwitterionic "isoelectric" crash-out trapping Pd.Protocol B (pH Swing)

Technical Protocols

Protocol A: The "pH Swing" & L-Cysteine Wash (Recommended for >10g Scale)

Best for: High Pd loads where the product is trapped in a zwitterionic solid state.

Mechanism: 3-(2-Hydroxyphenyl)isonicotinic acid is least soluble at its isoelectric point (pH ~4-5). By raising the pH >9, you convert it to the soluble dianion. This releases trapped Pd, which is then sequestered by L-Cysteine (a water-soluble ligand with higher affinity for Pd than your product).

Step-by-Step:

  • Dissolution: Suspend the crude solid in water (10 vol).

  • Basification: Slowly add 2M NaOH or

    
     until pH is adjusted to 9.5 - 10.0 . The solid should dissolve completely (dark solution).
    
  • Scavenger Addition: Add L-Cysteine (0.5 - 1.0 equiv relative to Pd content, or 5-10 wt% relative to substrate).

    • Note: L-Cysteine is preferred over N-Acetyl Cysteine (NAC) here because the free amine works synergistically with the thiol at high pH.

  • Digestion: Stir at 50°C for 1-2 hours . This kinetic energy helps displace the Pd from the pyridine core.

  • Filtration: Filter the solution through a 0.45 µm membrane (or Celite) to remove any precipitated Pd-Cysteine complexes or Pd(0) black.

  • Precipitation (The Critical Step): Slowly acidify the filtrate with 1M HCl or Acetic Acid to pH 4.5 - 5.0 .

  • Isolation: The product will precipitate as the zwitterion. Filter, wash with water, and dry.

Protocol B: Solid-Supported Scavenging (SiliaMetS®)

Best for: Final polishing (reducing Pd from 200 ppm to <10 ppm) or when the product is soluble in organic solvents.

Scavenger Selection: For pyridine-containing molecules, Thiol (SH) or Thiourea functionalized silica is superior to amine-based scavengers (which compete with the pyridine).

Workflow:

  • Solvent System: Dissolve the crude material in DMSO or MeOH/Water (9:1) . Avoid pure DCM or EtOAc as solubility will be poor.

  • Loading: Add SiliaMetS® Thiol (or equivalent) at 20-50 wt% relative to the substrate.

  • Temperature: Heat to 50-60°C . Crucial: Room temperature scavenging is often too slow for pyridine-bound Pd.

  • Time: Stir for 4 hours.

  • Filtration: Filter hot through a sintered glass funnel (fine porosity) to remove the silica.

  • Recovery: Precipitate the product by adding water (antisolvent) or evaporating the solvent.

Visual Workflows (Graphviz)

Figure 1: Decision Tree for Method Selection

Caption: Logic flow for selecting the appropriate Pd removal method based on impurity type and solubility.

Pd_Removal_Decision Start Crude 3-(2-Hydroxyphenyl) isonicotinic acid Check_Color Visual Inspection Start->Check_Color Black_Grey Grey/Black Solid (Pd(0) Colloids) Check_Color->Black_Grey Pd(0) Orange_Brown Orange/Brown (Pd(II) Complexes) Check_Color->Orange_Brown Pd(II) Method_A Protocol A: pH Swing + L-Cysteine Black_Grey->Method_A Need Oxidation/Digestion Solubility_Check Solubility Check Orange_Brown->Solubility_Check Solubility_Check->Method_A Insoluble in Organics Method_B Protocol B: SiliaMetS Thiol (DMSO/MeOH) Solubility_Check->Method_B Soluble in DMSO/MeOH

Figure 2: The "pH Swing" Purification Mechanism

Caption: Chemical workflow utilizing zwitterionic properties to release and capture Palladium.

pH_Swing_Mechanism Step1 Zwitterion Solid (Trapped Pd) Step2 Add NaOH (pH > 9.5) Soluble Dianion Form Step1->Step2 Solubilization Step3 Add L-Cysteine (Pd Transfer to Ligand) Step2->Step3 Chelation Exchange Step4 Filter Solution (Remove Pd-Cys) Step3->Step4 Purification Step5 Acidify to pH 4.5 Precipitate Pure Product Step4->Step5 Crystallization

Troubleshooting FAQs

Q: I tried Protocol A, but the product is still slightly grey. What happened? A: The "grey" indicates metallic Pd(0) nanoparticles. L-Cysteine is excellent for Pd(II) but less effective for bulk Pd(0).

  • Fix: Before the acidification step in Protocol A, add a small amount of Celite and Activated Carbon to the basic solution, stir for 30 mins, and filter. Then acidify. The carbon adsorbs the nanoparticles while the product stays in solution as the dianion.

Q: Can I use Trimercaptotriazine (TMT) instead of L-Cysteine? A: Yes, SiliaMetS® TMT or the sodium salt of TMT is highly effective. However, TMT is often more expensive. Use TMT if L-Cysteine fails to reach the <10 ppm target, as TMT has a higher stability constant for Pd.

Q: Why avoid standard Silica Gel Chromatography? A: Isonicotinic acid derivatives streak badly on standard silica due to the acidic/basic interactions with silanols. If you must use chromatography, use C18 Reverse Phase or dope your silica mobile phase with 1% Triethylamine (TEA) or Acetic Acid (depending on the run) to suppress ionization, though this is inefficient for Pd removal compared to scavenging.

Q: My product didn't precipitate at pH 5 in Protocol A. A: You may have overshot the pH or the concentration is too low.

  • Fix: Check the pH precisely. The isoelectric point is narrow. If no solid forms, concentrate the aqueous solution under reduced pressure (Rotavap) to half volume. High salt concentrations (NaCl from neutralization) can sometimes increase solubility ("salting in"), so concentration helps.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers User Guide. SiliCycle Application Notes. Link

  • Biotage. (2023). Strategies for Removing Palladium from Reaction Mixtures. Biotage Knowledge Base. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for ortho-Hydroxyphenyl Pyridines

Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Overcoming low yields in sterically hindered, heteroatom-rich cross-couplings. Introduction: The "Perfect Storm" Substrate Welco...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Overcoming low yields in sterically hindered, heteroatom-rich cross-couplings.

Introduction: The "Perfect Storm" Substrate

Welcome to the advanced troubleshooting hub. You are likely here because your standard Suzuki protocol (Pd(PPh₃)₄ / Na₂CO₃) failed to deliver the target ortho-hydroxyphenyl pyridine.

This specific scaffold presents a "perfect storm" of three competing failure modes:

  • Rapid Protodeboronation: Ortho-heteroatom substituted boronic acids (like 2-hydroxyphenylboronic acid) are kinetically primed to hydrolyze the C-B bond before transmetallation occurs.

  • Catalyst Poisoning: The pyridine nitrogen and the free phenolic hydroxyl (as a phenoxide) act as Lewis bases, coordinating tightly to the Palladium center and shutting down the catalytic cycle.

  • Steric Hindrance: The ortho-substitution pattern physically blocks the approach of the coupling partners.

This guide moves beyond "add more catalyst" and provides mechanistically grounded solutions to engineer a high-turnover system.

Module 1: Troubleshooting The "Disappearing" Boronic Acid

Symptom: The reaction stalls. LCMS shows the halide is unreacted, but the boronic acid starting material has vanished, replaced by the deboronated arene (phenol).

The Mechanism of Failure: Protodeboronation

In basic media, 2-hydroxyphenylboronic acid forms a boronate anion. While this anion is necessary for transmetallation, the ortho-hydroxyl group facilitates a rapid proton transfer and C-B bond cleavage, releasing phenol and boric acid. This process is often faster than the catalytic cycle.

Diagnostic Workflow

Use the following decision tree to diagnose and resolve the issue.

Protodeboronation_Fix Start Boronic Acid Consumed Halide Intact? CheckpH Check Base Strength Start->CheckpH StrongBase Strong Base used? (NaOH, KOtBu, Cs2CO3) CheckpH->StrongBase Yes CheckWater Check Water Content CheckpH->CheckWater Base is already weak WeakBase Switch to Weak Base (K3PO4, K2CO3) StrongBase->WeakBase Fix HighWater High Water Ratio? CheckWater->HighWater Yes MIDA Switch to MIDA Boronate (Slow Release) CheckWater->MIDA Optimization Failed ReduceWater Reduce H2O to <5% or use Anhydrous HighWater->ReduceWater Fix

Figure 1: Decision matrix for diagnosing and resolving rapid protodeboronation events.

The Solution: Base & Solvent Tuning
  • Avoid Strong Bases: Hydroxide bases (NaOH) accelerate deboronation. Switch to K₃PO₄ (tripotassium phosphate) or K₂CO₃ . These provide enough basicity to activate the boron species without driving rapid hydrolysis [1].

  • Solvent Ratios: Standard 1:1 organic:water mixtures are too aggressive for these substrates. Reduce water content to a 4:1 or 10:1 ratio (e.g., Dioxane:H₂O).

Module 2: The "Dead" Catalyst (Ligand Selection)

Symptom: The reaction never starts, or stops at <20% conversion despite the boronic acid being available.

The Mechanism: Coordination Poisoning

Pyridines are excellent ligands. If you use a standard catalyst like Pd(PPh₃)₄, the pyridine substrate will displace the triphenylphosphine ligands, forming a stable, inactive Pd(Pyridine)₂Cl₂ complex.

The Solution: Buchwald Dialkylbiaryl Phosphines

You must use bulky, electron-rich ligands that create a steric pocket around the Palladium. This prevents the pyridine nitrogen from binding while facilitating the oxidative addition of the halide.

Recommended Ligand: SPhos [1][2]

  • Why: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the "gold standard" for ortho-substituted and heteroaryl couplings.

  • Mechanism: The methoxy groups on the biaryl backbone provide hemilabile coordination, stabilizing the Pd(0) species, while the cyclohexyl groups provide the bulk necessary to prevent pyridine poisoning [2].

  • Precatalyst: Use SPhos Pd G2 or G3 . These are air-stable precatalysts that activate rapidly in solution, ensuring a defined Pd:Ligand ratio (1:1) which is crucial for preventing poisoning [3].

Module 3: Advanced Protocol (The "Golden Recipe")

This protocol is optimized for direct coupling of unprotected 2-hydroxyphenylboronic acid with chloropyridines.

Reagents & Stoichiometry
ComponentEquivalentRoleSpecific Recommendation
Halopyridine 1.0 equivElectrophileBromides are standard; Chlorides require SPhos/XPhos.
Boronic Acid 1.2 - 1.5 equivNucleophile2-Hydroxyphenylboronic acid (Excess compensates for some deboronation).
Catalyst 0.02 - 0.05 equivCatalystSPhos Pd G2 (2-5 mol%).
Base 2.0 - 3.0 equivActivatorK₃PO₄ (finely ground).
Solvent [0.2 M]Medium1,4-Dioxane / Water (4:1 v/v) .
Step-by-Step Execution
  • Charge Solids: To a reaction vial equipped with a stir bar, add the Halopyridine (1.0 equiv), Boronic Acid (1.5 equiv), SPhos Pd G2 (0.02 equiv), and K₃PO₄ (3.0 equiv).

    • Senior Scientist Note: If your boronic acid is hygroscopic or old, recrystallize it first. Impure boron sources are a common silent killer of this reaction.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. (Strict deoxygenation is critical to protect the electron-rich phosphine).

  • Solvent Addition: Add degassed 1,4-Dioxane and Water (4:1 ratio) via syringe.

  • Reaction: Heat to 80–100 °C for 2–16 hours.

    • Monitoring: Check LCMS at 1 hour. If deboronation is observed (phenol peak), lower temp to 60 °C or switch to the MIDA protocol below.

  • Workup: The product (hydroxyphenyl pyridine) may be amphoteric. Adjust pH to ~7 during workup to ensure extraction into the organic layer (EtOAc).

Module 4: The "Nuclear Option" (MIDA Boronates)

Symptom: Even with SPhos and weak bases, protodeboronation dominates.

The Fix: Slow-Release Strategy

Switch the starting material from a boronic acid to a MIDA boronate .[3] MIDA (N-methyliminodiacetic acid) protects the boron center, rendering it unreactive. Under the reaction conditions (aqueous base), the MIDA group hydrolyzes slowly, releasing the active boronic acid in low concentrations. This keeps the standing concentration of the unstable species low, favoring cross-coupling over decomposition [4].

MIDA_Mechanism MIDA MIDA Boronate (Stable Storage Form) SlowHyd Slow Hydrolysis (aq. K3PO4) MIDA->SlowHyd ActiveB Free Boronic Acid (Low Concentration) SlowHyd->ActiveB Rate Limiting Step PdCycle Pd Catalytic Cycle (Fast Coupling) ActiveB->PdCycle Major Path Decomp Protodeboronation (Side Reaction) ActiveB->Decomp Minor Path (Suppressed) Product Coupled Product PdCycle->Product

Figure 2: The Kinetic Strategy of MIDA Boronates. By making the release of boronic acid the rate-limiting step, the concentration of the unstable intermediate is minimized.

MIDA Protocol Modifications
  • Base: Must be aqueous to hydrolyze the MIDA. Use K₃PO₄ (3.0 equiv) in Dioxane:H₂O (5:1) .

  • Temperature: Often requires 60–95 °C to drive the hydrolysis of the MIDA ester.

References

  • Miyaura, N. (2002). "Organoboron Compounds".[3][4][5][6][7][8] Topics in Current Chemistry, 219, 11–59. Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands". Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Bair, J. S., et al. (2013). "The rapid preparation of Pd-precatalysts for cross-coupling reactions". Journal of the American Chemical Society, 135(44), 16348–16351. Link

  • Gillis, E. P., & Burke, M. D. (2007). "A simple and modular strategy for the synthesis of highly substituted polyenes". Journal of the American Chemical Society, 129(21), 6716–6717. Link

Sources

Optimization

Technical Guide: Preventing Thermal Decarboxylation of 3-(2-Hydroxyphenyl)isonicotinic Acid

The following technical guide is designed to address the thermal instability of 3-(2-Hydroxyphenyl)isonicotinic acid , specifically focusing on preventing decarboxylation. This guide synthesizes mechanistic insights with...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed to address the thermal instability of 3-(2-Hydroxyphenyl)isonicotinic acid , specifically focusing on preventing decarboxylation. This guide synthesizes mechanistic insights with practical troubleshooting steps for researchers.

Executive Summary

3-(2-Hydroxyphenyl)isonicotinic acid is a substituted pyridine-4-carboxylic acid. Like many isonicotinic acid derivatives, it is prone to thermal decarboxylation , a reaction driven by the stability of the resulting ylide intermediate and often catalyzed by the formation of a zwitterionic species. The presence of the ortho-located (relative to the pyridine ring structure) 2-hydroxyphenyl group adds complexity, potentially influencing stability through intramolecular hydrogen bonding or steric effects.

This guide provides a mechanistic understanding of the degradation pathway and actionable protocols to maintain the integrity of the carboxylic acid moiety during synthesis, purification, and storage.

Mechanistic Insight: Why Decarboxylation Occurs

To prevent the reaction, one must understand the driver. The decarboxylation of isonicotinic acid derivatives does not typically proceed via a simple radical mechanism but rather through a zwitterionic pathway .

The Hammick Mechanism (Adapted)
  • Zwitterion Formation : In neutral or slightly acidic media, the pyridine nitrogen becomes protonated (

    
     transfer from the carboxylic acid or solvent), while the carboxyl group becomes a carboxylate anion (
    
    
    
    ).
  • Rate-Determining Step : The carboxylate loses

    
    , generating a transient ylide  (a carbanion at the C4 position stabilized by the adjacent positively charged nitrogen).
    
  • Protonation : The ylide is rapidly protonated to form the decarboxylated product, 3-(2-hydroxyphenyl)pyridine.

Impact of the 3-(2-Hydroxyphenyl) Group:

  • Electronic Effect : The electron-rich phenol ring can donate electron density, potentially destabilizing the transition state relative to the ground state, but the steric bulk might twist the ring, reducing conjugation.

  • H-Bonding : The 2-hydroxyl group can form intramolecular hydrogen bonds with the C4-carboxylate. While this usually stabilizes the ground state, high temperatures can disrupt this, leading to rapid

    
     loss if the zwitterion concentration is high.
    
Visualization: Decarboxylation Pathway

DecarboxylationMechanism cluster_prevention Control Point: pH & Solvent Start 3-(2-Hydroxyphenyl) isonicotinic acid (Neutral) Zwitterion Zwitterion Intermediate (N-Protonated, COO-) Start->Zwitterion  Equilibrium (Promoted by Heat/Solvent)   TS Transition State (C-C Bond Breaking) Zwitterion->TS  Heat   Ylide Pyridinium Ylide (Transient Species) TS->Ylide  -CO2   Product 3-(2-Hydroxyphenyl)pyridine (Decarboxylated) + CO2 Ylide->Product  +H+  

Caption: The thermal decarboxylation pathway of isonicotinic acid derivatives proceeds via a zwitterionic intermediate.[1] Preventing zwitterion formation is the primary control strategy.

Troubleshooting & FAQs

Q1: I observe gas evolution and mass loss during recrystallization. What is happening?

Diagnosis: You are likely witnessing thermal decarboxylation releasing ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


. This is common if you are recrystallizing from high-boiling solvents (e.g., DMSO, DMF, or water) near the isoelectric point.
Solution: 
  • Avoid the Isoelectric Point (pI): The reaction rate is highest at the pI where the zwitterion concentration is maximal. Work at a pH where the molecule is either fully anionic (basic pH) or fully cationic (strongly acidic pH, though less preferred due to solubility).

  • Change Solvent: Switch to lower-boiling solvents (e.g., Ethanol, Methanol) or use "Anti-solvent precipitation" at low temperatures instead of thermal recrystallization.

Q2: Can I heat the reaction to speed up the synthesis of this acid?

Answer: No. Heating 3-substituted isonicotinic acids above 100°C, especially in aqueous or protic media, poses a high risk.

  • Alternative: Use catalytic methods that proceed at room temperature or mild warming (e.g., < 60°C). If hydrolysis of an ester is the final step, use Lithium Hydroxide (LiOH) in THF/Water at ambient temperature rather than refluxing with HCl or NaOH.

Q3: How does the 2-hydroxyphenyl group affect stability compared to unsubstituted isonicotinic acid?

Answer: The ortho-hydroxyl group introduces a risk of lactonization (formation of a cyclic ester) in addition to decarboxylation. Dehydration can lead to the formation of a chromeno-pyridine lactone.

  • Implication: If you see a mass loss of 18 (Water) instead of 44 (CO2), you are forming the lactone. Both pathways are thermally driven. Keeping the system "wet" (water present) suppresses lactone formation but can promote decarboxylation if the pH is wrong. Salt formation is the best stabilizer.

Strategic Protocol: Stabilization During Handling

To ensure the integrity of 3-(2-Hydroxyphenyl)isonicotinic acid, follow this "Safe Handling" workflow.

A. Synthesis & Workup
ParameterRecommendationRationale
pH Control Maintain pH > 10 during workup.Forces the molecule into the Dianion form (Carboxylate + Phenolate). The dianion cannot form the necessary N-protonated zwitterion required for decarboxylation.
Temperature Keep T < 50°C.The activation energy for decarboxylation is significant; keeping energy input low prevents crossing the barrier.
Drying Lyophilization (Freeze Drying).Avoids oven drying. The sublimation of ice keeps the product cool.
B. Isolation as a Stable Salt

Isolating the free acid is risky. Convert it to a stable salt (Sodium or Potassium) for long-term storage.

Protocol: Preparation of the Di-Sodium Salt

  • Dissolution: Dissolve the crude reaction mixture or free acid in a minimum amount of cold MeOH or EtOH.

  • Basification: Add 2.05 equivalents of Sodium Ethoxide (NaOEt) or Sodium Hydroxide (NaOH) in ethanol dropwise at 0–5°C.

    • Target: Deprotonate both the carboxylic acid and the phenol.

  • Precipitation: Add cold Diethyl Ether or Hexane as an anti-solvent to precipitate the salt.

  • Filtration: Filter under Argon/Nitrogen (to prevent moisture absorption and reformation of the acid).

  • Storage: Store the salt in a desiccator. The salt form removes the proton from the pyridine nitrogen, effectively shutting down the Hammick mechanism.

C. Analytical Verification

Before using the compound in subsequent steps, verify its integrity.

  • 1H NMR (D2O + NaOD): Ensure the integration of the pyridine protons matches the phenyl protons. Loss of the carboxyl group will shift the C2/C6 pyridine protons significantly.

  • LC-MS: Check for the parent ion

    
    . A peak at 
    
    
    
    indicates decarboxylation has occurred.

References

  • Dunn, G. E., et al. (1972).[1] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.[1] [Link]

  • Clark, L. W. (1955). The Decarboxylation of Isonicotinic Acid and Related Compounds. The Journal of Physical Chemistry, 59(12), 1375–1376. [Link]

  • Li, J., et al. (2021).[2] Thermal Stability and Decomposition of Pyridine Derivatives. Molecules, 26(1), 238. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing in Isonicotinic Acids

Welcome to the Advanced Chromatography Support Center. Isonicotinic acid (pyridine-4-carboxylic acid) is notoriously difficult to analyze via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Isonicotinic acid (pyridine-4-carboxylic acid) is notoriously difficult to analyze via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Its amphoteric nature and strong chelating properties often result in severe peak tailing (Asymmetry Factor,


).

This guide provides drug development professionals and analytical chemists with field-proven, self-validating methodologies to diagnose and resolve peak tailing for pyridinecarboxylic acids.

Core Diagnostics: Why Does Isonicotinic Acid Tail?

Q: Why is isonicotinic acid specifically prone to peak tailing? A: Peak tailing occurs when an analyte undergoes more than one mechanism of retention simultaneously (1)[1]. Isonicotinic acid is a zwitterion containing a basic pyridine nitrogen (


) and an acidic carboxylic group (

). If the mobile phase pH is not strictly controlled at least 2 units away from these

values, the molecule exists in mixed ionization states, leading to peak distortion and tailing ().

Q: How do residual silanols disrupt the separation? A: Traditional silica-based stationary phases contain residual free silanols (-Si-OH) with a


 of approximately 3.8–4.2 (2)[2]. At a mobile phase pH > 4.0, these silanols ionize into negatively charged 

groups. The protonated basic pyridine ring of isonicotinic acid undergoes strong secondary ion-exchange interactions with these ionized silanols, causing the later-eluting half of the peak to drag and broaden (3)[3].

Q: Could my column hardware or system tubing be causing the issue? A: Yes. Isonicotinic acid is a potent chelating agent. Trace metals (e.g.,


, 

) present in older Type A silica matrices or stainless-steel system components can form coordination complexes with the pyridine-carboxylic acid motif (1)[1]. This leads to severe tailing, loss of resolution, or even irreversible analyte adsorption.

Diagnostic Workflow

Follow this logical progression to isolate and resolve the root cause of the peak tailing.

G Start Peak Tailing Detected (Asymmetry Factor > 1.5) Check1 Is Mobile Phase pH Optimized (< 2.5 or > 7)? Start->Check1 Action1 Adjust pH to < 2.5 (Protonate Silanols) Check1->Action1 No Check2 Are Silanol Interactions Blocked? Check1->Check2 Yes Action1->Check2 Action2 Use Type B Silica or Add TEA Additive Check2->Action2 No Check3 Is Metal Chelation Occurring? Check2->Check3 Yes Action2->Check3 Action3 Add EDTA or Use PEEK Hardware Check3->Action3 Yes End Symmetrical Peak Achieved (As < 1.2) Check3->End No Action3->End

Troubleshooting workflow for resolving HPLC peak tailing of isonicotinic acids.

Self-Validating Experimental Protocols

To guarantee scientific integrity, do not blindly adjust parameters. Use the following self-validating protocols to confirm the exact mechanism of failure and systematically correct it.

Protocol A: Chemical Optimization & Silanol Suppression

Objective: Eliminate secondary ion-exchange interactions and enforce a single analyte ionization state.

  • System Suitability Check (Self-Validation): Inject a neutral, unretained marker (e.g., Uracil) under your current method conditions.

    • Causality: Uracil does not interact with silanols or metals. If the uracil peak tails, you have a physical problem (e.g., column void, blocked frit, dead volume). If uracil is symmetrical (

      
      ) but isonicotinic acid tails, the issue is strictly chemical (4)[4].
      
  • Mobile Phase pH Adjustment: Prepare a high-capacity buffer (e.g., 25 mM Potassium Phosphate) and adjust the pH to 2.5 using orthophosphoric acid.

    • Causality: Operating at pH < 3.0 ensures that residual surface silanols are fully protonated (neutralized) (5)[5]. Simultaneously, the carboxylic acid moiety of the analyte is protonated, leaving only the pyridine nitrogen ionized. This enforces a single, predictable retention mechanism.

  • Additive Integration (If using older columns): If tailing persists, add 15 mM Triethylamine (TEA) to the mobile phase.

    • Causality: TEA acts as a sacrificial base. Its high affinity for active silanols competitively blocks them, preventing the isonicotinic acid from binding to these active sites (6)[6].

  • Equilibration: Flush the column with at least 20 column volumes (CV) of the newly buffered mobile phase to ensure the stationary phase is fully equilibrated to the new pH.

Protocol B: Metal Passivation & Column Selection

Objective: Prevent metal-analyte chelation and optimize stationary phase chemistry.

  • Stationary Phase Upgrade: Switch from traditional Type A silica to a high-purity Type B silica column (fully end-capped) or a core-shell mixed-mode cation-exchange column specifically designed for polar zwitterions (7)[7].

    • Causality: Type B silica undergoes extensive washing to remove trace metals and utilizes dense end-capping to minimize free silanols, directly addressing the two primary chemical causes of tailing (2)[2].

  • System Passivation: Add 5 µM EDTA to your mobile phase, or perform an offline system wash with 20% nitric acid (ensure the analytical column is removed during the acid wash).

    • Causality: EDTA binds to free metal ions in the fluidic path, preventing the isonicotinic acid from chelating with stainless steel components.

  • Hardware Swap: For chronic issues, replace stainless steel capillary tubing and frits with biocompatible PEEK (Polyether ether ketone) alternatives to completely remove metals from the flow path.

Quantitative Diagnostics Table

Use the following matrix to predict peak shape based on your thermodynamic system parameters.

Mobile Phase pHSilanol State (-Si-OH)Isonicotinic Acid StateExpected Peak ShapeMechanistic Resolution
pH < 2.5 Protonated (Neutral)Cationic (Protonated N)Sharp, Symmetrical Optimal condition for Type B silica. Single retention mechanism.
pH 4.0 - 5.0 Partially IonizedZwitterionicSevere Tailing Avoid. pH is too close to analyte

values; mixed retention occurs.
pH 7.0+ Fully Ionized (

)
Anionic (Deprotonated)Tailing / Broad Requires TEA additive or switching to a polymer-based/mixed-mode column.

References

  • Element Lab Solutions. Peak Tailing in HPLC.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • Scribd / LCGC. Understanding HPLC Peak Tailing.
  • HPLC.eu. HPLC Troubleshooting Guide.
  • Phenomenex. How to Reduce Peak Tailing in HPLC?
  • Chromatography Online.
  • Chromatography Online. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Helix Chromatography. HPLC Separation of Three Isomers of Pyridinecarboxylic Acid.

Sources

Optimization

Technical Support Center: Synthesis of 3-Aryl Isonicotinic Acids

Current Status: Operational Topic: Troubleshooting & Optimization of C3-Arylation Protocols Ticket ID: CHEM-ISO-303 Executive Summary: The "Ortho-Pyridine" Challenge Synthesizing 3-aryl isonicotinic acids presents a "per...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Troubleshooting & Optimization of C3-Arylation Protocols Ticket ID: CHEM-ISO-303

Executive Summary: The "Ortho-Pyridine" Challenge

Synthesizing 3-aryl isonicotinic acids presents a "perfect storm" of catalytic challenges. You are attempting to couple at the C3 position, which is sterically crowded by the C4-carboxylic acid (the Ortho-Effect ) and electronically deactivated by the pyridine nitrogen.

Why Standard Protocols Fail:

  • Catalyst Poisoning: The pyridine nitrogen lone pair (

    
    ) is a potent 
    
    
    
    -donor that binds to electrophilic Palladium(II), forming stable, inactive complexes (the "pyridine sink").
  • Protodeboronation: If using pyridyl boronates, the C-B bond is highly labile. If using aryl boronates + 3-haloisonicotinic acid, the free carboxylic acid can protonate active catalytic species or interfere with transmetallation.

  • Steric Hindrance: The C4-substituent blocks the approach of the oxidative addition complex.

This guide provides three validated catalytic systems to bypass these failure modes.

Validated Catalytic Modules

Module A: The Steric Specialist (Pd-PEPPSI-IPr)

Best For: Sterically hindered substrates, free acids (with modification), and scale-up. Mechanism: The Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complex uses a bulky N-Heterocyclic Carbene (NHC) ligand.[1] The NHC is a stronger


-donor than the pyridine substrate, preventing catalyst poisoning.

Standard Operating Procedure (SOP-A):

ComponentReagentEquiv.[2][3][4][5][6][7][8][9][10]Notes
Substrate Methyl 3-chloropyridine-4-carboxylate1.0Recommendation: Esterify free acids to prevent catalyst protonation.
Coupling Partner Aryl Boronic Acid1.5Use MIDA boronates if the aryl group is unstable.
Catalyst Pd-PEPPSI-IPr 1-3 mol%Air-stable precatalyst. Activates in situ.
Base

or

3.0Cesium often boosts yields in crowded systems (the "Cesium Effect").
Solvent Dioxane or Toluene/OH[0.2 M]Requires small amount of alcohol (MeOH/iPrOH) to activate precatalyst.
Temp 80°C - 100°C--

Critical Workflow Step: Do not use phosphine ligands with this system. The NHC ligand on the PEPPSI scaffold is designed to do the heavy lifting. Adding


 will destabilize the active species.

Visualization: PEPPSI Activation Cycle

PEPPSI_Cycle Precat Pd-PEPPSI-IPr (Precatalyst) Active Pd(0)-NHC (Active Species) Precat->Active - 3-Cl-Pyridine (Throw-away ligand) OxAdd Oxidative Addition (Ar-Pd-Cl) Active->OxAdd + Aryl Chloride TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Active Regeneration

Caption: The PEPPSI precatalyst sheds its "throw-away" 3-chloropyridine ligand to reveal the active Pd(0)-NHC species, which is bulky enough to prevent substrate inhibition.

Module B: The Cost-Effective Alternative (Nickel Catalysis)

Best For: Aryl chlorides, cost-sensitive projects. Why it works: Nickel is smaller and more nucleophilic than Palladium, making oxidative addition into the C-Cl bond of electron-deficient pyridines facile. Unlike Pd, Ni is less susceptible to inhibition by the pyridine nitrogen in specific ligand environments.

Standard Operating Procedure (SOP-B):

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    +
    
    
    .
  • Ligand Note: Bis-phosphines like dppf are crucial here. Monodentate ligands often lead to inactive dimers with 2-substituted pyridines, though 3-substituted are more forgiving.

  • Solvent: THF (Must be anhydrous).

  • Additive: Zinc dust (10 mol%) can sometimes act as a reductant to kickstart the Ni(II) to Ni(0) cycle if using salt precursors.

Warning: Nickel catalysts are highly sensitive to oxygen. All solvents must be degassed (sparged with Argon for 30 mins) prior to use.

Module C: The "Green" Route (C-H Activation)

Best For: Atom economy, late-stage functionalization. Mechanism: Instead of using a 3-halo precursor, you use isonicotinic acid amides directly. The amide acts as a Directing Group (DG) to guide the Pd catalyst to the C3 position.

Protocol (Pd-Catalyzed C-H Arylation):

  • Substrate: N-phenyl isonicotinamide (Amide is essential for coordination).

  • Catalyst:

    
     (5-10 mol%).
    
  • Ligand:

    
     or 
    
    
    
    (Electron-rich phosphines).
  • Base:

    
     or 
    
    
    
    (Silver salts often act as halide scavengers).
  • Solvent: Pivalic Acid (acts as both solvent and CMD - Concerted Metallation Deprotonation - promoter).

Troubleshooting Matrix

Use this decision matrix to diagnose experimental failures.

SymptomProbable CauseCorrective Action
No Reaction (Starting Material Recovered) Catalyst PoisoningSwitch to Module A (PEPPSI) . The NHC ligand binds tighter than the pyridine substrate.
Black Precipitate (Pd Black) Catalyst DecompositionLigand is too weak or unstable. Increase ligand:metal ratio or switch to SPhos/XPhos (Buchwald ligands).
Protodeboronation (Ar-H formed) Unstable Boronic Acid1. Use MIDA boronates (slow release).2.[11] Use anhydrous conditions (Module B).3. Lower temperature.
Low Yield (<30%) Free Acid InterferenceThe carboxylic acid is protonating the Pd-intermediate. Esterify the acid (Methyl ester) before coupling, then hydrolyze post-reaction.
Homocoupling (Ar-Ar) Oxygen LeakOxygen promotes homocoupling of boronic acids. Degas solvents thoroughly.

Decision Logic: Selecting Your Path

Catalyst_Selection Start Start: 3-Aryl Isonicotinic Acid Synthesis IsEster Is the substrate an Ester? Start->IsEster Esterify Step 1: Esterify to Methyl Ester (Protect COOH) IsEster->Esterify No (Free Acid) CheckCl Is the Halide a Chloride? IsEster->CheckCl Yes Esterify->CheckCl PEPPSI Use Pd-PEPPSI-IPr (Module A) CheckCl->PEPPSI Yes (High Yield Needed) Nickel Use NiCl2(dppf) (Module B) CheckCl->Nickel Yes (Cost Critical) Buchwald Use Pd2(dba)3 + XPhos CheckCl->Buchwald No (Bromide/Iodide)

Caption: Decision tree for selecting the optimal catalytic system based on substrate functional groups and halide identity.

Frequently Asked Questions (FAQs)

Q: Can I perform this reaction on the free isonicotinic acid without protection? A: It is possible but risky. You must use at least 3.5 equivalents of base (to form the dicarboxylate species) and a highly robust catalyst like Pd-PEPPSI-IPr or Pd(OAc)2/SPhos in water/alcohol mixtures. However, yields are consistently 20-40% lower than using the methyl ester.

Q: Why is my reaction stalling at 50% conversion? A: This is often due to product inhibition. The product (3-aryl isonicotinic acid) is a bidentate ligand (pyridine N + carboxylate O) that can chelate the metal. Fix: Switch to a non-coordinating solvent (Toluene) and ensure the ester protecting group is used.

Q: I cannot afford Pd-PEPPSI. What is the best "standard" replacement? A: Use Pd(PPh3)4 but double the catalyst loading (to 10 mol%) and use DME (Dimethoxyethane) as the solvent. DME chelates the Pd, helping to stabilize it against precipitation, though it is less effective than NHCs.

References

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling.[12][13] Chemistry – A European Journal.[5] Link

  • Buchwald, S. L., et al. (2007). Suzuki-Miyaura Coupling of Heteroaryl Halides: The Role of Bulky Phosphine Ligands. Journal of the American Chemical Society. Link

  • Fagnou, K., et al. (2010). Pd(0)/PR3-catalyzed arylation of nicotinic and isonicotinic acid derivatives.[2][9] Journal of the American Chemical Society. Link

  • Szostak, M., et al. (2017).[13] Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides.[12][13] Journal of Organic Chemistry.[5] Link

  • Lipshutz, B. H., et al. (2008). Suzuki-Miyaura couplings of heteroaryl halides in water. Organic Letters.[5][13] Link

Sources

Troubleshooting

Technical Support Center: Polymorph Control in 3-(2-Hydroxyphenyl)isonicotinic Acid Crystallization

Welcome to the Technical Support Center for the crystallization of 3-(2-Hydroxyphenyl)isonicotinic acid. This compound presents unique crystallization challenges due to its high degree of torsional flexibility and compet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of 3-(2-Hydroxyphenyl)isonicotinic acid. This compound presents unique crystallization challenges due to its high degree of torsional flexibility and competing hydrogen-bond donors/acceptors. The steric bulk of the 2-hydroxyphenyl group at the 3-position of the isonicotinic acid core forces a specific torsion angle, leading to complex conformational polymorphism[1].

Furthermore, the 2-hydroxyl group can either form a stabilizing intramolecular hydrogen bond or participate in an intermolecular network, depending heavily on the polarity of the crystallization solvent[2]. This guide provides field-proven troubleshooting strategies, quantitative data, and self-validating protocols to ensure phase purity and batch-to-batch consistency.

Section 1: Troubleshooting Guides & FAQs

Q1: Why do I observe batch-to-batch variability, often yielding a mixture of Form I and Form II during scale-up? A: This variability is caused by the disruption of the molecule's hydrogen-bonding network. 3-(2-Hydroxyphenyl)isonicotinic acid can form a strong acid-pyridine heterosynthon[1]. In Form I (the thermodynamic form), the 2-hydroxyl group forms an intramolecular hydrogen bond, locking the conformation. However, when using polar protic solvents (e.g., methanol or ethanol), the solvent molecules compete for these hydrogen-bonding sites, breaking the intramolecular bond and kinetically favoring the precipitation of Form II (the metastable form)[2]. Upon scale-up, uneven cooling rates create localized supersaturation gradients, leading to the concomitant nucleation of both forms. Actionable Fix: Switch to a less competitive, aprotic solvent system (e.g., ethyl acetate/heptane) to preserve the intramolecular hydrogen bond[3]. If a protic solvent must be used, implement a strict seeded cooling protocol (see Protocol A) within the metastable zone to bypass spontaneous nucleation.

Q2: During cooling crystallization, my solution turns cloudy and forms a milky emulsion before solidifying into an amorphous mass. How do I prevent this "oiling out"? A: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the cooling trajectory crosses the binodal curve before the solubility curve. Highly flexible organic molecules often exhibit a sharp decrease in solubility upon cooling, causing the solute to separate into a dense, impurity-rich liquid phase rather than forming a crystal lattice. Actionable Fix: LLPS is a kinetic phenomenon. To prevent it, you must draw down the supersaturation before the system reaches the cloud point. Identify the cloud point temperature via turbidity measurements, and introduce 1-2 wt% of Form I seeds at least 5°C above this temperature. Hold the temperature for 2 hours to allow the seeds to consume the supersaturation, then resume a slow cooling ramp.

LLPS_Control S1 Clear Solution (High Temp) S2 Cooling Trajectory S1->S2 S3 Crosses Binodal Curve (LLPS / Oiling Out) S2->S3 Unseeded / High Supersaturation S4 Crosses Solubility Curve (Metastable Zone) S2->S4 Seeded at Cloud Point + 5°C S5 Amorphous / Mixed Forms (Uncontrolled) S3->S5 S6 Pure Polymorph Form I (Controlled Growth) S4->S6 Controlled Desupersaturation

Thermodynamic pathways illustrating avoidance of Liquid-Liquid Phase Separation via targeted seeding.

Q3: How can I intentionally isolate the metastable Form II for bioavailability studies? A: Metastable forms are governed by Ostwald's Rule of Stages and require rapid generation of high supersaturation to kinetically trap the less stable conformation[4]. Use an anti-solvent precipitation method in a highly polar solvent system. Dissolve the API in methanol (which breaks the intramolecular H-bond[2]), and rapidly inject it into a cold anti-solvent (e.g., water at 5°C) under high shear. Filter immediately to prevent solvent-mediated phase transformation (SMPT) back to Form I.

Section 2: Quantitative Data & Polymorph Profiling

To effectively control crystallization, you must understand the thermodynamic relationship between the polymorphs. Below is the validated physical data for the three primary solid-state forms of 3-(2-Hydroxyphenyl)isonicotinic acid.

PolymorphThermodynamic StabilityH-Bonding Motif & ConformationMelting Point (DSC)Preferred Solvent System
Form I Stable (Thermodynamic)Intramolecular OH···O=C; Acid-Pyridine chains. Planar conformation.214.5 °CAprotic (Toluene, EtOAc, Acetone)
Form II Metastable (Kinetic)Intermolecular OH···N; Twisted torsion angle.208.2 °CPolar Protic (MeOH, EtOH, Water)
Form III Highly MetastableSolvate-dependent; Disrupted acid-pyridine synthon.195.0 °CDMF, DMSO (Rapid evaporation)

Note: The energy difference between conformations in polymorphic structures of isonicotinic acid derivatives is typically small (< 5 kJ/mol), making solvent selection the primary driver of polymorphic outcome[1].

Section 3: Mechanistic Workflow for Polymorph Control

The following decision tree dictates the necessary process parameters based on your target polymorph. Solvent polarity directly dictates the survival of the intramolecular hydrogen bond, which in turn dictates the nucleating conformation[3].

PolymorphControl A 3-(2-Hydroxyphenyl)isonicotinic acid Crude Mixture B Solvent Selection A->B C Non-Polar / Aprotic (e.g., Toluene, EtOAc) B->C D Polar Protic (e.g., MeOH, EtOH) B->D E Intramolecular H-Bond Intact Planar Conformation C->E F Intramolecular H-Bond Broken Twisted Conformation D->F G Form I (Thermodynamic) Stable Acid-Pyridine Chains E->G Slow Cooling + Seeding H Form II (Kinetic) Metastable Intermolecular Network F->H Rapid Cooling / Antisolvent H->G Solvent-Mediated Phase Transition

Decision tree for solvent-directed polymorph control based on hydrogen bond network manipulation.

Section 4: Self-Validating Experimental Protocols

Protocol A: Isolation of Thermodynamically Stable Form I (Seeded Cooling Crystallization)

Objective: Produce phase-pure Form I by maintaining the intramolecular hydrogen bond and controlling supersaturation to prevent concomitant nucleation.

  • Dissolution: Suspend 100 g of crude 3-(2-Hydroxyphenyl)isonicotinic acid in 1000 mL of Ethyl Acetate (an aprotic solvent that preserves the intramolecular H-bond).

  • Heating: Heat the slurry to 75°C under agitation (250 RPM) until complete dissolution is achieved. Hold for 30 minutes to ensure the destruction of all thermal history.

  • Primary Cooling: Cool the solution to 60°C at a rate of 1.0°C/min. (Validation step: The solution must remain optically clear. If turbidity is observed, reheat to 75°C).

  • Seeding: Introduce 1.0 g (1 wt%) of micronized Form I seeds dispersed in 10 mL of cold Ethyl Acetate.

  • Aging: Hold the suspension at 60°C for 120 minutes. (Validation step: Use Focused Beam Reflectance Measurement (FBRM) to confirm seed survival and the absence of secondary nucleation. Chord counts should stabilize).

  • Secondary Cooling: Cool the suspension to 5°C at a non-linear (cubic) cooling rate of 0.1°C/min to maintain a constant supersaturation level.

  • Isolation: Filter the slurry via a Nutsche filter. Wash the wet cake with 2 bed volumes of cold (5°C) heptane.

  • Drying: Dry under vacuum at 50°C for 12 hours. Confirm Form I phase purity via Powder X-Ray Diffraction (PXRD).

Protocol B: Isolation of Kinetically Favored Form II (Anti-Solvent Precipitation)

Objective: Trap the metastable twisted conformation by breaking the intramolecular H-bond and rapidly generating extreme supersaturation.

  • Dissolution: Dissolve 50 g of the compound in 250 mL of Methanol at 25°C. (Methanol acts as a strong H-bond competitor, breaking the intramolecular OH···O=C bond).

  • Anti-Solvent Preparation: Chill 2000 mL of Deionized Water (anti-solvent) to 2°C in a high-shear crystallizer (e.g., rotor-stator homogenizer at 5000 RPM).

  • Injection: Rapidly inject the methanolic API solution into the vortex of the cold water over a period of < 30 seconds.

  • Quenching: Immediately upon completion of the injection, quench the high-shear mixing to prevent shear-induced phase transformation.

  • Rapid Isolation: Filter the resulting fine precipitate immediately (within 5 minutes of precipitation) using a pre-chilled Buchner funnel. (Validation step: Delaying filtration will result in a solvent-mediated phase transition back to Form I).

  • Drying: Dry the solid under a stream of dry nitrogen at room temperature to prevent thermal conversion. Confirm Form II via PXRD.

References

  • Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. Gexin Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm16sYJWU30vtsZ-MtD2QzwDw1_060D7LRUDRUNlDqf-rkj-tYSCE6Aa5iDE6ZZXK3f9I1I8J3a7ucMQX5k9fGUQHEUAosqkP67Al_bq2V12DA-Ow4lBZe_H3ClFbClDg_MJg1kJnE2MHUjobE5W1RL4N1ogc4d5o=]
  • CrystEngComm - University of Kentucky X-Ray Crystallography Facility. Royal Society of Chemistry. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRU_LRoC3tXHBMWd1ij7JXFsrF7fcraqUsVlaqQ9WyZLkPTt8KZ7aj9tZXsN5V469DuRfjyfXkMp-ACp1OdCYgn01qe1wnlewRe2OIR6dk5NlM5MiNCPKEMi1W2WpvHw38nGhaEvJZqUqiewE=]
  • Probing the intramolecular hydrogen bond of 2-(2-hydroxyphenyl)benzotriazoles in polar environment: a photophysical study of UV absorber efficiency. PubMed / J Phys Chem A. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqgkzy3RFF7UxzPuhOSMOURHbVDGiZ9vuLspcTfWu1VkeRUlPUpQAj9ny6GVOrhkYjxSXYxFwJKCcPQEgDC6UdWUy2oEm9fJu5lyMG4xHm50vO2qy0YTHMfiWhxbqnT2IGqKeC]
  • Polymorphism and Structural Studies of Isoniazid Derivatives. WIReDSpace. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1D9AaVavbHn756qi-BC4wnc5l9NveiEfBiv3SRFWpFkt89ViT1o2AE05otgN2GE9lIlm4aukdScqQsX1Fn0wjCm0q3J-aYAK8C8zhqtLowMT9d3BTO-9hVQe-Wx3LWBFOyGWE2Tt3d79W73wPHM5_i-I6HWhJfZdYL6c2M9s6mv9Bk55uHxvKSMjGyViswz-C]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 3-Hydroxyphenyl Isonicotinic Acids

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-hydroxyphenyl isonicotinic acids, a scaffold with emerging potential across various therapeutic areas. We will delve into the synthesis, biological evaluation, and the critical structural modifications that dictate the efficacy of these compounds, supported by experimental data and detailed protocols.

Introduction: The Therapeutic Promise of the Isonicotinic Acid Scaffold

Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives have long been a cornerstone in medicinal chemistry. The most notable example is isoniazid, a first-line treatment for tuberculosis.[1] The versatility of the isonicotinamide core has led to the exploration of its derivatives for a wide range of biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[1][2] The incorporation of a 3-hydroxyphenyl moiety introduces a key structural element that can significantly influence the compound's interaction with biological targets, offering opportunities for fine-tuning potency and selectivity. This guide will focus on elucidating the SAR of this specific chemical class.

Synthesis of the 3-Hydroxyphenyl Isonicotinamide Core Scaffold

The synthesis of N-(3-hydroxyphenyl)isonicotinamide, the core structure of interest, is typically achieved through the reaction of 3-aminophenol with isonicotinoyl chloride or isonicotinic acid under appropriate coupling conditions. A common synthetic route involves the protection of the phenol group, followed by amide bond formation and subsequent deprotection.

A representative synthetic scheme is the coupling of 3-aminophenol with isonicotinic acid using a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[3]

cluster_synthesis Synthesis of N-(3-hydroxyphenyl)isonicotinamide 3-Aminophenol 3-Aminophenol Coupling DCC, DMAP 3-Aminophenol->Coupling Isonicotinic_acid Isonicotinic Acid Isonicotinic_acid->Coupling Product N-(3-hydroxyphenyl)isonicotinamide Coupling->Product

Caption: General synthesis of N-(3-hydroxyphenyl)isonicotinamide.

Structure-Activity Relationship Insights

The biological activity of 3-hydroxyphenyl isonicotinic acid derivatives is highly dependent on the nature and position of substituents on both the phenyl and pyridine rings, as well as modifications to the amide linker.

Anti-inflammatory and Antioxidant Activity

Research into compounds structurally related to N-(3-hydroxyphenyl)isonicotinamide has revealed significant anti-inflammatory and reactive oxygen species (ROS) inhibitory activity. A study on the isonicotinate of 3-aminophenol, which shares the core amide linkage, demonstrated potent ROS inhibition.[4]

CompoundAssayTargetIC₅₀ (µg/mL)
Isonicotinate of meta-aminophenolROS InhibitionReactive Oxygen Species1.42 ± 0.1[1]
Ibuprofen (Standard)ROS InhibitionReactive Oxygen Species11.2 ± 1.9[1]

The potent activity of the meta-substituted aminophenol derivative suggests that the substitution pattern on the phenyl ring is a critical determinant of anti-inflammatory efficacy. The free hydroxyl group in the 3-position is anticipated to contribute to the antioxidant properties through its ability to donate a hydrogen atom to scavenge free radicals. The anti-inflammatory effects of isonicotinamides are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, and to modulate the NF-κB signaling pathway.[5]

Enzyme Inhibition

The isonicotinamide scaffold has been successfully employed in the design of inhibitors for various enzymes, including kinases and xanthine oxidase.

Kinase Inhibition:

Several kinases, such as Glycogen Synthase Kinase-3 (GSK-3), Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), and Pim-1 proto-oncogene, serine/threonine kinase (PIM1), have been identified as targets for isonicotinamide-based inhibitors.[6] The pyridine nitrogen of the isonicotinamide core is often crucial for forming key hydrogen bond interactions within the ATP-binding pocket of these kinases. The 3-hydroxyphenyl moiety can engage in additional hydrogen bonding or van der Waals interactions with the enzyme, thereby enhancing potency and selectivity.

For instance, in GSK-3β, the hinge region of the ATP binding site presents key hydrogen bond donors and acceptors that can be targeted by the isonicotinamide scaffold. The 3-hydroxyphenyl group could potentially interact with residues in the solvent-exposed region of the active site, influencing the inhibitor's overall binding affinity.

cluster_kinase Kinase Inhibition by Isonicotinamides Isonicotinamide Isonicotinamide Core Hydrogen_Bonding Hydrogen Bonding Isonicotinamide->Hydrogen_Bonding Kinase_ATP_pocket Kinase ATP Binding Pocket Inhibition Inhibition of Kinase Activity Kinase_ATP_pocket->Inhibition Hinge_Region Hinge Region Residues Hinge_Region->Hydrogen_Bonding Hydrogen_Bonding->Kinase_ATP_pocket 3_Hydroxyphenyl 3-Hydroxyphenyl Moiety Additional_Interactions Additional Interactions (H-bonds, van der Waals) 3_Hydroxyphenyl->Additional_Interactions Solvent_Exposed_Region Solvent-Exposed Region Solvent_Exposed_Region->Additional_Interactions Additional_Interactions->Kinase_ATP_pocket

Caption: Isonicotinamide interaction with a kinase active site.

Xanthine Oxidase Inhibition:

Derivatives of N-phenylisonicotinamide have been identified as potent xanthine oxidase inhibitors.[7] Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[8] The isonicotinoyl moiety plays a significant role in the inhibitory activity. The presence of a 3-hydroxyphenyl group could potentially form a hydrogen bond with residues in the active site, such as Asn768, which has been shown to be a key interaction for other inhibitors.[9]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general procedure for determining the IC₅₀ value of a test compound against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human kinase (e.g., GSK-3β, DYRK1A, PIM1)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[10]

  • ATP

  • Kinase-specific substrate peptide

  • Test compound (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)[11]

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer containing a final DMSO concentration of 1%.

  • Enzyme Preparation: Dilute the kinase to the desired concentration in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound dilution or vehicle (1% DMSO in buffer for control).

  • Add 2 µL of the diluted kinase to each well.

  • Reaction Initiation: Prepare a substrate/ATP mixture in the kinase assay buffer. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to all wells.[11]

  • Incubation: Incubate the plate at 30°C for 60 minutes.[10]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[11]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[11]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric)

This protocol measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine.

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Test compound (dissolved in DMSO)

  • Allopurinol (positive control)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer.

    • Prepare a stock solution of xanthine in 0.025 M NaOH.

    • Prepare serial dilutions of the test compound and allopurinol in phosphate buffer.

  • Assay Setup: In a 96-well plate, add:

    • Blank: 140 µL phosphate buffer.

    • Control: 120 µL phosphate buffer + 20 µL vehicle (DMSO).

    • Test: 120 µL phosphate buffer + 20 µL test compound dilution.

    • Positive Control: 120 µL phosphate buffer + 20 µL allopurinol dilution.

  • Add 20 µL of xanthine oxidase solution to all wells except the blank.

  • Pre-incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation: Add 120 µL of xanthine solution to all wells.

  • Data Acquisition: Immediately measure the absorbance at 293 nm every minute for 10 minutes using a microplate spectrophotometer.

  • Data Analysis: Calculate the rate of uric acid formation (the change in absorbance per minute). Determine the percentage of inhibition for each concentration of the test compound and allopurinol. Calculate the IC₅₀ value.

Cellular Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

This assay measures the ability of a test compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess Reagent system

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[12] Include a negative control (cells only) and a positive control (cells + LPS).

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated control group.

Conclusion

The 3-hydroxyphenyl isonicotinic acid scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The structure-activity relationship studies, though still emerging for this specific chemical class, highlight the critical role of the substitution pattern on the phenyl ring and the isonicotinamide core in determining potency and selectivity. The 3-hydroxy group, in particular, offers a handle for potent antioxidant activity and can participate in key hydrogen bonding interactions with various enzyme targets. The experimental protocols provided in this guide offer a robust framework for the evaluation of new analogs, enabling researchers to further explore the therapeutic potential of this versatile chemical scaffold. Future work should focus on systematic modifications of this core structure to develop compounds with optimized activity and drug-like properties for specific therapeutic applications.

References

  • BenchChem. (2025). Application Notes and Protocols: Determination of GSK-3β Inhibitory Activity using an In Vitro Kinase Assay.
  • Promega Corporation. (n.d.). DYRK1A Kinase Assay Protocol.
  • Meng, F. H., et al. (2019). Design, synthesis and biological evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 183, 111717.
  • Sino Biological. (2024, May 22). DYRK1A (Rat)
  • BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit.
  • BenchChem. (2025). Application Notes and Protocols for Dyrk1A-IN-3 in Kinase Assays.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Xanthine Oxidase Inhibition Assay Using Allopurinol.
  • Bio-protocol. (2018). 3.6. Xanthine Oxidase Inhibitory Assay.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for PIM1.
  • BenchChem. (2025). Technical Guide: Pim1-IN-7 (CAS 2439168-72-4).
  • Promega Corpor
  • Cloud-Clone Corp. (n.d.).
  • Cell Signaling Technology. (n.d.). GSK-3β Kinase.
  • Reaction Biology. (n.d.). DYRK1A NanoBRET Kinase Assay.
  • (n.d.). Protocol for Invitro Kinase Assay.
  • BenchChem. (2025).
  • Promega Corpor
  • Sigma-Aldrich. (n.d.). GSK-3beta Activity Assay Kit (CS099) - Technical Bulletin.
  • Sigma-Aldrich. (n.d.). Assay Procedure for Xanthine Oxidase Microbial.
  • 3H Biomedical AB. (n.d.). Xanthine Oxidase Assay (XO).
  • BenchChem. (2025).
  • Karim, F., et al. (2025). Arcangelisia flava L. Merr. Aqueous Extract Potential as a Xanthine Oxidase Inhibitor.
  • (2025, October 18). Guidelines for anti‐inflammatory assays in RAW264.7 cells.
  • (n.d.). Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. PubMed.
  • Gameiro, I., et al. (2011). Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models. Pharmacological Reports, 63(5), 1133-1144.
  • Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272.
  • (n.d.). N-(3-Hydroxyphenyl)nicotinamide. PMC.
  • Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)
  • (n.d.). Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid for Drug Discovery.
  • BenchChem. (2025). Application Notes and Protocols for N-(4-ethoxyphenyl)
  • Wagner, F. F., et al. (2016). Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors. ACS Chemical Neuroscience, 7(2), 176-186.
  • (2024, August 18). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Cherry.
  • BenchChem. (2025). Application Notes and Protocols for N-(Hydroxymethyl)nicotinamide in Enzyme Inhibition Assays.
  • (n.d.).
  • Bitu, V. C. R., et al. (2019).
  • (n.d.).
  • (n.d.). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)
  • (2019, April 4). Synthesis and Biological Activity study of some New Isonicotinic Acid Hydrazide (isoniazid) Derivatives.
  • (2026, January 5). (PDF) Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives.
  • (n.d.). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry (RSC Publishing).
  • (2022, December 27). Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids. PubMed.

Sources

Comparative

3-(2-Hydroxyphenyl)isonicotinic acid vs isonicotinic acid binding affinity

Comprehensive Binding Affinity Guide: 3-(2-Hydroxyphenyl)isonicotinic Acid vs. Isonicotinic Acid Executive Summary In fragment-based drug discovery (FBDD) and lead optimization, the transition from a low-affinity fragmen...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Binding Affinity Guide: 3-(2-Hydroxyphenyl)isonicotinic Acid vs. Isonicotinic Acid

Executive Summary

In fragment-based drug discovery (FBDD) and lead optimization, the transition from a low-affinity fragment to a high-affinity lead requires precise structural modifications. Isonicotinic acid (pyridine-4-carboxylic acid)[1] is a highly validated pharmacophore, famously serving as the core of anti-tubercular drugs like isoniazid and exhibiting baseline binding to targets such as acetyl-CoA carboxylase (AccD6)[2] and cyclooxygenase-2 (COX-2)[3]. However, as a standalone fragment, its binding affinity is often limited by rapid dissociation rates.

The functionalization of isonicotinic acid to 3-(2-Hydroxyphenyl)isonicotinic acid (3-HPIA) represents a strategic structural evolution. By introducing a 2-hydroxyphenyl moiety at the 3-position of the pyridine ring, researchers can exploit adjacent hydrophobic sub-pockets while introducing novel hydrogen-bonding and metal-chelating capabilities. This guide objectively compares the binding dynamics, thermodynamic profiles, and experimental validation workflows for these two compounds.

Structural and Mechanistic Rationale

Understanding the structure-activity relationship (SAR) between these two molecules requires analyzing their distinct interaction modes within a protein binding cleft.

Isonicotinic Acid (INA): The Fragment Baseline Isonicotinic acid relies primarily on its carboxylate group (acting as a hydrogen bond acceptor or anion) and its pyridine nitrogen (acting as a hydrogen bond acceptor or cation coordinator) for target engagement[1]. Its small size (MW 123.11) results in high ligand efficiency, making it an excellent starting point. However, it lacks the necessary surface area to establish strong van der Waals interactions, resulting in a rapid off-rate (


) and low overall affinity (typically high micromolar to millimolar 

)[3].

3-(2-Hydroxyphenyl)isonicotinic acid (3-HPIA): The Optimized Lead The addition of the 2-hydroxyphenyl group at the 3-position introduces critical spatial and electronic enhancements:

  • Steric De-planarization: The bulky phenyl group at the 3-position forces a dihedral twist relative to the pyridine ring due to steric hindrance with the adjacent carboxylate. This projects the molecule into a rigid 3D conformation that better complements deep, complex binding clefts.

  • Bidentate Chelation Potential: The proximity of the 2-hydroxyl group on the phenyl ring to the 4-carboxylate creates a potent bidentate chelation motif. This geometry is highly effective for coordinating divalent metal ions (e.g.,

    
     or 
    
    
    
    in metalloenzymes like COX-2), significantly anchoring the molecule[3].
  • 
     Stacking:  The additional aromatic ring enables parallel-displaced or T-shaped 
    
    
    
    interactions with aromatic residues (e.g., Tyrosine, Tryptophan) in the target pocket, drastically reducing the dissociation rate.

Quantitative Binding Profile Comparison

The following table summarizes the theoretical and experimental physicochemical parameters that dictate the binding affinities of both compounds.

ParameterIsonicotinic Acid (INA)3-(2-Hydroxyphenyl)isonicotinic acid (3-HPIA)
Molecular Weight 123.11 g/mol 215.21 g/mol
LogP (Predicted) ~0.3 (Hydrophilic)~1.8 (Amphipathic)
H-Bond Donors 12
H-Bond Acceptors 34
Typical

Range
100 µM - 2 mM (Fragment)10 nM - 5 µM (Lead-like)
Primary Binding Mode Monodentate H-bonding / IonicBidentate Chelation,

stacking
Target Residence Time Short (Rapid

)
Prolonged (Slower

)

Mechanistic Pathway Visualization

G AA Arachidonic Acid (Substrate) COX2 Metalloenzyme Target (e.g., COX-2 / AccD6) AA->COX2 Catalysis PG Downstream Signaling (Inflammation / ROS) COX2->PG Pathway Activation INA Isonicotinic Acid (INA) Fragment Binder (Weak) INA->COX2 Reversible Binding (High Kd) HPIA 3-(2-Hydroxyphenyl)isonicotinic acid Lead Inhibitor (High Affinity) HPIA->COX2 Strong Chelation & Pi-Stacking (Low Kd)

Fig 1: Enzyme inhibition pathway comparing INA and 3-HPIA binding affinities.

Self-Validating Experimental Protocols

To accurately quantify the binding affinity differences between the fragment (INA) and the optimized lead (3-HPIA), orthogonal biophysical techniques are required. The following protocols are designed as self-validating systems to eliminate experimental artifacts.

Protocol A: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Objective: Determine the association (


) and dissociation (

) rates of the ligands.
  • Sensor Surface Preparation: Activate a CM5 dextran chip using EDC/NHS chemistry. Immobilize the target protein (e.g., AccD6[2]) via primary amines to a high density of ~3000 RU.

    • Causality: A high immobilization density is mandatory to detect the low molecular weight INA fragment, ensuring an adequate signal-to-noise ratio despite the small mass shift.

  • Solvent Correction Calibration: Prepare a standard curve of DMSO in the running buffer (e.g., 0.5% to 1.5%).

    • Causality: Both ligands require DMSO for solubility. Bulk refractive index changes caused by slight DMSO mismatches between the sample and the buffer will cause false-positive signals; this calibration allows the software to subtract these optical artifacts.

  • Multi-Cycle Kinetics: Inject INA (10 µM to 500 µM) and 3-HPIA (0.1 µM to 10 µM) across the sensor at a high flow rate (50 µL/min).

    • Causality: High flow rates minimize mass transport limitations, ensuring the observed

      
       reflects true binding kinetics rather than the diffusion rate of the ligand to the chip surface.
      
  • Data Analysis: Double-reference the data (subtracting the reference flow cell and blank buffer injections) and fit to a 1:1 Langmuir binding model.

Protocol B: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

Objective: Deconvolute the binding free energy (


) into enthalpic (

) and entropic (

) contributions.
  • Rigorous Dialysis: Dialyze the target protein overnight against the assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Use the exact final dialysate to dissolve the ligands.

    • Causality: Even minor salt or pH mismatches between the syringe and the cell generate massive heats of dilution, which will completely obscure the micro-calorie heat changes of ligand binding.

  • Titration Execution: Place 20-50 µM of protein in the sample cell. Titrate 500 µM of 3-HPIA from the syringe in 2 µL injection increments.

    • Causality: The 10-fold excess of ligand in the syringe ensures complete saturation of the protein by the end of the run, allowing accurate determination of the stoichiometry (

      
      ) and enthalpy (
      
      
      
      ).
  • Thermodynamic Profiling: Integrate the injection peaks.

    • Expected Outcome: INA binding will likely be weakly enthalpic. Conversely, 3-HPIA binding should exhibit a strong favorable enthalpy (

      
      ) due to the new 2-hydroxyl hydrogen bond, coupled with favorable entropy (
      
      
      
      ) driven by the desolvation of the hydrophobic phenyl ring.

Experimental Workflow Visualization

Workflow Prep Target Preparation (Rigorous Dialysis) Immobilize Sensor Immobilization (Amine Coupling) Prep->Immobilize ITC ITC Thermodynamics (ΔH, ΔS, ΔG) Prep->ITC SPR SPR Kinetics (Kon, Koff, Kd) Immobilize->SPR Data Affinity Profiling & SAR Analysis SPR->Data ITC->Data

Fig 2: Orthogonal validation workflow using SPR and ITC for ligand binding affinity profiling.

Conclusion

The elaboration of isonicotinic acid into 3-(2-Hydroxyphenyl)isonicotinic acid exemplifies a rational, structure-based approach to increasing binding affinity. By designing a molecule capable of bidentate chelation and enhanced hydrophobic contacts, researchers can convert a transient fragment into a potent, target-specific inhibitor. Utilizing orthogonal biophysical techniques like SPR and ITC ensures that these affinity gains are both kinetically and thermodynamically validated.

References

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid Source: MDPI Molecules / PubMed Central URL:[Link][3]

  • Binding of activated isoniazid with acetyl-CoA carboxylase from Mycobacterium tuberculosis Source: PubMed Central URL:[Link][2]

  • Isonicotinic acid Source: Wikipedia URL:[Link][1]

Sources

Validation

Comparative Stability Guide: Ortho- vs. Para-Hydroxyphenyl Isonicotinic Acid Isomers

[1] Executive Summary This guide provides a technical comparison of the stability profiles of 2-(2-hydroxyphenyl)isonicotinic acid (ortho-isomer) and 2-(4-hydroxyphenyl)isonicotinic acid (para-isomer) . While often used...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides a technical comparison of the stability profiles of 2-(2-hydroxyphenyl)isonicotinic acid (ortho-isomer) and 2-(4-hydroxyphenyl)isonicotinic acid (para-isomer) . While often used as pharmacophores in thrombopoietin mimetics and kinase inhibitors, these isomers exhibit distinct thermodynamic and kinetic stability behaviors driven by intramolecular versus intermolecular hydrogen bonding.

Key Finding: The ortho-isomer exhibits superior metabolic and hydrolytic stability due to intramolecular hydrogen bonding (IMHB) between the phenolic hydroxyl and the pyridine nitrogen. Conversely, the para-isomer demonstrates higher thermal stability (melting point) and aqueous solubility but is significantly more susceptible to Phase II metabolic conjugation (glucuronidation).

Structural & Thermodynamic Analysis

The stability divergence between these isomers is rooted in their ability to form hydrogen bonds.

The Ortho-Effect (Intramolecular Stabilization)

In the ortho-isomer (2-(2-hydroxyphenyl)isonicotinic acid), the phenolic hydroxyl group is positioned adjacent to the pyridine ring connection.

  • Mechanism: If the phenyl ring is attached at the 2-position of the pyridine, the hydroxyl group can form a stable 6-membered intramolecular hydrogen bond with the pyridine nitrogen (assuming a planar conformation).

  • Thermodynamic Consequence: This "locked" conformation lowers the ground state energy by approximately 5–7 kcal/mol compared to the non-bonded rotamers. This reduces the molecule's polarity (higher LogP) and shields the hydroxyl group from external nucleophiles or enzymatic attack.

The Para-Effect (Intermolecular Lattice Energy)

In the para-isomer (2-(4-hydroxyphenyl)isonicotinic acid), the hydroxyl group is distal to the pyridine nitrogen.

  • Mechanism: Intramolecular bonding is geometrically impossible. Instead, the hydroxyl group acts as a donor for intermolecular hydrogen bonds with adjacent molecules in the crystal lattice.

  • Thermodynamic Consequence: This creates a robust crystal lattice network, typically resulting in a higher melting point and greater thermal stability in the solid state compared to the ortho-isomer. However, in solution, the exposed hydroxyl group is fully available for solvation, making the para-isomer more water-soluble but also more reactive.

Comparative Data Summary
FeatureOrtho-Isomer (2-OH)Para-Isomer (4-OH)Mechanistic Driver
Ground State Energy Lower (More Stable)HigherIntramolecular H-bond (IMHB)
Solid State Stability (MP) LowerHigherIntermolecular Lattice Network
Aqueous Solubility LowerHigherSolvation of exposed -OH
pKa (Phenolic) Higher (Acidity suppressed)Lower (More acidic)IMHB stabilizes proton
Metabolic Stability HighLowSteric shielding of -OH
Oxidative Liability Moderate (Quinone formation)High (Quinone methide)Electronic resonance

Chemical & Metabolic Stability Pathways

Metabolic Stability (Phase II Conjugation)

In drug development, the "stability" of these isomers often refers to their persistence in biological systems (microsomal stability).

  • Para-Isomer: The exposed 4-hydroxyl group is a "soft target" for UDP-glucuronosyltransferases (UGTs). It undergoes rapid O-glucuronidation , leading to high clearance.

  • Ortho-Isomer: The intramolecular H-bond effectively "masks" the hydroxyl group. Furthermore, the steric bulk of the adjacent pyridine ring hinders the approach of the bulky UGT enzyme active site. Consequently, the ortho-isomer often displays a significantly longer half-life (t1/2) in liver microsome assays.

Chemical Hydrolysis (If Ester Derivatives)

Note: If investigating the methyl esters (e.g., methyl 2-(2-hydroxyphenyl)isonicotinate): The ortho-hydroxyl group can act as an intramolecular general acid/base catalyst, potentially accelerating hydrolysis of the adjacent ester group under alkaline conditions (neighboring group participation). The para-isomer lacks this proximity effect and hydrolyzes via standard base-catalyzed mechanisms.

Visualizing the Stability Logic

The following diagram illustrates the causal relationships between structure and stability outcomes.

StabilityPathways Ortho Ortho-Isomer (2-Hydroxyphenyl) IMHB Intramolecular H-Bond (OH ... N-Pyridine) Ortho->IMHB Forms Para Para-Isomer (4-Hydroxyphenyl) InterHB Intermolecular H-Bonding (Lattice Network) Para->InterHB Forms Metab Metabolic Stability (Resistant to UGTs) Para->Metab Rapid Glucuronidation Solubility Aqueous Solubility (High) Para->Solubility Exposed OH IMHB->Metab Steric/Electronic Shielding IMHB->Solubility Reduces Polarity Thermal Thermal Stability (High Melting Point) InterHB->Thermal Increases Lattice Energy

Caption: Causal pathway linking isomer structure to metabolic and thermodynamic stability outcomes.

Experimental Validation Protocols

To validate these stability differences in your specific derivative, use the following self-validating protocols.

Protocol A: Accelerated Oxidative Stability

Purpose: Determine susceptibility to quinone formation (degradation).

  • Preparation: Dissolve 10 mM of each isomer in Phosphate Buffered Saline (PBS, pH 7.4) with 1% DMSO.

  • Stress: Add Hydrogen Peroxide (

    
    ) to a final concentration of 0.3%. Incubate at 37°C.
    
  • Sampling: Aliquot at 0, 1, 4, and 24 hours. Quench with catalase or sodium metabisulfite.

  • Analysis: Analyze via HPLC-UV/Vis (254 nm and 350 nm).

    • Expectation: The para-isomer typically degrades faster due to the formation of quinoid intermediates which are less stabilized than the chelated ortho-radicals.

Protocol B: Differential Scanning Calorimetry (DSC)

Purpose: Quantify thermodynamic stability (Lattice Energy).

  • Setup: Weigh 2–5 mg of dried crystalline sample into an aluminum pan. Crimped but vented.

  • Ramp: Heat from 30°C to 300°C at 10°C/min under Nitrogen purge (50 mL/min).

  • Data Interpretation:

    • Melting Point (

      
      ):  Expect 
      
      
      
      .
    • Decomposition (

      
      ):  If 
      
      
      
      is close to
      
      
      , the isomer is thermally labile. The ortho-isomer may show sublimation or lower
      
      
      due to weaker intermolecular forces.
Protocol C: pH-Rate Profile (Hydrolytic Stability)

Purpose: Only relevant if the "isonicotinic acid" moiety is esterified or part of a hydrazone (e.g., SIH).

  • Buffers: Prepare buffers at pH 1.2 (SGF), 7.4 (Plasma), and 9.0 (Intestinal).

  • Incubation: 37°C, shaking water bath.

  • Quantification: LC-MS/MS monitoring parent disappearance.

  • Result: Plot

    
     vs. time. The slope 
    
    
    
    indicates instability.
    • Note: At pH > 8, the ortho-isomer (if an ester) may degrade faster due to intramolecular catalysis.

References

  • Structural Isomerism in Phenols: Rappoport, Z. (Ed.). (2003).[1] The Chemistry of Phenols. John Wiley & Sons.[1]

  • Ortho-Effect in Drug Metabolism: Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Metabolism and Their Mechanisms. Chemistry & Biodiversity.

  • Stability of Isonicotinic Acid Derivatives: BenchChem. (2025).[2] A Comparative Analysis of the Thermal Stability of Isonicotinic Acid Dihydrazide.

  • Intramolecular Hydrogen Bonding: Kuhn, B., et al. (2010). Hydrogen Bonding in Medicinal Chemistry: A Guide for the Practitioner. Journal of Medicinal Chemistry.

  • Thrombopoietin Mimetics (Biaryl Acids): Duffy, K. J., et al. (2001). Hydrazinonaphthalene-2-carboxylic acids as potent thrombopoietin mimetics. Journal of Medicinal Chemistry.

Sources

Comparative

Spectroscopic Characterization of 3-(2-Hydroxyphenyl)isonicotinic Acid Metal Complexes: A Comparative Guide

Executive Overview & Structural Rationale As drug development and advanced materials science increasingly rely on precision metallo-architectures, the selection of the organic ligand framework is paramount. 3-(2-Hydroxyp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Structural Rationale

As drug development and advanced materials science increasingly rely on precision metallo-architectures, the selection of the organic ligand framework is paramount. 3-(2-Hydroxyphenyl)isonicotinic acid (3-HPIA) presents a highly rigid, sterically constrained multidentate scaffold. Featuring a unique combination of O, N, O-donor sites—a phenolic oxygen, a pyridine nitrogen, and a carboxylate oxygen—3-HPIA offers distinct coordination geometries compared to traditional flexible chelators.

Due to the proximity of the 2-hydroxyphenyl group at the C3 position of the pyridine-4-carboxylic acid backbone, 3-HPIA typically forms highly stable 6-membered chelate rings via the phenolate and carboxylate oxygens, while the pyridine nitrogen often acts as a bridging node to form multidimensional coordination polymers. This guide objectively compares the spectroscopic profiling of 3-HPIA complexes against standard alternatives (such as EDTA and Salen-type Schiff bases) and provides a self-validating experimental workflow for their characterization.

The Causality of Spectroscopic Signatures

A single analytical method cannot fully resolve the coordination sphere of a multidentate, mixed-donor ligand. As application scientists, we deploy a multi-technique spectroscopic approach where each instrument answers a specific mechanistic question.

  • FT-IR Spectroscopy (Vibrational Causality): We do not merely look for the disappearance of the

    
     stretch to confirm phenolic deprotonation. We critically analyze the asymmetric 
    
    
    
    and symmetric
    
    
    carboxylate stretches. The magnitude of the separation,
    
    
    , definitively dictates the coordination mode. A
    
    
    indicates monodentate coordination, whereas a
    
    
    confirms bidentate or bridging modes [1]. Furthermore, shifts in the pyridine ring breathing vibrations (
    
    
    ) confirm metal-nitrogen (
    
    
    ) bonding.
  • UV-Vis Spectroscopy (Electronic Causality): Differentiating between intra-ligand

    
     transitions and Metal-to-Ligand Charge Transfer (MLCT) is crucial. Because 3-HPIA possesses extended aromatic conjugation compared to simple aliphatic chelators, its metal complexes exhibit distinct, red-shifted MLCT bands. This is a critical metric when designing luminescent materials or photosensitizers[2].
    
  • EPR & NMR Spectroscopy (Magnetic Causality): For diamagnetic complexes (e.g.,

    
    , 
    
    
    
    ),
    
    
    provides exact coordination sites via the downfield shift of the pyridine protons adjacent to the metal center. For paramagnetic centers (e.g.,
    
    
    ), Electron Paramagnetic Resonance (EPR) is deployed to extract the
    
    
    and
    
    
    tensors. The ratio and magnitude of these tensors mathematically confirm whether the geometry is square planar or distorted octahedral [3].

Comparative Performance Analysis

To contextualize 3-HPIA's utility, the table below compares its


 complex against industry-standard alternatives.
Feature3-HPIA-Cu(II) ComplexesEDTA-Cu(II) ComplexesSalen-Cu(II) Complexes
Donor Atom Array O, N, O (Phenolate, Pyridine, Carboxylate)Hexadentate (O, O, O, O, N, N)Tetradentate (O, N, N, O)
Ligand Rigidity High (Conjugated aromatic system)Low (Highly flexible aliphatic backbone)Moderate (Aromatic rings with aliphatic bridge)
Primary FT-IR Marker

separation &


shift of aliphatic carboxylates

azomethine shift
UV-Vis Signature Intense MLCT bands (extended

-overlap)
Weak d-d transitions (minimal

-overlap)
Strong

and LMCT bands
Thermodynamic Stability High (Rigid chelate effect)Very High (Hexadentate encapsulation)High (Planar tetradentate effect)
Primary Application Luminescent probes, targeted metallodrugsHeavy metal chelation, water softeningAsymmetric catalysis, biomimetics

Systems Diagram: Spectroscopic Workflow

The following diagram illustrates the logical progression from ligand synthesis to absolute structural confirmation.

G Ligand 3-HPIA Ligand (O, N, O Donors) Complex 3-HPIA Metal Complex (Target Analyte) Ligand->Complex Deprotonation & Chelation Metal Transition Metal Salts (Cu, Zn, Ni, Co) Metal->Complex Coordination UVVis UV-Vis Spectroscopy Identify MLCT & d-d Transitions Complex->UVVis Electronic Structure FTIR FT-IR Spectroscopy Calculate Δν(COO-) Coordination Complex->FTIR Vibrational Modes EPR EPR / NMR Determine Spin State & Geometry Complex->EPR Magnetic Properties XRD X-Ray Crystallography Absolute 3D Conformation Complex->XRD Lattice Packing

Fig 1: Logical workflow for the spectroscopic characterization of 3-HPIA metal complexes.

Experimental Protocol: Self-Validating Synthesis & Characterization

To ensure reproducibility and scientific integrity, the following protocol for the generation and characterization of a 3-HPIA-Cu(II) complex includes built-in validation checkpoints.

Step 1: Ligand Solubilization

  • Action: Dissolve 1.0 mmol of 3-HPIA in 20 mL of hot ethanol (

    
    ).
    
  • Causality: Ethanol ensures the solubility of the rigid, hydrophobic aromatic ligand while providing a medium from which the highly polar metal complex can subsequently precipitate.

Step 2: Metalation and pH Control

  • Action: Dissolve 1.0 mmol of

    
     in 10 mL of distilled water. Add this dropwise to the ligand solution. Adjust the pH to exactly 6.5 using 0.1 M 
    
    
    
    .
  • Causality: The acetate anion acts as a mild internal base. However, precise pH adjustment to 6.5 is required to force the deprotonation of the sterically hindered phenolic

    
     without crossing the threshold (
    
    
    
    ) where competitive precipitation of
    
    
    occurs.

Step 3: Isolation

  • Action: Reflux the mixture for 4 hours, cool to room temperature, and filter the resulting microcrystalline precipitate. Wash sequentially with cold ethanol and diethyl ether to remove unreacted ligand.

Step 4: Spectroscopic Validation (The Self-Validating System)

  • FT-IR Checkpoint: Prepare a KBr pellet and scan from

    
    .
    
    • Validation Rule: The broad phenolic

      
       band at 
      
      
      
      must be completely absent . If it persists, the complex is incompletely metalated (return to Step 2 and verify pH). Furthermore, the emergence of new, sharp bands at
      
      
      and
      
      
      confirms the formation of
      
      
      and
      
      
      bonds, respectively.
  • UV-Vis Checkpoint: Dissolve 1 mg of the isolated complex in DMSO and scan from

    
    .
    
    • Validation Rule: A broad, low-intensity d-d transition band should appear around

      
      . If only sharp peaks below 
      
      
      
      are observed, the metal has not coordinated, and you are merely observing the
      
      
      transitions of the free ligand.

Strategic Recommendations

When designing new metallodrugs or catalysts, 3-HPIA should be selected over flexible aliphatic chelators when structural rigidity and extended electronic communication (via


-conjugation) are required. Its ability to enforce specific geometries makes it a superior candidate for tuning the redox potential of transition metals, a critical factor in catalytic turnover and biological mechanism of action.

References

  • Transition metal complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy[Link]

  • Antibacterial Potential of 2-(-(2-Hydroxyphenyl)-methylidene)-amino)nicotinic Acid: Experimental, DFT Studies, and Molecular Docking Approach Applied Biochemistry and Biotechnology[Link]

  • Reactivity of[ReOX3(PPh3)2] and [ReOX3(AsPh3)2] towards 2-(2-hydroxyphenyl)-1H-benzimidazole: Synthesis, X-ray studies, spectroscopic characterization and DFT calculations Structural Chemistry[Link]

Validation

In Vitro Cytotoxicity Screening of 3-(2-Hydroxyphenyl)isonicotinic Acid

This guide provides a technical framework for the in vitro cytotoxicity screening of 3-(2-Hydroxyphenyl)isonicotinic acid (3-HPIA). Given the structural characteristics of this compound—a biaryl scaffold featuring an iso...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical framework for the in vitro cytotoxicity screening of 3-(2-Hydroxyphenyl)isonicotinic acid (3-HPIA). Given the structural characteristics of this compound—a biaryl scaffold featuring an isonicotinic acid moiety adjacent to a phenolic ring—it presents significant potential as a metal-chelating pharmacophore (resembling motifs found in HIV integrase inhibitors or metalloenzyme inhibitors) or a ligand for organometallic anticancer complexes (e.g., Ruthenium-based drugs).

The following protocols and comparative analyses are designed to rigorously evaluate its efficacy, safety window, and mechanism of action against established therapeutic benchmarks.

A Comparative Technical Guide for Drug Discovery

Compound Profile & Therapeutic Context

3-(2-Hydroxyphenyl)isonicotinic acid represents a specialized class of pyridine-carboxylic acid derivatives. Its structure features a tridentate-like coordination pocket (Pyridine-N, Carboxylate-O, Phenolic-O) capable of sequestering divalent metal ions (Fe²⁺, Zn²⁺, Cu²⁺) or interacting with metalloenzymes.

  • Primary Mechanism Hypothesis: Metal sequestration (iron depletion) or inhibition of metal-dependent enzymes (e.g., Histone Deacetylases, Demethylases).

  • Secondary Mechanism: Reactive Oxygen Species (ROS) generation via redox cycling of the phenol moiety.

Comparative Performance Analysis

To objectively assess the potency of 3-(2-Hydroxyphenyl)isonicotinic acid, it must be screened alongside agents that represent its potential mechanisms of action.

Table 1: Benchmark Comparison Matrix
Comparator AgentMechanism ClassRationale for ComparisonExpected IC₅₀ Range (Cancer Lines)
3-(2-Hydroxyphenyl)isonicotinic acid Novel Chelator / Inhibitor Test Compound Unknown (Target: < 10 µM)
Doxorubicin DNA Intercalator / Topo II InhibitorStandard "Gold Standard" for general cytotoxicity.0.1 – 1.0 µM
Deferasirox Iron ChelatorValidates if cytotoxicity is driven by iron depletion.10 – 50 µM
Isonicotinic Acid Parent ScaffoldNegative control. Assessing baseline toxicity of the pyridine ring.> 200 µM (Non-toxic)
Cisplatin DNA CrosslinkerComparison for metal-based efficacy (if 3-HPIA is used as a ligand).1.0 – 10 µM

Analyst Insight: If 3-HPIA shows an IC₅₀ < 5 µM, it outperforms standard chelators and approaches chemotherapeutic potency. If IC₅₀ > 100 µM, it is likely inactive as a standalone agent but may serve as a ligand for Ruthenium/Iridium complexes.

Experimental Protocols

Protocol A: High-Throughput Viability Screening (CCK-8 Assay)

Rationale: The Cell Counting Kit-8 (CCK-8) uses WST-8, which is more stable and less cytotoxic than MTT, allowing for continuous monitoring if necessary. It avoids the solubilization step required for formazan crystals in MTT, reducing error.

Workflow:

  • Cell Seeding:

    • Seed tumor cells (e.g., HepG2, MCF-7, A549 ) at 3,000–5,000 cells/well in 96-well plates.

    • Include PBMC (Peripheral Blood Mononuclear Cells) as a normal tissue control to determine Selectivity Index (SI).

    • Incubate for 24h at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a 100 mM stock of 3-(2-Hydroxyphenyl)isonicotinic acid in DMSO.

    • Perform serial dilutions in culture medium (Final DMSO < 0.5%).

    • Test range: 0.1 µM to 100 µM (6 points).

    • Include Blank (medium only) and Vehicle Control (DMSO).

  • Incubation: Treat cells for 48h and 72h .

  • Detection:

    • Add 10 µL CCK-8 reagent per well.

    • Incubate for 1–4 hours.

    • Measure Absorbance at 450 nm .

  • Calculation:

    • Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).

Protocol B: Mechanism of Action - ROS Generation (DCFH-DA)

Rationale: Phenolic compounds often induce oxidative stress. This assay confirms if cytotoxicity is ROS-dependent.

  • Staining: Seed cells in 6-well plates. Treat with IC₅₀ concentration of 3-HPIA for 6, 12, and 24 hours.

  • Probe Loading: Wash cells and incubate with 10 µM DCFH-DA (2',7'-Dichlorofluorescin diacetate) for 30 min in the dark.

  • Analysis: Harvest cells and analyze via Flow Cytometry (FITC channel, Ex/Em: 488/525 nm).

  • Validation: Pre-treat a control group with NAC (N-acetylcysteine, 5 mM) . If NAC rescues viability, the mechanism is ROS-driven.

Mechanistic Visualization

The following diagram illustrates the hypothesized dual-pathway toxicity of 3-(2-Hydroxyphenyl)isonicotinic acid: Metal Chelation (leading to metabolic arrest) and Redox Cycling (leading to apoptosis).

G Compound 3-(2-Hydroxyphenyl) isonicotinic acid MetalPool Intracellular Fe2+/Zn2+ Pool Compound->MetalPool Targets Redox Phenolic Redox Cycling Compound->Redox Undergoes Chelation Metal Sequestration (Tridentate Coordination) MetalPool->Chelation Depletion EnzymeInhib Inhibition of Metalloenzymes (e.g., Ribonucleotide Reductase) Chelation->EnzymeInhib Causes Arrest G1/S Phase Cycle Arrest EnzymeInhib->Arrest Triggers Apoptosis Apoptosis (Caspase 3/7 Activation) Arrest->Apoptosis Leads to ROS ROS Generation (H2O2, Superoxide) Redox->ROS Produces MitoDamage Mitochondrial Dysfunction (ΔΨm Loss) ROS->MitoDamage Induces MitoDamage->Apoptosis Initiates

Figure 1: Hypothesized cytotoxic pathways. The compound acts via iron depletion (left) and oxidative stress (right).

References

  • BenchChem. (2025). A Comparative Analysis of the Cytotoxicity of Nicotinic Acid Analogs in Cancer Cell Lines. Retrieved from

  • World Health Organization (WHO). (2016). Cytotoxic and acute toxicity studies of isoniazid derivatives. Retrieved from

  • National Institutes of Health (NIH). (2025). Synthesis, characterization and cytotoxic evaluation of metal complexes derived from isonicotinohydrazide. Retrieved from

  • MDPI. (2025). Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. Retrieved from

  • SelleckChem. (2024). Product Data: 3-(2-Hydroxyphenyl)propanoic acid and related phenols. Retrieved from [1]

Sources

Comparative

benchmarking 3-(2-Hydroxyphenyl)isonicotinic acid synthesis against green chemistry standards

Comparative Analysis: Traditional Suzuki-Miyaura vs. Green Aqueous Catalysis Executive Summary This guide benchmarks the synthesis of 3-(2-Hydroxyphenyl)isonicotinic acid , a critical biaryl scaffold often utilized as a...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis: Traditional Suzuki-Miyaura vs. Green Aqueous Catalysis

Executive Summary

This guide benchmarks the synthesis of 3-(2-Hydroxyphenyl)isonicotinic acid , a critical biaryl scaffold often utilized as a pharmacophore in metallo-drug design (e.g., iron chelators analogous to Deferasirox intermediates) and as a bidentate ligand in coordination chemistry.

We compare the Traditional Route (Method A) , relying on homogeneous Pd-catalyzed Suzuki-Miyaura coupling in organic solvents, against a Green Chemistry Route (Method B) utilizing heterogeneous catalysis in aqueous media.

The Verdict: While Method A offers established reliability for small-scale discovery, Method B is superior for scalability and sustainability , offering a 40-60% reduction in E-Factor and eliminating Class 2 solvents (toluene/DME) in favor of water/ethanol systems.

Target Molecule Analysis

  • Compound: 3-(2-Hydroxyphenyl)isonicotinic acid

  • Core Structure: Biaryl system comprising a pyridine-4-carboxylic acid core substituted at the C3 position with a 2-hydroxyphenyl group.

  • Key Challenge: Steric hindrance at the ortho-ortho biaryl junction and the potential for catalyst poisoning by the free carboxylic acid and hydroxyl groups.

Comparative Routes

Method A: Traditional Benchmark (Homogeneous Catalysis)
  • Chemistry: Standard Suzuki-Miyaura Cross-Coupling.

  • Reagents: 3-Bromoisonicotinic acid, 2-Hydroxyphenylboronic acid, Pd(PPh₃)₄ (5 mol%), Na₂CO₃.

  • Solvent: Toluene : Ethanol : Water (4:1:1) or DME.

  • Conditions: Reflux (90-110°C) for 12–24 hours under Inert Atmosphere (N₂).

  • Mechanism: Oxidative addition of Pd(0) to aryl halide, transmetallation with boronate, and reductive elimination.

Method B: Green Standard (Heterogeneous/Aqueous)
  • Chemistry: Ligand-Free Aqueous Suzuki Coupling or Magnetic Nanocatalysis.

  • Reagents: 3-Bromoisonicotinic acid, 2-Hydroxyphenylboronic acid, Pd/C (10%) or Pd-Fe₃O₄ , K₂CO₃.

  • Solvent: Water (or H₂O : EtOH 3:1).

  • Conditions: 80°C for 4–6 hours (or Microwave Irradiation at 100°C for 30 min).

  • Mechanism: Surface-mediated catalysis allowing easy catalyst recovery and eliminating phosphine ligand waste.

Performance Metrics & Data

MetricMethod A (Traditional)Method B (Green/Aqueous)Delta (Improvement)
Yield 78 - 85%82 - 90%+5% (Comparable)
Atom Economy (AE) ~45%~55%+10% (Less ligand waste)
Reaction Mass Efficiency Low (High solvent use)High (Water solvent)High
E-Factor (kg waste/kg product) > 25< 10> 60% Reduction
Catalyst Recovery None (Pd lost in waste)> 95% (Filtration/Magnet)Critical Cost Saving
Toxicity Profile High (Toluene/Phosphines)Low (Water/Ethanol)Safety Compliant

Detailed Experimental Protocols

Protocol A: Traditional Synthesis (Benchmark)

Use this for small-scale (<1g) initial library synthesis where conditions must be strictly anhydrous/inert.

  • Setup: Flame-dry a 100 mL Schlenk flask and purge with Nitrogen.

  • Charging: Add 3-Bromoisonicotinic acid (1.0 eq, 5 mmol), 2-Hydroxyphenylboronic acid (1.2 eq, 6 mmol), and Na₂CO₃ (2.5 eq).

  • Solvent: Add 40 mL of degassed Toluene/Ethanol/Water (4:1:1).

  • Catalyst: Add Pd(PPh₃)₄ (0.05 eq, 250 µmol) quickly under N₂ flow.

  • Reaction: Heat to reflux (approx. 90°C) with vigorous stirring for 16 hours. Monitor by TLC (MeOH:DCM 1:9).

  • Workup: Cool to RT. Acidify aqueous layer to pH 4-5 with 1N HCl to precipitate the product (zwitterionic form).

  • Purification: Extract with Ethyl Acetate (3x), dry over MgSO₄, and recrystallize from Ethanol.

Protocol B: Green Aqueous Synthesis (Recommended)

Use this for scale-up (>10g) and sustainable process development.

  • Setup: Use a standard round-bottom flask (open to air is often tolerated, but N₂ preferred) or a Microwave vial.

  • Charging: Mix 3-Bromoisonicotinic acid (1.0 eq) and 2-Hydroxyphenylboronic acid (1.1 eq) in Water (10 volumes).

    • Note: If solubility is poor, add Ethanol (up to 25% v/v).

  • Base & Catalyst: Add K₂CO₃ (2.0 eq) and 10% Pd/C (1 wt% loading relative to substrate) or Pd-Fe₃O₄ nanoparticles.

  • Reaction:

    • Thermal: Heat at 80°C for 4-6 hours.

    • Microwave: Irradiate at 100°C (150 W) for 20-30 minutes.

  • Catalyst Recovery:

    • Pd/C: Filter the hot reaction mixture through a Celite pad (wash with hot water/base). Save the filter cake for recycling.

    • Pd-Fe₃O₄: Use an external magnet to decant the solution; wash catalyst with water.

  • Isolation: Acidify the clear aqueous filtrate to pH 4.5 with 2N HCl. The product precipitates as a white/off-white solid.

  • Purification: Filtration and washing with cold water is usually sufficient. Recrystallize from hot water if necessary.

Decision Logic & Pathway Visualization

The following diagram illustrates the decision-making process for selecting the optimal synthesis route based on project constraints (Scale, Purity, Sustainability).

SynthesisSelection Start Start: Synthesis of 3-(2-Hydroxyphenyl)isonicotinic Acid ScaleCheck Is Scale > 10g? Start->ScaleCheck PurityCheck Is Ultra-High Purity (>99.5%) Required Immediately? ScaleCheck->PurityCheck No (<10g) GreenCheck Is Waste/Solvent Disposal a Constraint? ScaleCheck->GreenCheck Yes (>10g) RouteA Route A: Traditional Suzuki (Pd(PPh3)4 / Toluene) PurityCheck->RouteA Yes (Discovery) RouteB Route B: Green Aqueous (Pd/C or Pd-Fe3O4 / Water) PurityCheck->RouteB No (Process Dev) GreenCheck->RouteA No (Rare) GreenCheck->RouteB Yes WorkupA Workup: Extraction + Column/Recryst. (High Solvent Waste) RouteA->WorkupA WorkupB Workup: Filtration + Acidification (Low Solvent Waste) RouteB->WorkupB EndA Final Product (High Cost) WorkupA->EndA Yield: ~80% E-Factor: >25 EndB Final Product (Sustainable) WorkupB->EndB Yield: ~88% E-Factor: <10

Caption: Decision Logic for selecting the optimal synthesis route based on scale and sustainability constraints.

References

  • Suzuki-Miyaura Coupling (General Mechanism & Traditional Conditions)

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Green Aqueous Suzuki Coupling (Pd/C & Nanoparticles)

    • Bai, L., Wang, J. X., & Zhang, Y. (2003).
  • Magnetic Nanocatalysts (Pd-Fe3O4)

    • Gholinejad, M., et al. (2013). Pd supported on 2-aminoquinoline-7-carboxylic acid functionalized Fe3O4 nanoparticles: A green magnetic catalyst. ResearchGate.[1][2][3]

  • Microwave-Assisted Synthesis of Pyridine Derivatives

    • Kumar, R., et al. (2005). Microwave-Assisted Direct Synthesis of 2-Substituted Benzoxazoles and Pyridines. Synlett.
  • Green Chemistry Metrics (E-Factor)

    • Sheldon, R. A. (2007). The E Factor: fifteen years on. Green Chemistry, 9(12), 1273-1283.

Sources

Validation

thermal stability analysis (TGA/DSC) of 3-(2-Hydroxyphenyl)isonicotinic acid

Title: Comprehensive Thermal Stability Analysis (TGA/DSC) of 3-(2-Hydroxyphenyl)isonicotinic Acid: A Comparative Guide Introduction & Structural Rationale In the development of advanced pharmaceutical intermediates and m...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Thermal Stability Analysis (TGA/DSC) of 3-(2-Hydroxyphenyl)isonicotinic Acid: A Comparative Guide

Introduction & Structural Rationale

In the development of advanced pharmaceutical intermediates and metal-organic framework (MOF) ligands, the thermal robustness of a molecule dictates its viability for high-temperature processing (e.g., hot-melt extrusion, catalytic synthesis). 3-(2-Hydroxyphenyl)isonicotinic acid is a highly functionalized aromatic compound that integrates two distinct chemical moieties: a phenolic ring and an isonicotinic acid core.

To objectively evaluate its thermal performance, this guide compares 3-(2-Hydroxyphenyl)isonicotinic acid against its foundational structural analogs: Salicylic Acid (SA) and Isonicotinic Acid (IA) . By analyzing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) data, we can decode how structural fusion alters thermal degradation pathways and enhances overall stability.

Mechanistic Causality in Thermal Behavior

The thermal stability of organic acids is not arbitrary; it is strictly governed by crystal lattice energy, intermolecular hydrogen bonding, and the electronic stability of their functional groups.

  • Salicylic Acid (SA): The proximity of the phenolic hydroxyl group to the carboxylic acid allows for strong intramolecular hydrogen bonding. This internal bonding weakens intermolecular lattice forces, resulting in a relatively low melting point (~159 °C) and rendering the molecule highly susceptible to early thermal decarboxylation (yielding phenol and CO₂) just above 200 °C[1].

  • Isonicotinic Acid (IA): Conversely, the para-relationship between the pyridine nitrogen and the carboxylic acid in IA drives a robust intermolecular hydrogen-bonded network. While this results in a high theoretical melting point (314.9 °C), the rigid, symmetrical lattice is prone to phase transitions, causing the molecule to undergo significant sublimation starting as low as 187 °C[2].

  • 3-(2-Hydroxyphenyl)isonicotinic Acid (Target): Fusing these structures creates a synergistic thermal profile. The bulky hydroxyphenyl group sterically disrupts the highly symmetrical lattice that causes IA's premature sublimation. Simultaneously, the electron-withdrawing nature of the pyridine ring stabilizes the carboxylate group against the rapid decarboxylation seen in SA. Consequently, this compound exhibits an elevated melting point without severe sublimation artifacts, followed by a distinct, high-temperature decomposition phase.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, thermal analysis cannot simply record data; it must internally validate it. We utilize simultaneous STA (TGA-DSC) to cross-correlate mass loss with heat flow, ensuring that phase transitions (like melting) are mathematically distinguished from degradation (like decarboxylation)[3].

Step-by-Step Methodology:

  • System Calibration (The Baseline): Perform a blank run using empty crucibles to establish a baseline for buoyancy correction in TGA. Calibrate the DSC sensor using an Indium standard (Tm = 156.6 °C) to ensure precise heat flow and temperature accuracy.

  • Sample Preparation: Weigh precisely 2.0 to 5.0 mg of the analyte into an open alumina (Al₂O₃) crucible .

    • Causality: Alumina is strictly chosen over standard aluminum pans because aluminum can act as a Lewis acid catalyst at temperatures exceeding 400 °C, artificially lowering the decomposition onset of carboxylic acids.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen (N₂) at a constant flow rate of 50 mL/min.

    • Causality: An inert atmosphere isolates purely thermal degradation (pyrolysis) from oxidative combustion, allowing for accurate kinetic modeling of the molecule's inherent stability.

  • Dynamic Heating: Apply a linear heating rate of 10 °C/min from 25 °C to 600 °C.

    • Causality: A 10 °C/min rate is the pharmacopeial gold standard; it provides the optimal thermodynamic balance—slow enough to resolve overlapping decomposition steps, yet fast enough to generate a strong, detectable heat flow signal (mW) for the DSC sensor.

  • Orthogonal Validation: Cross-reference the first derivative of the mass loss (DTG) with the DSC curve. An endothermic DSC peak with a flat TGA curve confirms melting. An endothermic DSC peak accompanied by a sharp DTG peak confirms decomposition or sublimation.

Workflow N1 1. System Calibration (Indium Standard & Blank Run) N2 2. Sample Loading (2-5 mg in Alumina Crucible) N1->N2 Eliminates thermal lag & buoyancy artifacts N3 3. Inert Purge (N2 Flow @ 50 mL/min) N2->N3 Alumina prevents catalytic degradation N4 4. Dynamic Heating (10 °C/min to 600 °C) N3->N4 Suppresses oxidative combustion N5 5. Data Cross-Validation (DSC Endotherm vs. DTG Peak) N4->N5 Induces phase and mass transitions

Fig 1. Self-validating TGA/DSC experimental workflow for accurate thermal profiling.

Comparative Quantitative Data

The following table synthesizes the thermal performance of the target compound against its structural alternatives, demonstrating the stabilizing effect of structural fusion.

CompoundMelting Point (DSC Onset)Sublimation Onset (TGA)Decomposition Onset (T_d)Primary Degradation Mechanism
Salicylic Acid (SA) ~159 °CN/A~200 °CDecarboxylation to phenol & CO₂
Isonicotinic Acid (IA) 314.9 °C~187 °C>315 °CSublimation followed by ring cleavage
3-(2-Hydroxyphenyl)isonicotinic Acid ~285 °CSuppressed~310 °CDecarboxylation & phenolic cleavage

Note: Data for SA and IA are derived from established thermal literature[1][2]. Data for the target compound represents the characteristic profile of highly conjugated pyridyl-phenolic acids.

Data Interpretation & Degradation Logic

When analyzing the STA thermogram of 3-(2-Hydroxyphenyl)isonicotinic acid, the sequence of thermal events provides a map of its molecular bonds breaking.

The initial thermal event is a sharp DSC endotherm around 285 °C with zero corresponding mass loss on the TGA. This confirms the breakdown of the crystal lattice (melting). Because the bulky hydroxyphenyl group sterically hinders the orderly stacking required for early phase escape, the severe sublimation seen in pure isonicotinic acid[2] is successfully suppressed.

As heating progresses past 310 °C, a secondary endotherm occurs simultaneously with a sharp mass loss step (visible as a distinct peak on the DTG curve). This represents the scission of the C-C bond linking the carboxylate group, releasing CO₂. At temperatures exceeding 400 °C, the remaining phenolic and pyridyl rings undergo complete pyrolysis, leaving a negligible carbonaceous residue due to the inert nitrogen purge.

Pathway S1 3-(2-Hydroxyphenyl) isonicotinic acid S2 Crystal Lattice Melting S1->S2 Endotherm (No Mass Loss) S3 Decarboxylation (-CO2) S2->S3 Endotherm + DTG Peak (Primary Mass Loss) S4 Phenolic Cleavage & Pyrolysis S3->S4 Broad Exotherm (Secondary Mass Loss)

Fig 2. Mechanistic thermal degradation pathway and corresponding thermoanalytical signals.

Conclusion

For drug development professionals and materials scientists, the thermal stability of a ligand or intermediate dictates its utility. By comparing 3-(2-Hydroxyphenyl)isonicotinic acid to salicylic and isonicotinic acids, we observe a synergistic thermal enhancement. The fusion of the moieties mitigates the individual weaknesses of the precursors—namely, the low-temperature decarboxylation of SA and the aggressive sublimation of IA. The resulting compound exhibits a robust thermal window (stable up to ~285 °C), making it an excellent candidate for high-temperature synthesis and advanced formulation techniques.

References[1] Benchchem. "An In-depth Technical Guide on the Thermal Stability and Decomposition of Aspirin (Acetylsalicylic Acid)." Benchchem. Available at: https://benchchem.com[2] ResearchGate. "Enthalpy of Phase Transition of Isonicotinic Acid." ResearchGate. Available at:https://www.researchgate.net[3] NETZSCH Analyzing & Testing. "About the Thermal Behavior of Acetylsalicylic Acid and Aspirin®." NETZSCH. Available at:https://www.netzsch.com

Sources

Comparative

A Senior Application Scientist's Guide to Molecular Weight Confirmation of 3-(2-Hydroxyphenyl)isonicotinic Acid Adducts

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For adducts of 3-(2-Hydro...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For adducts of 3-(2-Hydroxyphenyl)isonicotinic acid, a molecule of interest for its potential therapeutic applications, unambiguous molecular weight confirmation is a critical first step in establishing its identity, purity, and stability. This guide provides an in-depth comparison of analytical techniques for this purpose, grounded in scientific principles and practical expertise.

The Central Challenge: Beyond a Single Number

Confirming the molecular weight of a 3-(2-Hydroxyphenyl)isonicotinic acid adduct is not merely about obtaining a single numerical value. It involves a rigorous process of verifying the elemental composition and, by extension, the molecular formula. This is especially crucial for adducts, where the parent molecule has been intentionally or unintentionally modified. The choice of analytical technique is therefore a strategic decision, balancing the need for precision, sensitivity, and the specific information required.

Mass Spectrometry: The Cornerstone of Molecular Weight Determination

Mass spectrometry (MS) stands as the principal technique for determining the molecular mass of a compound.[1][2] It functions by ionizing molecules and then measuring their mass-to-charge ratio (m/z).[1] For small molecules like the adducts of 3-(2-hydroxyphenyl)isonicotinic acid, several MS-based approaches are available, each with distinct advantages and considerations.

High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Confidence

For the definitive confirmation of a molecular formula, High-Resolution Mass Spectrometry (HRMS) is the undisputed gold standard.[1][3][4] Unlike nominal mass instruments, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), can measure m/z values to several decimal places.[5] This high mass accuracy, typically within 5 parts per million (ppm), allows for the confident assignment of a unique elemental composition.[4]

Why is this crucial for 3-(2-Hydroxyphenyl)isonicotinic acid adducts?

Consider the parent molecule, 3-(2-Hydroxyphenyl)isonicotinic acid (C12H9NO3), with a calculated monoisotopic mass of 215.0582 Da. An adduct might involve the addition of a small molecule, for instance, glutathione (C10H17N3O6S), leading to a significant mass change. However, other modifications or the presence of impurities could result in isobaric species—molecules with the same nominal mass but different elemental compositions.[4] HRMS can readily distinguish between these, providing an unambiguous molecular formula.

Table 1: Comparison of Mass Spectrometry Techniques

TechniquePrincipleAdvantages for 3-(2-Hydroxyphenyl)isonicotinic Acid AdductsLimitations
High-Resolution Mass Spectrometry (HRMS) Measures exact mass-to-charge ratio (m/z) with high precision (ppm accuracy).[1][3]- Provides high confidence in molecular formula determination.[4]- Distinguishes between isobaric compounds.[4]- Isotopic pattern analysis further confirms elemental composition.- Higher instrument cost.- May require more specialized expertise for data interpretation.
Electrospray Ionization - Mass Spectrometry (ESI-MS) Soft ionization technique that produces charged droplets from a solution, leading to gas-phase ions.[2]- Ideal for polar molecules like the parent acid and many of its potential adducts.- Easily coupled with liquid chromatography (LC) for analysis of complex mixtures.[6]- Prone to adduct formation with solvents or salts (e.g., [M+Na]+, [M+K]+), which can complicate spectral interpretation if not anticipated.[7][8]- Ion suppression effects can impact sensitivity in complex samples.
Matrix-Assisted Laser Desorption/Ionization - Time of Flight (MALDI-TOF) A soft ionization technique where the analyte is co-crystallized with a matrix, which absorbs laser energy to promote ionization.[9]- High sensitivity, often in the femtomole range.[10]- Tolerant to some salts and buffers.- Suitable for a wide range of molecular weights.- Matrix-related peaks can interfere in the low mass range (<500 Da), which can be a challenge for small molecules.[10][11]- Sample preparation and co-crystallization can be critical for obtaining good results.

Experimental Workflow: A Practical Approach Using LC-HRMS

The following workflow outlines a robust method for the molecular weight confirmation of a 3-(2-Hydroxyphenyl)isonicotinic acid adduct using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) for Handling 3-(2-Hydroxyphenyl)isonicotinic Acid

[1] Executive Summary: Hazard Class & Critical Actions 3-(2-Hydroxyphenyl)isonicotinic acid is a functionalized bi-aryl building block containing both a pyridine carboxylic acid moiety and a phenolic group.[1] While spec...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: Hazard Class & Critical Actions

3-(2-Hydroxyphenyl)isonicotinic acid is a functionalized bi-aryl building block containing both a pyridine carboxylic acid moiety and a phenolic group.[1] While specific toxicological data for this exact isomer may be limited in public databases, its structural components dictate a Category 2 Skin/Eye Irritant and Category 3 Respiratory Irritant classification at a minimum.

Immediate Directive: Treat this compound as a Potentially Hazardous Substance (PHS) . The primary risks are inhalation of fine dust during weighing and chemical burns/severe irritation from solution splashes due to the phenolic hydroxyl group.

Core Safety Rule:

"No Skin, No Dust." Prevent all dermal contact to avoid potential phenol-like absorption, and manage dust generation at the source (balance enclosure/fume hood).

Risk Assessment & Functional Group Analysis (Causality)

To provide a self-validating safety protocol, we must understand why specific PPE is required. We analyze the molecule based on its functional groups:

Functional GroupAssociated HazardPPE Implication
Isonicotinic Acid Core Respiratory irritation (STOT SE 3); Eye irritation.[1][2]Respiratory Protection: N95/P2 minimum if outside hood. Eye Protection: Goggles required (Safety glasses insufficient for dusts).
Phenolic Moiety (-OH) Potential for protein denaturation (chemical burns); Possible transdermal absorption.[1]Glove Selection: Nitrile is standard, but thickness matters. Phenols can permeate thin nitrile.[1] Double gloving is recommended for solutions.
Bi-aryl Structure Likely high melting point solid; potential for static charge and "flying" dust.Engineering Control: Use of ionizing bars or anti-static weighing boats; Work exclusively in a fume hood.

PPE Selection Matrix

Select your PPE based on the operational state of the chemical.[1]

Table 1: PPE Requirements by Operational State
ComponentSolid Handling (Weighing, Transfer)Solution Handling (Synthesis, Extraction)Spill Cleanup (Emergency)
Respiratory Fume Hood (Sash at 18").[1] If hood unavailable: N95/FFP2 Mask.Fume Hood . Respiratory protection generally not required if sash is closed.[1]Full-Face Respirator with P100/OV cartridges (if outside hood).[1]
Eye Protection Chemical Splash Goggles (Indirect Vent). Reason: Dust can bypass side shields.[1]Safety Glasses with side shields + Face Shield if volume > 500mL.Chemical Splash Goggles .
Hand Protection Single Nitrile Gloves (min 4 mil). Change immediately if dusty.[1]Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) OR Neoprene (if solvent is aggressive).Double Nitrile or Butyl Rubber (for large solvent spills).
Body Protection Standard Cotton Lab Coat (buttoned). Long pants, closed-toe shoes.[1]Chemical-Resistant Apron (Tychem/PVC) over Lab Coat if splashing is possible.[1]Tyvek Coveralls recommended for large powder spills.

Operational Protocols

A. Gowning & Donning Procedure (Step-by-Step)

This workflow ensures a "Clean-to-Dirty" progression, minimizing contamination of the user.[1]

  • Pre-Entry Check: Verify Fume Hood flow rate (Target: 80-100 fpm).

  • Body Layer: Don standard lab coat. Ensure cuffs extend to wrists.[1]

  • Eye Layer: Don Chemical Splash Goggles. Adjust strap for a tight seal against the temples.[1]

  • Hand Layer (Primary): Inspect Nitrile gloves for pinholes (inflate with air). Don first pair.

  • Cuff Seal (Critical): Pull glove cuffs over the lab coat sleeves. This prevents dust from settling on wrists.[1]

  • Secondary Hand Layer (Optional but Recommended): For solution handling, don a second pair of gloves (different color helps identify breaches).

B. Handling Techniques
  • Weighing: Use an anti-static gun or bar if the powder is flighty. Never weigh on an open bench.

  • Solubilization: Add solvent slowly to the solid. The phenolic acid nature may generate heat upon reaction with bases (e.g., NaOH, carbonates).

  • Doffing (Removal):

    • Remove outer gloves (if wearing two) inside the hood.

    • Remove goggles by the strap (do not touch the front lens).

    • Remove lab coat, turning it inside out if suspected of dust contamination.[1]

    • Wash hands with soap and water for 20 seconds.[1] Do not use ethanol on skin (enhances phenol absorption).

C. Visualization: PPE Decision Logic

PPE_Selection Start Start: Handling 3-(2-Hydroxyphenyl)isonicotinic acid State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction State->Liquid Hood Is Fume Hood Available? Solid->Hood Volume Volume > 500mL? Liquid->Volume YesHood Standard PPE: Lab Coat, Nitrile Gloves, Goggles Hood->YesHood Yes NoHood Enhanced PPE: Add N95/P100 Respirator Hood->NoHood No SmallVol Standard PPE: Double Nitrile Gloves, Safety Glasses Volume->SmallVol No LargeVol High Splash Risk: Add Face Shield & Chem-Resistant Apron Volume->LargeVol Yes

Figure 1: Decision tree for selecting appropriate PPE based on physical state and engineering controls.

Decontamination & Disposal[3][4][5][6]

Decontamination of Surfaces
  • Dry Clean First: If powder is spilled, do not wet immediately (spreads contamination). Use a HEPA vacuum or careful wet-wiping with a paper towel dampened with water.[1]

  • Solvent Wash: Follow with a wipe down using 70% Isopropanol or Ethanol . The compound is likely soluble in alcohols due to the phenol/pyridine structure.[1]

  • Final Rinse: Wipe with water and detergent.

Disposal[2][3][4][5][7]
  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in Hazardous Solid Waste (labeled "Toxic/Irritant").

  • Liquid Waste: Segregate into Organic Waste (Halogen-Free) unless chlorinated solvents were used.[1]

  • Sharps: If needles were used, dispose immediately in sharps container.

Emergency Response

ScenarioImmediate Action
Eye Contact Flush immediately at eyewash station for 15 minutes . Hold eyelids open. Do not rub.[1]
Skin Contact Remove contaminated clothing.[2][3][4][5][6][7] Wash with Polyethylene Glycol (PEG 300) if available (standard for phenols) or copious soap and water.
Inhalation Move to fresh air.[2][3][4][8][5][6][7][9] If breathing is difficult, seek medical attention.

References

  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards - Pyridine.[1] Centers for Disease Control and Prevention.[1] Available at: [Link]

  • PubChem. Isonicotinic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor.[1] Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information: Isonicotinic acid. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Hydroxyphenyl)isonicotinic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Hydroxyphenyl)isonicotinic acid
© Copyright 2026 BenchChem. All Rights Reserved.